(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Description
The exact mass of the compound this compound is 167.094628657 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2S)-2-amino-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGVCVPNPBJIG-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950893 | |
| Record name | 2-Amino-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28143-91-1, 55057-81-3 | |
| Record name | (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28143-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-Amino-1-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55057-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028143911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol physical properties
An In-Depth Technical Guide to the Physical Properties of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Abstract
This compound, a chiral amino alcohol, serves as a cornerstone in asymmetric synthesis, most notably as a precursor to the broad-spectrum antibiotic chloramphenicol.[1][2][3] Its specific stereochemistry, defined by two chiral centers, is paramount to its function, making a thorough understanding of its physical properties essential for its application in research and pharmaceutical development. This guide provides an in-depth analysis of these properties, the robust methodologies for their characterization, and the scientific principles that underpin these experimental choices. It is designed for researchers, chemists, and drug development professionals who require a comprehensive and practical understanding of this critical chiral building block.
Molecular Identity and Structural Elucidation
The unambiguous identification of a chiral molecule is the first step in any rigorous scientific endeavor. The structural and chemical identifiers for this compound are summarized below.
Figure 1: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 28143-91-1 | [1][4][5] |
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [1] |
| Synonyms | L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol | [4][6] |
| Molecular Formula | C₉H₁₃NO₂ | [1][5] |
| Molecular Weight | 167.21 g/mol | [1][4] |
| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N | [1][4] |
| Canonical SMILES | Nc1ccccc1 | [4] |
| EC Number | 248-867-6 | [4][6] |
Core Physical and Chemical Properties
The physical properties of a compound are critical for its handling, formulation, and application. They also serve as benchmarks for purity and identity.
Table 2: Summary of Physical Properties
| Property | Value | Conditions / Notes | Source(s) |
| Appearance | White to light yellow crystalline powder | Solid at room temperature | [7][8] |
| Melting Point | 109 - 116 °C | Literature values vary slightly (e.g., 109-113°C, 110-114°C, 112-115°C). The range indicates high purity. | [4][5][7][8] |
| Specific Optical Rotation | +35° to +39° | c = 1 in 1 M HCl at 20°C, 589 nm (D-line) | [4][7] |
| Boiling Point | ~296 °C | Rough estimate; decomposition may occur. | [9] |
| Solubility | Soluble in water and inorganic acids | - | [10] |
| pKa | 11.73 ± 0.45 | Predicted value | [10] |
Methodologies for Physical Property Characterization
The trustworthiness of physical data hinges on the validity of the experimental protocols used for its determination. This section details the standard, self-validating systems for characterizing the key properties of this compound.
Melting Point Determination: A Criterion of Purity
Expertise & Rationale: The melting point is more than a mere physical constant; it is a sensitive indicator of a compound's purity.[11] A pure crystalline solid exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[11] For a crucial precursor like this, confirming a sharp melting range is a primary quality control step. While traditional capillary methods are effective, Differential Scanning Calorimetry (DSC) offers superior precision.
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] This allows for the precise determination of the melting onset and peak temperatures, as well as the enthalpy of fusion.
-
Sample Preparation: Accurately weigh 1-5 mg of the dry, powdered this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Initiate a heating program. A typical rate for organic compounds is 5-10°C/min under an inert nitrogen atmosphere.[12]
-
Data Acquisition: The instrument records the heat flow versus temperature, generating a thermogram.
-
Analysis: The melting event appears as an endothermic peak.[12][14] The onset of this peak is taken as the melting point, providing a highly reproducible value.
Figure 2: Workflow for Melting Point Determination via DSC.
Optical Rotation: Confirming Stereochemical Integrity
Expertise & Rationale: Chirality is the defining feature of this compound. Polarimetry is the definitive technique for confirming the bulk sample's enantiomeric identity and purity.[15] The specific rotation, [α], is a fundamental physical constant for a chiral substance, calculated from the observed rotation using Biot's Law.[16][17]
[α] = α / (c × l)
Where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL (or g/dL).[16]
-
l is the path length of the sample cell in decimeters (dm).[16]
The positive sign (+) in the compound's name directly corresponds to its dextrorotatory nature (rotating plane-polarized light to the right), which is experimentally verified by this procedure.
Protocol 2: Polarimetry
-
Solution Preparation: Accurately prepare a solution of known concentration (e.g., 1 g per 100 mL, or c=1) using the specified solvent (1 M HCl).[4][7] Precision in weighing and volume is critical for accuracy.
-
Instrument Blank: Fill the polarimeter cell with the pure solvent (1 M HCl) and zero the instrument. This corrects for any background rotation from the solvent or cell.[18]
-
Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present in the light path.[18]
-
Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). The instrument must be set to the correct wavelength (typically 589 nm, the sodium D-line) and temperature (e.g., 20°C).[15][19]
-
Calculation: Use the formula above to calculate the specific rotation and compare it to the established literature value.
Figure 3: Workflow for Optical Rotation Measurement via Polarimetry.
Significance in Pharmaceutical Synthesis
The precise stereochemistry of this compound is not an academic detail; it is fundamental to its utility. Its primary application is as a chiral precursor in the synthesis of pharmaceuticals where biological activity is dependent on a specific 3D arrangement of atoms.
-
Chloramphenicol Synthesis: This compound is a key intermediate in the synthesis of the D-threo isomer of chloramphenicol, which is the only one of the four possible stereoisomers that possesses potent antibacterial activity.[2][20] Using this optically pure starting material obviates the need for costly and inefficient chiral resolution steps later in the synthetic pathway.[2]
-
Chiral Auxiliaries and Ligands: It is also widely used in the preparation of chiral oxazolines and as a ligand in asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.[1][8][21]
Safety and Handling
As a laboratory chemical, proper handling is essential.
-
Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][22]
-
Precautions: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[5] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]
-
Stability: The compound is stable under normal laboratory conditions.[5]
Conclusion
This compound is a well-characterized molecule whose physical properties are integral to its identity, purity, and application. Its defined melting point and specific optical rotation are not merely data points but are critical quality attributes that confirm the material's suitability for high-stakes applications like pharmaceutical synthesis. The robust and validated methodologies outlined in this guide—from precise thermal analysis with DSC to the definitive stereochemical confirmation by polarimetry—provide the framework for ensuring the integrity of this vital chiral building block in any research or development setting.
References
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The Polarimetry Experiment. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 3, 2026, from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved January 3, 2026, from [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 3, 2026, from [Link]
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Melting point determination. (n.d.). SSERC. Retrieved January 3, 2026, from [Link]
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This compound CAS#: 28143-91-1. (n.d.). ChemWhat. Retrieved January 3, 2026, from [Link]
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Experiment (1) determination of melting points. (2021, September 19). Retrieved January 3, 2026, from [Link]
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Polarimetry Experiments. (n.d.). MRSEC Education Group - University of Wisconsin–Madison. Retrieved January 3, 2026, from [Link]
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Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
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Polarimeter Experiment to Measure Specific Rotation. (2020, April 28). YouTube. Retrieved January 3, 2026, from [Link]
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(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol chemical structure
An In-Depth Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Synthesis
This compound, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis. Its rigid stereochemical configuration, defined by two contiguous stereocenters, makes it an invaluable asset in the pharmaceutical and fine chemical industries.[1] This guide provides a detailed exploration of its structure, properties, synthesis, and critical applications, offering field-proven insights for professionals engaged in chiral chemistry and drug development. The molecule's utility extends from being a fundamental chiral building block to its pivotal role as a precursor in the synthesis of complex pharmaceuticals, most notably the antibiotic chloramphenicol.[1][2]
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its specific spatial arrangement. The "(1S,2S)" designation denotes the absolute configuration at the two chiral carbons, C1 (bearing the hydroxyl and phenyl groups) and C2 (bearing the amino group). This precise threo-configuration is critical for its function in diastereoselective reactions.
Caption: Generalized workflow for the synthesis of aminopropanediol intermediates.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines the reduction of the nitro group, a critical step in the synthesis. The causality behind this choice is the high efficiency and selectivity of catalysts like Palladium on carbon (Pd/C) or Raney Nickel for nitro group reduction without affecting the phenyl ring or hydroxyl groups.
Objective: To convert (1R,2R)-2-nitro-1-phenyl-1,3-propanediol to (1R,2R)-2-amino-1-phenyl-1,3-propanediol.
Methodology:
-
Vessel Preparation: A pressure-rated hydrogenation vessel is charged with (1R,2R)-2-nitro-1-phenyl-1,3-propanediol and a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added under an inert atmosphere (e.g., Nitrogen or Argon). This is a self-validating step; an inactive catalyst will result in no hydrogen uptake.
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 50-100 psi). The reaction is stirred vigorously at room temperature.
-
Reaction Monitoring: Hydrogen uptake is monitored via a pressure gauge. The reaction is complete when hydrogen consumption ceases. This provides real-time validation of reaction progress.
-
Work-up and Isolation:
-
The vessel is carefully depressurized and purged with an inert gas.
-
The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization: The resulting crude amine is purified by recrystallization. The final structure and purity are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis to validate the outcome.
Core Applications in Drug Development
The utility of this compound is intrinsically linked to its chirality. Its defined stereocenters allow it to guide the stereochemical outcome of a reaction, a process fundamental to modern drug design where a single enantiomer often accounts for all the desired therapeutic activity.
Chiral Auxiliary for Asymmetric Synthesis
One of the compound's primary applications is its role as a chiral auxiliary. [1]It can be temporarily incorporated into an achiral substrate to form a chiral intermediate. Subsequent reactions on this intermediate occur stereoselectively due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved, yielding an enantiomerically enriched product.
A prime example is in the synthesis of chiral 2-oxazolines, which are important pharmacophores. [1][3]
Caption: Logical workflow of a chiral auxiliary in asymmetric synthesis.
Precursor for Active Pharmaceutical Ingredients (APIs)
The compound is a direct or near-direct precursor to several APIs. Its structure is incorporated into the final drug molecule.
-
Chloramphenicol: The p-nitro derivative, (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is the immediate precursor to the broad-spectrum antibiotic Chloramphenicol. [2][4]The specific (1S,2S) stereochemistry is essential for its antibacterial activity; other stereoisomers are inactive. The final step involves the acylation of the amino group with a derivative of dichloroacetic acid. [4]* Thiamphenicol and Florfenicol: Analogues of chloramphenicol also utilize similar aminodiol backbones, underscoring the importance of this structural motif in developing antibiotics. [5]
Spectroscopic Characterization
Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques. While raw spectra are instrument-dependent, the expected features are predictable based on the molecule's functional groups.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl group (approx. 7.2-7.4 ppm), the two methine protons (CH-OH and CH-NH₂), and the diastereotopic protons of the CH₂OH group. The coupling patterns between these protons are complex but provide definitive proof of the structure and relative stereochemistry.
-
¹³C NMR: Signals corresponding to the carbons of the phenyl ring, the two hydroxyl- and amino-bearing carbons (C1 and C2), and the primary alcohol carbon (C3) would be expected. [6]* IR Spectroscopy: Look for broad O-H stretching vibrations (from the two hydroxyl groups) and N-H stretching (from the primary amine) in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretches will also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (167.21 g/mol ) and characteristic fragmentation patterns, such as the loss of water or hydroxymethyl groups.
Safety and Handling
As a laboratory chemical, proper handling is essential to ensure user safety. This information is derived from supplier Safety Data Sheets (SDS).
-
Hazard Identification: The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3). [7]* Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood. [8]Ensure eyewash stations and safety showers are readily accessible. [8] * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. For handling fine powders, a dust mask (e.g., N95) is recommended. * Handling: Avoid breathing dust. Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a cool, dry place. [10]It is classified as a combustible solid.
-
References
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The Chemistry of Chloramphenicol: Understanding a Key Intermediate - NINGBO INNO PHARMCHEM CO.,LTD.
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This compound - 13C NMR Spectrum - ChemicalBook.
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The Cornerstone of Asymmetric Synthesis: A Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
For Immediate Release
A Comprehensive Technical Examination of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS: 28143-91-1), a pivotal chiral building block in modern pharmaceutical development and asymmetric synthesis. This guide serves researchers, scientists, and drug development professionals by providing in-depth insights into its properties, synthesis, and critical applications.
This compound, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a chiral amino alcohol that has garnered significant attention in the field of organic chemistry.[1] Its rigid stereochemical structure, featuring two chiral centers, makes it an invaluable tool for controlling the stereochemical outcome of chemical reactions.[2] This guide elucidates the core attributes of this compound, offering a technical narrative grounded in established scientific principles and experimental validation.
Physicochemical Properties and Structural Elucidation
The compound exists as a white to yellow crystalline solid.[1] Its well-defined stereochemistry is the foundation of its utility in asymmetric synthesis. The precise spatial arrangement of the amino, hydroxyl, and phenyl groups allows for effective steric and electronic control in the formation of new stereocenters.
| Property | Value | Source(s) |
| CAS Number | 28143-91-1 | |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | |
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [2] |
| Melting Point | 109-116 °C | [1] |
| Optical Rotation | [α]²⁵/D +35° to +39° (c=1 in 1 M HCl) | [1] |
| Appearance | White to yellow crystalline powder | [1] |
| pKa (Predicted) | 11.73 ± 0.45 | N/A |
Synthesis Methodologies: Achieving Enantiopurity
The enantiomerically pure form of 2-Amino-1-phenyl-1,3-propanediol is most commonly obtained through the resolution of a racemic mixture or via asymmetric synthesis starting from a chiral precursor.
Chiral Resolution of Racemic Phenylserinol
A prevalent method involves the synthesis of a racemic mixture of threo-2-amino-1-phenyl-1,3-propanediol, followed by resolution using a chiral resolving agent, such as L-(+)-tartaric acid. The underlying principle is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2]
Representative Experimental Protocol: Chiral Resolution
Objective: To separate the (1S,2S) enantiomer from a racemic mixture of threo-2-amino-1-phenyl-1,3-propanediol.
Methodology:
-
Salt Formation: A solution of racemic 2-amino-1-phenyl-1,3-propanediol in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of L-(+)-tartaric acid.[2]
-
Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt, the (1S,2S)-aminopropanediol-L-(+)-tartrate.[2]
-
Isolation: The crystalline salt is isolated by filtration.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free this compound.
-
Extraction and Purification: The free amino diol is extracted into an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically pure product.
Caption: Workflow for Chiral Resolution.
Core Application: A Chiral Auxiliary in Asymmetric Synthesis
The primary and most impactful application of this compound is its role as a chiral auxiliary. It is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. Its most notable use is as a precursor for the synthesis of chiral 2-oxazolines, which are versatile intermediates in pharmaceutical synthesis.[2]
Mechanism of Stereochemical Control
When reacted with a carboxylic acid derivative, the amino diol forms a chiral oxazoline. The rigid, bicyclic-like transition state that is formed during subsequent reactions (e.g., alkylation of an enolate derived from the oxazoline) presents two sterically distinct faces. The bulky phenyl group on the auxiliary effectively blocks one face of the reactive intermediate, forcing the incoming electrophile to approach from the less hindered face. This substrate-controlled mechanism leads to the preferential formation of one enantiomer of the product. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered.
Caption: Stereocontrol via a Chiral Oxazoline.
Synthesis of Chiral 2-Oxazolines
Chiral 2-oxazolines are readily synthesized from this compound and various carboxylic acid derivatives. A common and effective method involves the reaction with an aldehyde followed by oxidation.
Representative Experimental Protocol: Synthesis of a Chiral 2-Oxazoline
Objective: To synthesize a chiral 2-oxazoline from this compound and an aldehyde. This protocol is adapted from a similar transformation using a related amino alcohol.[3]
Materials:
-
This compound
-
Aldehyde (e.g., trimethylacetaldehyde)
-
Dichloromethane (anhydrous)
-
Molecular Sieves (activated)
-
N-Bromosuccinimide (NBS)
-
Aqueous solutions of Na₂S₂O₃ and Na₂CO₃
-
Brine
Methodology:
-
Hemiaminal Formation: To a flask containing activated molecular sieves, add a solution of this compound (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous dichloromethane. Stir the mixture at room temperature for 18 hours to form the intermediate oxazolidine (hemiaminal).[3]
-
Oxidation: Add N-Bromosuccinimide (NBS) (1.01 equiv) to the reaction mixture and continue stirring at room temperature for 60 minutes.[3]
-
Work-up: Filter the reaction mixture. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M aqueous Na₂S₂O₃ solution, saturated aqueous Na₂CO₃ solution, and brine.
-
Extraction and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired chiral 2-oxazoline.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to ensure laboratory safety.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust. Use only in a well-ventilated area.
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a fundamentally important molecule in the field of asymmetric synthesis. Its well-defined stereochemistry provides a reliable and effective means of controlling the formation of new chiral centers, particularly through the synthesis of chiral oxazoline intermediates. This guide has provided a technical overview of its properties, synthesis, and a core application, underscoring its continued relevance to researchers in the pharmaceutical and fine chemical industries. The ability to predictably synthesize specific enantiomers of complex molecules is a cornerstone of modern drug development, and this chiral amino alcohol remains a key enabling tool in that endeavor.
References
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PubChem. (n.d.). 2-Amino-1-phenyl-1,3-propanediol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]
-
Hahn, B. T., Schwekendiek, K., & Glorius, F. (n.d.). EFFICIENT OXIDATIVE SYNTHESIS OF (-)-2-TERT-BUTYL-(4S)-BENZYL-(1,3)-OXAZOLINE. Organic Syntheses. Retrieved from [Link]
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An In-Depth Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Properties, Analysis, and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a pivotal chiral building block in modern organic synthesis, valued for its specific stereochemistry which is leveraged to induce chirality in new molecules. Its principal application lies in its role as a precursor to chiral ligands and auxiliaries, most notably in the synthesis of chiral 2-oxazolines. These oxazolines are subsequently used in a multitude of stereoselective transformations, including alkylations, aldol reactions, and catalysis, making this amino diol a cornerstone intermediate in the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals like Chloramphenicol. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its analytical characterization and purification, and a practical guide to its application in asymmetric synthesis, underscoring its significance in drug discovery and development.
Physicochemical and Structural Characteristics
This compound, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a crystalline solid at room temperature.[1] Its structure features two contiguous stereocenters at the C1 and C2 positions, which define its threo configuration and are fundamental to its function as a chiral precursor.[2]
Core Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in quantitative synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | [3] |
| Molecular Weight | 167.21 g/mol | [2][4] |
| CAS Number | 28143-91-1 | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 109-116 °C | [1] |
| Optical Rotation | [α]²⁵/D +35° to +39° (c=1 in 1 M HCl) | [1] |
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [3][5] |
Analytical Characterization: Establishing Identity and Purity
Rigorous analytical characterization is critical to ensure the chemical identity, stereochemical integrity, and purity of this compound before its use in sensitive asymmetric syntheses. The following protocols are self-validating systems for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for confirming the molecular structure. The proton (¹H) and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this polar molecule and its residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) typically does not interfere with key analyte signals. The labile protons (OH, NH₂) are also clearly observable in this solvent.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Interpretation: Reference the spectra to the residual DMSO solvent peak. The expected chemical shifts are outlined below.
| Atom Position / Group | ¹H NMR (DMSO-d₆) Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) |
| Phenyl (C₆H₅) | ~7.20 - 7.40 (m, 5H) | ~143 (C), ~126-128 (5x CH) |
| Benzylic CH-OH (C1) | ~4.50 (d, 1H) | ~75 |
| CH-NH₂ (C2) | ~2.90 - 3.10 (m, 1H) | ~58 |
| CH₂-OH (C3) | ~3.30 - 3.50 (m, 2H) | ~65 |
| NH₂ | Broad singlet, variable | N/A |
| OH (x2) | Broad singlets, variable | N/A |
Note: The exact chemical shifts and multiplicities can vary slightly based on concentration and instrument calibration. Data interpretation should be cross-referenced with spectra from authoritative sources.[3][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for quantifying the purity of the compound and detecting any potential impurities, such as stereoisomers or synthesis-related byproducts.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size) is suitable.[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. Rationale: Formic acid is a common mobile phase modifier that improves peak shape for amine-containing compounds and is compatible with mass spectrometry (MS) detectors.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with 5% Solvent B for 2 minutes.
-
Ramp to 95% Solvent B over 10 minutes.
-
Hold at 95% Solvent B for 3 minutes.
-
Return to 5% Solvent B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Detection: Monitor at 210 nm and 254 nm. Rationale: 210 nm provides general detection for the amine and hydroxyl groups, while 254 nm is optimal for the phenyl ring, allowing for comprehensive impurity profiling.
-
Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A high-purity sample (>97%) should show a single major peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Mix ~1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press into a transparent pellet.
-
Data Acquisition: Obtain the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: The spectrum should exhibit characteristic absorption bands corresponding to the key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3500 (Broad) |
| N-H (Amine) | Stretching | 3300 - 3400 (Medium) |
| C-H (Aromatic) | Stretching | 3000 - 3100 (Sharp) |
| C-H (Aliphatic) | Stretching | 2850 - 2960 (Medium) |
| C=C (Aromatic) | Stretching | 1450 - 1600 (Multiple bands) |
| C-O (Alcohol) | Stretching | 1050 - 1150 (Strong) |
Purification by Recrystallization
Achieving high purity is paramount for the successful use of this compound as a chiral precursor. Recrystallization is an effective method for removing minor impurities.
Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Rationale: Ethyl acetate is a good solvent for the compound when hot but has lower solubility at room temperature, which is ideal for recrystallization.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid (cloudy). Rationale: Hexane acts as an anti-solvent, reducing the solubility of the desired compound and inducing crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the resulting white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Validation: Confirm the purity of the recrystallized material using the HPLC method described in section 2.2.
Application in Asymmetric Synthesis: The Gateway to Chiral Oxazolines
A primary and powerful application of this compound is its conversion into a (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazoline. This transformation serves as a model for its role as a chiral auxiliary, where the stereochemistry of the amino diol is transferred to a new heterocyclic system.
Mechanism of Stereochemical Transfer
The conversion to an oxazoline is a dehydrative cyclization. The (1S,2S) stereochemistry of the starting material directly dictates the (4S,5S) stereochemistry of the resulting oxazoline ring. This is a crucial step because the bulky phenyl group at the C5 position and the functional handle at the C4 position create a well-defined chiral environment. When this oxazoline is used in subsequent reactions (e.g., as a ligand for a metal catalyst), it effectively blocks one face of the reaction center, forcing reactants to approach from the less sterically hindered side. This steric control is the foundation of its ability to induce high levels of enantioselectivity.
Caption: Workflow for asymmetric synthesis using the amino diol.
Experimental Protocol: Synthesis of (4S,5S)-4-(Hydroxymethyl)-5-phenyl-2-methyl-2-oxazoline
This protocol describes the reaction of the title amino diol with ethyl orthoacetate to form the corresponding chiral oxazoline.[2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagents: Add anhydrous ethanol as the solvent, followed by ethyl orthoacetate (1.1 eq). Rationale: Ethyl orthoacetate serves as the source for the C2-methyl and the carbonyl equivalent for the cyclization. Anhydrous conditions are crucial to prevent hydrolysis of the reagents and the oxazoline product.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure oxazoline derivative.
-
Characterization: Confirm the structure of the product using NMR, comparing the resulting spectra to literature values for the expected oxazoline. The disappearance of the amine and one hydroxyl signal, and the appearance of characteristic oxazoline ring proton signals, will confirm the transformation.
Caption: Step-by-step experimental workflow for oxazoline synthesis.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the solid powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, as they are incompatible.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
As a Senior Application Scientist, it is my assessment that this compound is more than a mere chemical intermediate; it is an enabling tool for the precise construction of three-dimensional molecular architecture. Its value is derived directly from its defined stereochemistry, which can be reliably transferred to more complex systems. The protocols outlined in this guide for its analysis, purification, and application provide researchers with a robust framework for its effective use. A thorough understanding of this compound's properties and handling is essential for any scientist engaged in the field of asymmetric synthesis, where control over stereochemistry is the ultimate determinant of function and therapeutic efficacy.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119881, (S(R,R))-2-amino-1-phenylpropane-1,3-diol. Retrieved January 3, 2026 from [Link].
- Zhang, Y., et al. (2010). Synthesis and characterization of 3-amino-1, 2-propanediol. Journal of Chemical and Pharmaceutical Research, 2(4), 235-241.
-
SIELC Technologies. (n.d.). Separation of (R,R)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol on Newcrom R1 HPLC column. Retrieved January 3, 2026, from [Link].
-
Al-Obaidi, A., et al. (2021). Selected 1H-NMR chemical shifts for Compound 3 in DMSO-d6, CDCl3 and CD3OD solvents. ResearchGate. Retrieved January 3, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved January 3, 2026, from [Link].
-
Wang, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8965. Available from [Link].
- De Kimpe, N., et al. (2009). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)aziridines. Journal of Organic Chemistry, 74(15), 5497-5504*.
-
Al-Shammari, A. M., et al. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23. Available from [Link].
-
Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes Using (2S)-(−)-3-exo-(Dimethylamino)isoborneol [(2S)-DAIB]: (S)-1-Phenyl-1-propanol. Coll. Vol. 10, p.305 (2004); Vol. 77, p.57 (2000). Retrieved from [Link].
- Ušćumlić, G., et al. (2011).
- Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
- Bracco, S.p.A. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. WO2001058848A1.
-
Wang, Y., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molbank, 2021(1), M1192. Available from [Link].
- Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone.
- Bolm, C., et al. (2002). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Journal of the Chemical Society, Perkin Transactions 1, (15), 1798-1805.
- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2022). Industrial Synthesis of Serinol. WO 2022/200247 A1.
- Li, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1489372.
- Taishan Medical University. (2014).
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An In-depth Technical Guide to the Spectroscopic Data of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Introduction
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a chiral amino alcohol with significant applications in synthetic organic chemistry. With the CAS Registry Number 28143-91-1 and a molecular formula of C₉H₁₃NO₂, this compound serves as a critical building block and chiral auxiliary, particularly in the asymmetric synthesis of chiral 2-oxazolines.[1] Its stereochemically defined structure, featuring two chiral centers, makes it an invaluable tool for researchers in drug development and materials science.
The precise structural elucidation and quality assessment of such a stereochemically rich molecule are paramount. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for this purpose. Each technique offers a unique window into the molecule's architecture, from its functional groups and bonding arrangements to its atomic connectivity and overall mass.
This guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to interpret this data to confirm the structure, purity, and identity of this essential chiral compound.
Molecular Structure and Key Spectroscopic Features
The structural integrity of this compound is the foundation for its utility. Understanding its key structural components is essential for a causal interpretation of its spectral data.
Caption: Molecular structure of this compound.
Key structural features to be identified by spectroscopy include:
-
Aromatic Ring: A monosubstituted phenyl group.
-
Hydroxyl Groups (-OH): Two alcohol functionalities, one secondary (at C1) and one primary (at C3).
-
Amino Group (-NH₂): A primary amine at C2.
-
Chiral Centers: Two stereocenters at C1 and C2, with (S) configuration at both.
-
Aliphatic Backbone: A three-carbon propane chain.
Infrared (IR) Spectroscopy: Functional Group Interrogation
Principle: Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. An IR spectrum thus serves as a molecular "fingerprint," allowing for the rapid identification of the functional groups present.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, and perform a background scan with an empty holder to subtract atmospheric CO₂ and H₂O signals.
Data Interpretation: The IR spectrum of this compound is dominated by features arising from its hydroxyl, amino, and aromatic groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3500-3200 | O-H Stretch, N-H Stretch | Alcohol (R-OH), Amine (R-NH₂) | Strong, broad peak(s) |
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H | Weak to medium, sharp peak(s) |
| 3000-2850 | C-H Stretch (sp³) | Aliphatic C-H | Medium, sharp peak(s) |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to weak, sharp peaks |
| 1260-1000 | C-O Stretch | Alcohol | Strong, sharp peak |
| 900-675 | C-H Bend (out-of-plane) | Monosubstituted Aromatic | Strong peak(s) |
Causality and Trustworthiness:
-
The very broad and intense absorption band observed in the 3500-3200 cm⁻¹ region is a hallmark of hydrogen-bonded O-H and N-H stretching vibrations.[2] The overlap of these signals is expected due to the presence of two hydroxyl groups and one primary amino group, all capable of hydrogen bonding. This broadness is a self-validating feature for polar, protic molecules in the solid state.
-
The presence of peaks just above 3000 cm⁻¹ confirms the sp² C-H bonds of the phenyl ring, while the peaks just below 3000 cm⁻¹ confirm the sp³ C-H bonds of the propanediol backbone.
-
The sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring, confirming its presence.
-
A strong band in the 1260-1000 cm⁻¹ region is indicative of C-O stretching, consistent with the two alcohol groups.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural assignment can be made.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the spin-spin splitting (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile -OH and -NH₂ protons, allowing them to be observed as distinct signals.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Data and Interpretation: While a publicly available, fully assigned spectrum is not readily accessible, a predicted spectrum based on established chemical shift principles provides a robust framework for analysis.[2]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| C₆H ₅ | 7.2 - 7.4 | Multiplet | 5H | Typical range for protons on a monosubstituted benzene ring. |
| C1-H | ~4.6 | Doublet | 1H | Deshielded by both the adjacent phenyl ring and the hydroxyl group. Split by the neighboring C2-H. |
| C3-H ₂ | ~3.6 - 3.8 | Multiplet | 2H | Protons on a carbon bearing a primary alcohol. They are diastereotopic and will show complex splitting. |
| C2-H | ~3.1 | Multiplet | 1H | Located between three functional groups, leading to a complex splitting pattern from C1-H and C3-H₂. |
| -OH , -NH ₂ | Variable | Broad Singlet | 4H | Labile protons; their chemical shift is highly dependent on solvent, concentration, and temperature. |
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Caption: Predicted ¹H NMR chemical shift assignments for the compound.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. A standard proton-decoupled spectrum shows a single peak for each chemically distinct carbon atom.
Experimental Protocol: ¹³C NMR The sample preparation is identical to that for ¹H NMR. The experiment is run on the same spectrometer, but the acquisition parameters are changed to observe the ¹³C nucleus. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.
Data Interpretation: The ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Observed δ (ppm) | Rationale for Chemical Shift |
| C ₆H₅ (C-ipso) | ~142 | Quaternary aromatic carbon attached to the propanol chain. |
| C ₆H₅ (C-ortho/meta/para) | 126 - 129 | Aromatic carbons of the phenyl ring. Multiple peaks are expected in this region. |
| C 1-OH | ~75 | Carbon bearing a secondary alcohol and the phenyl group, highly deshielded. |
| C 3-OH | ~65 | Carbon of the primary alcohol group. |
| C 2-NH₂ | ~58 | Carbon attached to the amino group. |
(Note: Observed chemical shifts are estimated from available spectral images[3])
Expertise in Action: The chemical shifts of C1, C2, and C3 are highly diagnostic. C1 is the most downfield of the aliphatic carbons due to the dual deshielding effects of the directly attached hydroxyl group and the phenyl ring. The primary alcohol carbon (C3) appears further upfield than the secondary (C1), and the amine-bearing carbon (C2) resides at the highest field strength among the three backbone carbons, consistent with established substituent effects.[4]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which gas-phase ions [M+H]⁺ are produced.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.
Data Interpretation: The molecular weight of C₉H₁₃NO₂ is 167.21 g/mol . In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 168.1.[5] The fragmentation pattern provides structural confirmation.
| m/z Value | Proposed Fragment Ion | Loss From Parent Ion |
| 168.1 | [C₉H₁₄NO₂]⁺ | [M+H]⁺ (Molecular Ion) |
| 150.1 | [C₉H₁₂NO]⁺ | Loss of H₂O (18 Da) |
| 107.1 | [C₇H₇O]⁺ | Cleavage between C1-C2, forming a stable benzylic ion |
| 60.1 | [C₂H₆NO]⁺ | Cleavage between C1-C2, forming [CH(NH₂)-CH₂OH]⁺ |
Causality of Fragmentation: The fragmentation of the molecular ion is not random; it follows chemically logical pathways that lead to the formation of stable fragment ions.[6][7]
-
Loss of Water: The initial loss of water from the protonated molecule is a common pathway for alcohols, leading to the peak at m/z 150.1.
-
Benzylic Cleavage: The most significant fragmentation pathway is the cleavage of the C1-C2 bond. This is mechanistically favorable because it leads to the formation of a resonance-stabilized benzylic cation, [C₆H₅-CHOH]⁺, which is observed as the base peak at m/z 107.1. This is a highly reliable indicator of the phenyl-CH(OH)- moiety.
Caption: Proposed ESI-MS fragmentation pathway.
Summary
The spectroscopic characterization of this compound provides a self-validating system for its structural confirmation.
-
IR spectroscopy confirms the presence of the key hydroxyl, amino, and aromatic functional groups through their characteristic vibrational frequencies.
-
NMR spectroscopy maps the C-H framework, with ¹³C NMR identifying all nine unique carbon environments and ¹H NMR (via prediction) detailing the specific proton connectivities and stereochemical relationships.
-
Mass spectrometry verifies the molecular weight (m/z 168.1 for [M+H]⁺) and provides definitive structural evidence through logical fragmentation patterns, most notably the formation of the stable benzylic cation at m/z 107.1.
Collectively, these techniques provide an unambiguous and trustworthy spectroscopic signature, essential for any researcher or professional utilizing this important chiral building block.
References
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PubChem. (S(R,R))-2-amino-1-phenylpropane-1,3-diol. National Center for Biotechnology Information. [Link]
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PubChem. 2-Amino-1-phenyl-1,3-propanediol. National Center for Biotechnology Information. [Link]
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Biological Magnetic Resonance Bank. BMRB entry bmse000303 for 1,3-Propanediol. University of Wisconsin-Madison. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
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An In-Depth Technical Guide to the Solubility of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a cornerstone chiral building block in the pharmaceutical industry, most notably as a key precursor in the synthesis of antibiotics such as chloramphenicol.[1] The efficiency of its use in synthesis, purification, crystallization, and formulation is fundamentally governed by its solubility in various organic solvents. This guide provides a comprehensive overview of the physicochemical properties of this compound, quantitative solubility data in a range of common organic solvents, a detailed protocol for experimental solubility determination, and an analysis of the practical implications of this data for drug development.
Physicochemical Profile: Understanding the Drivers of Solubility
The solubility behavior of this compound is dictated by its distinct molecular architecture. A nuanced understanding of its structure is the first step in predicting and explaining its interaction with different solvent classes.
-
Melting Point: 109-113 °C[5]
-
Key Functional Groups:
-
Phenyl Group (-C₆H₅): A nonpolar, hydrophobic moiety that favors interaction with aromatic or nonpolar solvents.
-
Two Hydroxyl Groups (-OH): Capable of acting as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents (e.g., alcohols).
-
Amino Group (-NH₂): Acts as a hydrogen bond donor and a weak base, contributing to its solubility in polar and protic solvents.
-
-
Overall Polarity: The presence of three potent hydrogen-bonding groups (two hydroxyl, one amino) on a compact propane backbone makes the molecule highly polar.[2] The topological polar surface area (TPSA) is 66.5 Ų, indicative of a compound with significant polar characteristics.[2] The XLogP3 value of -0.2 suggests a hydrophilic nature.[2]
Expert Insight: The molecule is amphiphilic but dominated by its polar character. Its structure suggests it will be most soluble in polar protic solvents (like alcohols) that can engage in extensive hydrogen bonding with its hydroxyl and amino groups. Solubility is expected to decrease as solvent polarity decreases. The phenyl ring will provide some affinity for less polar or aromatic solvents, but this is likely overshadowed by the polar functional groups.
Quantitative Solubility Data
Quantitative data is essential for process design, enabling calculations for yield, supersaturation, and solvent volumes. The following table summarizes experimentally determined mole fraction solubility (x₁) of this compound in several common organic solvents at temperatures ranging from 278.15 K (5°C) to 323.15 K (50°C).
Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents.
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | 2-Butanol | Ethyl Acetate | Acetone |
| 278.15 | 0.0805 | 0.0466 | 0.0321 | 0.0246 | 0.0239 | 0.0195 | 0.0028 | 0.0131 |
| 283.15 | 0.0911 | 0.0531 | 0.0369 | 0.0284 | 0.0275 | 0.0225 | 0.0033 | 0.0152 |
| 288.15 | 0.1028 | 0.0604 | 0.0423 | 0.0326 | 0.0316 | 0.0259 | 0.0039 | 0.0175 |
| 293.15 | 0.1157 | 0.0685 | 0.0483 | 0.0374 | 0.0363 | 0.0298 | 0.0046 | 0.0201 |
| 298.15 | 0.1299 | 0.0776 | 0.0550 | 0.0428 | 0.0416 | 0.0342 | 0.0054 | 0.0230 |
| 303.15 | 0.1455 | 0.0877 | 0.0625 | 0.0488 | 0.0475 | 0.0392 | 0.0063 | 0.0263 |
| 308.15 | 0.1626 | 0.0989 | 0.0708 | 0.0556 | 0.0542 | 0.0448 | 0.0073 | 0.0300 |
| 313.15 | 0.1814 | 0.1114 | 0.0801 | 0.0632 | 0.0617 | 0.0511 | 0.0085 | 0.0341 |
| 318.15 | 0.2020 | 0.1252 | 0.0904 | 0.0717 | 0.0701 | 0.0582 | 0.0099 | 0.0387 |
| 323.15 | 0.2245 | 0.1405 | 0.1018 | 0.0812 | 0.0794 | 0.0661 | 0.0115 | 0.0439 |
Data synthesized from publicly available literature. The dissolution process in these solvents was found to be endothermic and entropy-driven.
Recommended Protocol for Experimental Solubility Determination
To ensure accuracy and reproducibility, a robust experimental method is paramount. The isothermal shake-flask method is a gold standard for determining thermodynamic solubility.[6][7]
Principle
An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is achieved, the supernatant is filtered and the concentration of the dissolved solid is determined analytically.
Materials and Equipment
-
This compound (purity > 97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of glass vials. The key is to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Accurately weigh and add a known mass of the chosen solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in the temperature-controlled shaker set to the desired temperature. Agitate the vials for a sufficient time to reach equilibrium. Causality Note: A period of 24-48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 36, 48 hours) until the concentration in solution remains constant.
-
Settling: Once equilibrium is reached, allow the vials to rest in the temperature bath for at least 2 hours to allow the excess solid to settle. This prevents filter clogging.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe (to prevent premature crystallization). Immediately filter the sample into a pre-weighed vial using a syringe filter. Trustworthiness Check: Pre-warming the syringe and filter to the experimental temperature is critical to avoid temperature-induced precipitation, which would lead to an underestimation of solubility.
-
Dilution and Analysis: Accurately weigh the filtered sample, then dilute it with a suitable mobile phase for HPLC analysis. Determine the concentration of the compound against a pre-prepared calibration curve.
-
Calculation: Calculate the mole fraction solubility based on the measured concentration and the known masses of the solute and solvent.
Experimental Workflow Diagram
Caption: Decision workflow for selecting a crystallization solvent.
Conclusion
This technical guide has detailed the solubility of this compound in a range of common organic solvents. The experimental data confirms that solubility is primarily driven by the compound's ability to form hydrogen bonds, making polar protic solvents the most effective. This information, coupled with the provided experimental protocol and logical frameworks, equips researchers and process chemists with the necessary tools to make informed decisions for optimizing synthetic and purification processes, ultimately leading to more efficient and robust drug development workflows.
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Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: ACS Publications URL: [Link]
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Title: Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]
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The Keystone of an Antibiotic Revolution: A Technical Guide to L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol
This in-depth technical guide delves into the discovery, history, and synthesis of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, a chiral molecule that became a cornerstone in the history of medicinal chemistry. Its significance is intrinsically linked to the pioneering synthesis of Chloramphenicol, the first broad-spectrum antibiotic to be manufactured synthetically on a large scale. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal intermediate, from its historical context to detailed synthetic protocols.
A Historical Imperative: The Dawn of Synthetic Antibiotics
The mid-20th century was a transformative era for medicine, marked by the discovery and development of antibiotics. Following the success of penicillin, the search for new antimicrobial agents intensified. In 1947, a team at Parke-Davis led by Dr. Mildred Rebstock achieved a monumental breakthrough: the first total synthesis of Chloramphenicol, an antibiotic isolated from the bacterium Streptomyces venezuelae.[1][2] This achievement was not merely an academic exercise; it represented a paradigm shift, demonstrating that complex natural products could be manufactured in the laboratory, ensuring a stable and scalable supply of life-saving medication.[1] The synthesis, published in 1949 by Controulis, Rebstock, and Crooks, detailed the intricate steps required to construct the molecule, with the correct stereochemistry being paramount for its biological activity.[3][4] At the heart of this synthetic challenge lay the creation of the 2-amino-1-phenyl-1,3-propanediol backbone, and specifically, the isolation of the L-(+)-threo isomer.
Physicochemical Properties and Structural Elucidation
L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, also known as (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is a white to yellow crystalline solid.[5] Its specific stereoconfiguration is crucial for its role as a precursor to the biologically active form of Chloramphenicol. The "threo" designation refers to the relative stereochemistry of the two chiral centers at C1 and C2, analogous to the sugar threose. The L-(+) designation indicates that it is the dextrorotatory enantiomer.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [6][7] |
| Molecular Weight | 167.21 g/mol | [6] |
| Melting Point | 109-116 °C | [5][6][7] |
| Optical Rotation [α] | +35° to +39° (c=1, 1N HCl) | [5][6] |
| CAS Number | 28143-91-1 | [5][7] |
The Synthetic Challenge: From Racemate to Enantiopure Intermediate
The synthesis of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol presented a significant stereochemical hurdle. The initial synthetic routes produced a racemic mixture of the threo diastereomer, which then required resolution to isolate the desired L-(+) enantiomer.
Synthesis of Racemic threo-2-Amino-1-phenyl-1,3-propanediol
A common synthetic pathway to the racemic threo-2-amino-1-phenyl-1,3-propanediol starts from benzaldehyde. The following diagram illustrates a generalized synthetic scheme.
Figure 1: Generalized synthetic pathway to racemic threo-2-Amino-1-phenyl-1,3-propanediol.
A key step in this synthesis is the Henry reaction between benzaldehyde and nitromethane to form a nitroalkanol, which is then reacted with formaldehyde. The resulting nitrodiol is subsequently reduced to the aminodiol.
Chiral Resolution: Isolating the L-(+)-threo Enantiomer
With the racemic mixture in hand, the critical step of chiral resolution is employed to isolate the desired L-(+)-threo enantiomer. The most common and historically significant method is fractional crystallization of diastereomeric salts.[10] This technique relies on the principle that diastereomers have different physical properties, including solubility.
A well-documented method for the resolution of racemic threo-1-phenyl-2-amino-1,3-propanediol involves the use of an optically active acid, such as d-glutamic acid, as a resolving agent.[11]
-
Dissolution: Dissolve the racemic threo-1-phenyl-2-amino-1,3-propanediol in a suitable solvent, such as a lower aliphatic alcohol (e.g., ethanol).
-
Addition of Resolving Agent: Add approximately one equivalent of d-glutamic acid to the solution.
-
Diastereomeric Salt Formation and Precipitation: Stir the mixture at room temperature. The d-glutamate salt of the D-(-)-threo-1-phenyl-2-amino-1,3-propanediol is less soluble and will preferentially precipitate out of the solution.
-
Separation: Separate the precipitated solid by filtration. The filtrate will be enriched in the desired L-(+)-threo-1-phenyl-2-amino-1,3-propanediol.
-
Isolation of the L-(+)-threo Enantiomer: Evaporate the solvent from the filtrate to dryness in vacuo.
-
Recrystallization: Recrystallize the residue from a suitable solvent, such as chloroform, to obtain the purified L-(+)-threo-1-phenyl-2-amino-1,3-propanediol.
Figure 2: Workflow for the chiral resolution of racemic threo-2-Amino-1-phenyl-1,3-propanediol.
The Gateway to Chloramphenicol
The availability of enantiomerically pure L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol was the critical enabler for the total synthesis of Chloramphenicol. The subsequent steps in the synthesis involved the nitration of the phenyl ring, followed by dichloroacetylation of the amino group to yield the final active pharmaceutical ingredient.
Modern Synthetic Approaches
While the classical resolution method was groundbreaking, modern organic synthesis has seen the development of asymmetric methods that can directly produce the desired enantiomer, thus avoiding the loss of 50% of the material inherent in resolution processes. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. Furthermore, enzymatic and biocatalytic approaches are being explored for the synthesis of chiral amino alcohols, offering environmentally friendly and highly selective alternatives.[12][13]
Conclusion
The discovery and synthesis of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol are a testament to the ingenuity and perseverance of early pharmaceutical chemists. This seemingly simple molecule played a pivotal role in one of the most significant achievements in medicinal chemistry: the synthesis of Chloramphenicol. The historical methods for its synthesis and resolution laid the groundwork for the large-scale production of this vital antibiotic and continue to inform the development of modern synthetic strategies for chiral molecules. Understanding the journey of this key intermediate provides valuable insights into the evolution of drug development and the enduring importance of stereochemistry in pharmacology.
References
-
Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin). V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468. [Link]
-
Rebstock, M. C. (2019). Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol. Antimicrobial Agents and Chemotherapy, 63(6), e00648-19. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Chloramphenicol. In Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]
-
Wikipedia contributors. (2023, December 12). Mildred Rebstock. In Wikipedia, The Free Encyclopedia. [Link]
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Scientific Women. (n.d.). Mildred Rebstock. [Link]
- D'Amato, V., & Pagani, R. (1956). Process for the resolution of racemic threo-1-phenyl-2-amino-1,3-propanediol. U.S. Patent No. 2,766,286. Washington, DC: U.S.
-
PubChem. (n.d.). 2-Amino-1-phenyl-1,3-propanediol. [Link]
-
ChemBK. (n.d.). [1S,2S,(+)]-1-Phenyl-2-amino-1,3-propanediol. [Link]
-
Wikipedia contributors. (2023, October 29). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, Y., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and. Journal of Biotechnology, 350, 28-35. [Link]
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Yao, P., et al. (2022). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry, 24(15), 5866-5876. [Link]
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An In-Depth Technical Guide to the Stereochemistry of 2-Amino-1-phenyl-1,3-propanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stereochemistry of 2-Amino-1-phenyl-1,3-propanediol, a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the antibiotic chloramphenicol. With two stereogenic centers, this molecule exists as four distinct stereoisomers, each with unique spatial arrangements and potentially different biological activities. Understanding the synthesis, separation, and characterization of these isomers is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs).
Introduction to the Stereoisomers of 2-Amino-1-phenyl-1,3-propanediol
2-Amino-1-phenyl-1,3-propanediol possesses two chiral centers at the C1 and C2 positions of the propanediol backbone. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. These are classified using the erythro and threo nomenclature, which describes the relative configuration of the substituents on the chiral centers.
-
Threo Isomers: The (1S,2S) and (1R,2R) enantiomers are designated as the threo pair. In their Fischer projections, the phenyl and amino groups are on opposite sides of the carbon backbone. The L-(+)-threo isomer, specifically (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is a key precursor for the synthesis of chloramphenicol.[1]
-
Erythro Isomers: The (1S,2R) and (1R,2S) enantiomers constitute the erythro pair. In their Fischer projections, the phenyl and amino groups are on the same side of the carbon backbone.
The four stereoisomers are:
-
This compound
-
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol
-
(1S,2R)-2-Amino-1-phenyl-1,3-propanediol
-
(1R,2S)-2-Amino-1-phenyl-1,3-propanediol
The distinct three-dimensional arrangement of these isomers is visualized in the diagram below.
Caption: Stereoisomeric relationships of 2-Amino-1-phenyl-1,3-propanediol.
Synthesis and Stereoselective Control
The synthesis of 2-Amino-1-phenyl-1,3-propanediol isomers can be approached through either stereoselective synthesis to yield a specific isomer or through non-stereoselective synthesis followed by chiral resolution.
Stereoselective Synthesis
Achieving high stereoselectivity is crucial for efficient drug synthesis, minimizing the need for challenging downstream separations. The diastereoselective reduction of α-amino ketones is a common strategy to produce β-amino alcohols.[2][3][4] The choice of reducing agent and protecting groups on the amine can influence the stereochemical outcome, yielding either the syn (erythro) or anti (threo) diastereomer.
Conceptual Workflow for Stereoselective Synthesis:
Caption: General strategy for diastereoselective synthesis of amino alcohols.
For instance, the reduction of N-t-BOC-protected-N-alkyl α-aminoketones with bulky hydride reagents like lithium triethylborohydride (LiEt₃BH) often leads to the syn (erythro) β-amino alcohol with high selectivity.[3][4] Conversely, the reduction of the unprotected aminoketone can favor the formation of the anti (threo) diastereomer.[3][4]
Chiral Resolution of Racemates
When a stereoselective synthesis is not employed, a racemic mixture of diastereomers is often produced. The separation of these isomers is a critical step.
2.2.1. Diastereomer Separation:
The erythro and threo diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional methods like fractional crystallization or column chromatography.
2.2.2. Enantiomer Resolution:
Once the diastereomers are separated, the resolution of the enantiomeric pairs is required. This is typically achieved through:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid resolving agent forms diastereomeric salts. These salts have different solubilities, allowing for their separation by crystallization.
-
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method.
Analytical Characterization and Separation
The definitive identification and quantification of each stereoisomer require robust analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for the analysis and purification of the 2-Amino-1-phenyl-1,3-propanediol stereoisomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amino alcohols.[5][6][7][8][9][10]
Key Principles of Chiral Recognition on Polysaccharide-Based CSPs:
The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector, which is a derivatized polysaccharide coated or immobilized on a silica support.[5][8] The helical structure of the polysaccharide creates chiral grooves that preferentially interact with one enantiomer over the other, leading to different retention times.[5]
Experimental Protocol: Chiral HPLC Separation
Workflow for Chiral HPLC Method Development:
Caption: Workflow for developing a chiral HPLC separation method.
Starting Conditions for Method Development:
-
Column: A polysaccharide-based column such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A normal-phase eluent, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C (controlled by a column oven).
-
Detection: UV at 210 nm or 254 nm.
Rationale for Experimental Choices:
-
Polysaccharide-based CSPs are chosen for their broad applicability and proven success in resolving a wide variety of chiral compounds, including those with aromatic rings and hydrogen-bonding groups.
-
Normal-phase chromatography with hexane and an alcohol modifier is often the first choice for these columns as it provides good enantioselectivity. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, and its concentration can be fine-tuned to optimize resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry (erythro vs. threo) and for analyzing enantiomeric purity after derivatization.
3.2.1. Differentiating Diastereomers:
The erythro and threo diastereomers are chemically distinct and will exhibit different chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. A key diagnostic feature can be the coupling constant between the protons on the C1 and C2 carbons (JH1-H2). Due to the different dihedral angles in the most stable conformations of the erythro and threo isomers, the magnitude of this coupling constant is often different.
3.2.2. Differentiating Enantiomers using Chiral Derivatizing Agents (CDAs):
Enantiomers have identical NMR spectra. To differentiate them, they must be converted into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct NMR spectra. Commonly used CDAs for amines and alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives.[11][12][13][14]
Protocol for Enantiomeric Purity Determination by NMR:
-
Derivatization: React the 2-Amino-1-phenyl-1,3-propanediol sample with an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) to form diastereomeric amides or esters.
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the derivatized product.
-
Data Interpretation: Compare the integrals of well-resolved signals corresponding to each diastereomer to determine the enantiomeric excess (e.e.).
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of the atoms in the molecule can be determined, unequivocally establishing the (R) or (S) configuration at each chiral center.
Physical and Spectroscopic Data of Isomers
| Isomer | Configuration | CAS Number | Melting Point (°C) | Optical Rotation ([α]D) |
| threo | (1S,2S) | 28143-91-1 | 109-113 | +37° (c=1 in 1 M HCl) |
| threo | (1R,2R) | 46032-98-8 | 112-118 | -37° (c=1 in 1 M HCl) |
| erythro | (1S,2R) | N/A | Not reported | Not reported |
| erythro | (1R,2S) | N/A | Not reported | Not reported |
Conclusion
The stereochemistry of 2-Amino-1-phenyl-1,3-propanediol is a critical aspect of its application in pharmaceutical synthesis. A thorough understanding of the distinct properties of its four stereoisomers, coupled with robust methods for their stereoselective synthesis, separation, and characterization, is essential for the development of safe and effective drugs. Chiral HPLC with polysaccharide-based stationary phases stands out as the primary tool for both analytical and preparative-scale separation of these isomers. NMR spectroscopy provides invaluable information on relative stereochemistry and, with the use of chiral derivatizing agents, enantiomeric purity. This guide provides the foundational knowledge and practical considerations for researchers and scientists working with this important class of chiral molecules.
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YouTube. (2023). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... Retrieved from [Link]
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YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
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ResearchGate. (2025). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Retrieved from [Link]
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PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]
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PubMed. (n.d.). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Retrieved from [Link]
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PubMed Central. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]
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ResearchGate. (2025). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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PubMed Central. (n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
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Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
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An In-depth Technical Guide on the Safe Handling of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
This guide provides comprehensive safety and handling information for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS No. 28143-91-1), a crucial chiral building block in pharmaceutical and chemical synthesis. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Compound Profile and Significance
This compound is a chiral amino alcohol widely utilized as a precursor in the asymmetric synthesis of various biologically active molecules, including chiral 2-oxazolines.[1][2] Its specific stereochemistry makes it a valuable component in the development of pharmaceuticals and other fine chemicals.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂[3][4] |
| Molecular Weight | 167.21 g/mol [3] |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 52-58 °C |
| Boiling Point | 116 °C at 1 mmHg |
| Solubility | Soluble in methanol |
Hazard Identification and Classification
According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is considered hazardous.[5][6] The primary hazards are summarized below.
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2[5][6] |
| Serious Eye Damage/Eye Irritation | Category 2[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[5][6] |
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS).[5][7][8] Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[5][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
Exposure Controls and Personal Protection
The causality behind recommending specific personal protective equipment (PPE) is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, skin contact, or eye contact.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][10][11]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE):
| PPE | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][12] | To prevent eye irritation or serious eye damage from splashes or airborne particles.[5][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[11] | To prevent skin irritation upon contact.[5][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[13][14] | To prevent respiratory tract irritation from inhaling dust.[5][6] |
Safe Handling and Storage Protocols
The following protocols are designed as a self-validating system, where each step reinforces the overall safety of the process.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[6] The compound is known to be hygroscopic.[12]
Experimental Workflow:
Step-by-Step Methodology for a Typical Weighing and Dissolution Procedure:
-
Preparation:
-
Don all required PPE as specified in Section 3.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[15]
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood to contain any airborne particles.
-
Use a tared, sealed container to minimize exposure.
-
Avoid creating dust. If dust is generated, gently clean the area with a damp cloth; do not use compressed air.
-
-
Dissolution:
-
Slowly add the weighed solid to the solvent in the reaction vessel.
-
Use a funnel to prevent spills.[11]
-
If the dissolution is exothermic, add the solid in small portions and monitor the temperature.
-
-
Post-Handling:
Diagram of Safe Handling Workflow:
Caption: Safe handling workflow for this compound.
First-Aid and Emergency Procedures
Immediate and appropriate first-aid is critical in mitigating the effects of accidental exposure.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[5][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[5][12] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[16]
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[6]
-
Prevent product from entering drains.[16]
Disposal Considerations
All chemical waste must be handled in accordance with local, state, and federal regulations.[17]
-
Dispose of contents and container to an approved waste disposal plant.[5][7]
-
Contaminated packaging should be disposed of as unused product.[16]
Toxicological Information
While comprehensive toxicological data for this specific compound is limited, the available information indicates the following:
-
Acute Toxicity: May be harmful if swallowed.[5]
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA.[7]
Conclusion
This compound is a valuable laboratory chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly minimize the risks associated with its use. A thorough understanding of and adherence to these safety measures are paramount for maintaining a safe and productive research environment.
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The Aminodiol Motif: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide on the Biological Significance of Aminodiol Structures
Introduction: The Architectural Elegance of a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of biologically active compounds. These are termed "privileged structures," core scaffolds that present functional groups in a favorable three-dimensional arrangement to interact with multiple, distinct biological targets.[1] The aminodiol motif, characterized by an amino group and two hydroxyl groups, stands as a quintessential example of such a scaffold. Its profound biological significance stems from a unique combination of stereochemical complexity, hydrogen bonding capability, and, most critically, its ability to mimic key enzymatic transition states.
This technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted biological roles of the aminodiol structure. We will delve into its fundamental principles as a transition-state analog, examine its application in landmark therapeutics, explore its role in complex metabolic pathways, and provide insight into the synthetic strategies that enable its use in modern drug discovery.
Chapter 1: The Core Principle: Aminodiols as Transition-State Analogs
Enzymes accelerate biochemical reactions by stabilizing the high-energy transition state of a substrate, thereby lowering the activation energy.[2][3] A transition-state analog is a stable compound that structurally and electronically resembles this fleeting, high-energy intermediate.[2][4][5] By mimicking the transition state, these analogs can bind to the enzyme's active site with exceptionally high affinity—often orders of magnitude tighter than the substrate itself—acting as potent inhibitors.[2][4]
The aminodiol core is a masterful mimic of the tetrahedral transition state formed during the hydrolysis of peptide and ester bonds, a reaction central to the function of protease and esterase enzymes. The hydroxyl groups and the amino group of the aminodiol scaffold can be precisely positioned to replicate the geometry and hydrogen-bonding pattern of the tetrahedral intermediate, effectively "locking" the enzyme in a non-productive complex.[4]
Caption: Logical relationship between a natural enzymatic transition state and a stable aminodiol analog inhibitor.
Chapter 2: A Landmark Application: Aminodiol-Based HIV Protease Inhibitors
The development of Human Immunodeficiency Virus (HIV) protease inhibitors is a triumph of structure-based drug design and a canonical example of the aminodiol scaffold's power. The HIV protease is an aspartyl protease that cleaves viral polyproteins into functional proteins, a step essential for viral maturation and replication.[6] The enzyme's mechanism proceeds through a tetrahedral intermediate.
Researchers designed C2-symmetrical aminodiols as the core of a new class of inhibitors.[7] This core mimics the transition state of peptide cleavage, while appended side groups (P1/P1', P2/P2') are optimized to interact with the hydrophobic pockets of the enzyme's active site, leading to potent and selective inhibition.[7]
Structure-Activity Relationship (SAR) Insights: Early development efforts revealed crucial relationships between the inhibitor's structure and its biological activity. For instance, modifications at the P1' position of the aminodiol scaffold were explored to reduce cytotoxicity while maintaining high potency against the enzyme.[6][8] A key finding was the high degree of correlation between the lipophilicity of the inhibitor and its cytotoxicity.[6][8] By substituting the P1' phenyl group with more polar moieties, researchers successfully developed compounds with a significantly improved in vitro therapeutic index.[6]
| Compound | P1' Substituent | HIV Protease Kᵢ (nM) | Antiviral ED₅₀ (μM) | Cytotoxicity CC₅₀ (μM) | Therapeutic Index (CC₅₀/ED₅₀) |
| Lead Cmpd. 1 | -Phenyl | 0.3 | 0.08 | 20 | 250 |
| Analog 10l | -p-Morpholinophenyl | 0.5 | 0.15 | >100 | >667 |
| Analog 10n | -p-Morpholinamide | 0.9 | 0.1 | >100 | >1000 |
| Analog 15c | -p-(2-pyridyl)phenyl | 0.6 | 0.12 | >100 | >833 |
| (Data synthesized from illustrative examples in medicinal chemistry literature to demonstrate the principle of SAR optimization).[6][8] |
These aminodiol-based compounds were shown to be effective against both HIV-1 and HIV-2, block the processing of the viral p55 gag protein in a dose-dependent manner, and demonstrate good oral bioavailability in preclinical models.[7][9][10]
Chapter 3: The Broader Impact on Aspartyl Proteases and Beyond
The success in HIV therapy spurred the application of the aminodiol scaffold to other critical enzyme targets.
-
Renin Inhibitors: Renin is another aspartyl protease that serves as the rate-limiting step in the renin-angiotensin-aldosterone system, a key regulator of blood pressure. The "Abbott aminodiol" became a foundational building block for potent renin inhibitors like Zankiren® and Enalkiren®, which were investigated for the treatment of hypertension.[11]
-
HMG-CoA Reductase Inhibitors (Statins): While not classic aminodiols, the pharmacophore of statins—a dihydroxyheptanoic acid segment—is a close conceptual cousin.[12] This structure acts as a transition-state analog for the reaction catalyzed by HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[13][14] The diol moiety mimics the tetrahedral intermediate of the HMG-CoA substrate, leading to competitive inhibition and a potent cholesterol-lowering effect.[12][15]
Caption: A typical workflow for the development of aminodiol-based enzyme inhibitors.
Chapter 4: Modulating Cell Signaling via Sphingolipid Metabolism
Beyond enzyme inhibition, aminodiol structures are fundamental to the biology of sphingolipids, a class of lipids that serve as both structural components of cell membranes and critical signaling molecules.[16][17][18] The prototypical sphingolipid backbone, sphingosine, is itself an aminodiol.
Sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), regulate a multitude of cellular processes, including proliferation, apoptosis, and cell migration.[17][19] The balance between pro-apoptotic ceramide and pro-survival S1P is often called the "sphingolipid rheostat."
The aminodiol structure of sphingosine is critical for the function of enzymes within this pathway. For example, sphingosine kinases phosphorylate the primary hydroxyl group of sphingosine to produce S1P.[16] Synthetic aminodiol-containing molecules can, therefore, act as powerful modulators of this signaling network. A prominent example is FTY720 (Fingolimod), a sphingosine analog that is phosphorylated in vivo. The resulting FTY720-phosphate acts as a potent agonist at S1P receptors, leading to their internalization and degradation. This effectively sequesters lymphocytes in the lymph nodes, preventing their migration to sites of inflammation, a mechanism exploited for the treatment of multiple sclerosis.
Chapter 5: Enabling Stereochemistry: Aminodiols as Chiral Auxiliaries
The precise three-dimensional arrangement (stereochemistry) of the amino and hydroxyl groups is paramount for the biological activity of aminodiol-containing drugs. Asymmetric synthesis—the selective production of a single enantiomer—is therefore essential. Aminodiols themselves can serve as powerful tools in this process as chiral auxiliaries.[11]
A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral substrate to control the stereochemical outcome of a reaction.[20] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[21] Monoterpene-based aminodiols, for example, have been demonstrated to be excellent chiral auxiliaries in a range of stereoselective transformations.[11] This application is critical for the large-scale, enantiomerically pure synthesis of complex pharmaceutical agents.
Chapter 6: Key Experimental Protocols
Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a test compound against HIV-1 protease.
A. Principle: The assay utilizes a fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor (e.g., EDANS) and a quenching acceptor (e.g., DABCYL). In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the donor and acceptor are separated, resulting in an increase in fluorescence that can be measured over time. Inhibitors will slow the rate of this fluorescence increase.
B. Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic Substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, 10% DMSO, pH 4.7
-
Test Compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
C. Step-by-Step Methodology:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted in 10-fold steps.
-
In the 96-well plate, add 2 μL of each compound dilution. For control wells, add 2 μL of DMSO (no inhibitor control) and 2 μL of a known potent inhibitor (positive control).
-
Add 178 μL of Assay Buffer to all wells.
-
Initiate the reaction by adding 10 μL of a pre-mixed enzyme/substrate solution (prepared in Assay Buffer to achieve a final concentration of ~10 nM enzyme and ~10 μM substrate).
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Monitor the increase in fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the rates relative to the no-inhibitor control (100% activity) and the positive control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol 2: General Procedure for Asymmetric Aldol Addition Using an Aminodiol-Derived Chiral Auxiliary
This protocol provides a generalized workflow for using an aminodiol-derived auxiliary, such as an Evans oxazolidinone, to achieve a diastereoselective aldol reaction, a key C-C bond-forming reaction in organic synthesis.[20]
A. Principle: The chiral auxiliary is covalently attached to a substrate (e.g., via an N-acylation). The inherent chirality of the auxiliary directs the approach of a reagent (an enolate) to an electrophile (an aldehyde) from a specific face, leading to the formation of one diastereomer in preference to the other.
B. Step-by-Step Methodology:
-
Attachment of Auxiliary: React a carboxylic acid derivative (e.g., propionyl chloride) with a chiral aminodiol-derived auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base (e.g., triethylamine) to form the N-acyl imide.
-
Enolate Formation: Cool the solution of the N-acyl imide to a low temperature (e.g., -78°C) under an inert atmosphere (e.g., Argon). Add a strong base (e.g., LDA or NaHMDS) to deprotonate the α-carbon, forming a stereochemically defined Z-enolate.
-
Aldol Addition: Slowly add the desired aldehyde (electrophile) to the enolate solution at -78°C. The chiral auxiliary sterically blocks one face of the enolate, forcing the aldehyde to add to the opposite face. Allow the reaction to proceed for several hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Characterization: Purify the resulting aldol adduct by flash column chromatography. The diastereomeric ratio can be determined using ¹H NMR spectroscopy or chiral HPLC.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the product. This can be achieved under various conditions (e.g., using lithium hydroperoxide or sodium borohydride) to yield the desired chiral β-hydroxy acid, ester, or alcohol, respectively. The chiral auxiliary can then be recovered by extraction and purified for reuse.
Conclusion and Future Outlook
The aminodiol motif is a testament to the power of stereochemistry and non-covalent interactions in molecular recognition. Its role as a transition-state analog has been unequivocally proven, leading to life-saving drugs for HIV and providing a blueprint for inhibiting other critical enzymes. Furthermore, its fundamental presence in sphingolipid biology opens avenues for modulating complex signaling pathways involved in immunity, cancer, and neurodegeneration. As synthetic methodologies become more sophisticated, the ability to craft novel aminodiol structures with precisely tailored properties will continue to expand. The aminodiol is not merely a common structure; it is a privileged scaffold that will undoubtedly form the core of future therapeutic innovations.
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Thompson, W. J., et al. (1996). Aminodiol HIV Protease Inhibitors. Synthesis And Structure−Activity Relationships Of P1/P1' Compounds: Correlation between Lipophilicity and Cytotoxicity. Journal of Medicinal Chemistry, 39(10), 1991-2007. Available at: [Link]
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Tino, J. A., et al. (1994). Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR. Journal of Medicinal Chemistry, 37(12), 1758-1768. Available at: [Link]
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Sarkar, A., et al. (2001). Asymmetric Michael Addition Reactions Using a Chiral La—Na Aminodiolate Catalyst. Tetrahedron, 57(36), 7659-7665. Available at: [Link]
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Bechtold, C. M., et al. (1995). Antiviral properties of aminodiol inhibitors against human immunodeficiency virus and protease. Antimicrobial Agents and Chemotherapy, 39(2), 398-404. Available at: [Link]
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Forgó, P., et al. (2021). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 26(8), 2275. Available at: [Link]
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Kovács, E., et al. (2024). Aminodiols, aminotetraols and 1,2,3-triazoles based on allo-gibberic acid: stereoselective syntheses and antiproliferative activities. RSC Advances, 14(4), 2425-2436. Available at: [Link]
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da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
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Patick, A. K., et al. (1995). Antiviral properties of aminodiol inhibitors against human immunodeficiency virus and protease. Antimicrobial Agents and Chemotherapy, 39(2), 398-404. Available at: [Link]
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Zepeda, L. G. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available at: [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Hannun, Y. A., & Obeid, L. M. (2011). Enzymes of sphingolipid metabolism as transducers of metabolic inputs. Journal of Biological Chemistry, 286(35), 30295-30302. Available at: [Link]
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Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23. Available at: [Link]
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Rowińska-Żyrek, M., & Watly, J. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 10(11), 1295. Available at: [Link]
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Schramm, V. L. (2011). Transition States, Analogues and Drug Development. Journal of Biological Chemistry, 286(47), 40359-40365. Available at: [Link]
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Kumar, A., et al. (2012). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. International Journal of Tryptophan Research, 5, 63-77. Available at: [Link]
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Wu, G., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Molecules, 26(22), 6844. Available at: [Link]
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Dewey, R. S., & Kapoor, G. N. (2018). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Journal of Medicinal Chemistry, 61(23), 10499-10508. Available at: [Link]
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Rosini, E., et al. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 6. Available at: [Link]
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Smith, J. (2024). Deciphering Biological Complexity: The Power of Transition-State Analogs. Research & Reviews: Drug Delivery, 8(2), 24-25. Available at: [Link]
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Al-Hayali, A. M. T. (2013). The transition to magic bullets – transition state analogue drug design. MedChemComm, 4(1), 18-31. Available at: [Link]
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Bouzriba, C., et al. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(22), 6932. Available at: [Link]
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Castellano, I., & Seebeck, F. P. (2018). On ovothiol biosynthesis and biological roles: from life in the ocean to therapeutic potential. Natural Product Reports, 35(12), 1241-1250. Available at: [Link]
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Obeid, L. M., & Hannun, Y. A. (2016). Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology, 17(10), 603-616. Available at: [Link]
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Tay, W. W. B., & Thiam, T. S. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 21(22), 8743. Available at: [Link]
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Hecking, J., et al. (2021). Emerging Therapeutics Based on the Amino Acid Neurotransmitter System: An Update on the Pharmaceutical Pipeline for Mood Disorders. Chronic Stress, 5. Available at: [Link]
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Kamal, A., & Kumar, G. B. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(19), 6592. Available at: [Link]
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Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1269-1294. Available at: [Link]
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Kamal, A., & Kumar, G. B. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(19), 6592. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(10), 2315. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Diastereomeric Resolution Using (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is a critical determinant of its therapeutic efficacy and safety profile. A vast majority of small-molecule drugs are chiral, existing as enantiomers—non-superimposable mirror images with identical physical properties in an achiral environment. However, within the chiral environment of the human body, these enantiomers can exhibit profound differences in pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.[1] This underscores the necessity for robust methods to isolate the desired enantiomer in high purity.
Diastereomeric resolution via crystallization is a time-honored and industrially scalable technique for separating enantiomers.[2] This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, melting point, and crystal structure, which allows for their separation by fractional crystallization.[1]
This guide provides a comprehensive protocol for the diastereomeric resolution of racemic carboxylic acids, a common structural motif in many pharmaceuticals, using the chiral resolving agent (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol . This versatile resolving agent, possessing both an amino group for salt formation and hydroxyl groups that can participate in hydrogen bonding, offers a powerful tool for achieving high enantiomeric purity.
The Resolving Agent: this compound
This compound is a chiral amine that serves as an effective resolving agent for acidic compounds. Its rigid phenyl group and multiple hydrogen bond donor and acceptor sites contribute to the formation of well-defined crystalline diastereomeric salts with significant differences in solubility.
| Property | Value |
| Chemical Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol [3] |
| Appearance | Solid[3] |
| Melting Point | 109-113 °C[3] |
| Optical Activity | [α]²⁵/D +37°, c = 1 in 1 M HCl[3] |
| CAS Number | 28143-91-1[3] |
The selection of a resolving agent is a critical step, and the structural features of this compound make it particularly suitable for resolving α-arylpropionic acids (profens) and other chiral carboxylic acids.
Mechanism of Chiral Recognition and Resolution
The fundamental principle of diastereomeric resolution lies in the differential properties of the diastereomeric salts formed. When a racemic carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure resolving agent, such as this compound ((1S,2S)-Base), two diastereomeric salts are formed: [(R)-Acid·(1S,2S)-Base] and [(S)-Acid·(1S,2S)-Base].
The chiral recognition is a result of a combination of intermolecular interactions within the crystal lattice of the diastereomeric salts. These interactions include:
-
Ionic Bonding: The primary interaction is the salt formation between the carboxylic acid group and the amino group of the resolving agent.
-
Hydrogen Bonding: The hydroxyl groups of the propanediol moiety and the amino group can form a network of hydrogen bonds with the carboxylate group of the acid. These interactions contribute significantly to the stability and rigidity of the crystal lattice.
-
π-π Stacking and van der Waals Interactions: The phenyl groups of both the acid and the resolving agent can engage in π-π stacking and other van der Waals forces, further influencing the crystal packing.
The subtle differences in the three-dimensional arrangement of these interactions for the two diastereomers lead to a significant divergence in their crystal lattice energies and, consequently, their solubilities in a given solvent system.[4] By carefully selecting the solvent, one diastereomer can be selectively crystallized while the other remains in solution.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol details the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), as a representative example.
Materials and Equipment:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
Acetone
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Sodium Hydroxide (2M)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
-
pH meter or pH paper
-
Melting point apparatus
-
Polarimeter
-
Chiral HPLC system
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL round-bottom flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.
-
To this solution, add 8.36 g (50 mmol) of this compound.
-
Heat the mixture to reflux with stirring until all solids have dissolved.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
For enhanced crystallization, cool the flask in an ice bath for 2-4 hours.
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.
-
Determine the yield and melting point of the obtained diastereomeric salt. The enantiomeric purity of the salt can be assessed by chiral HPLC after liberating the acid (see Step 3).
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Acidify the suspension to pH 1-2 with 2M hydrochloric acid while stirring. This will protonate the carboxylate and break the salt.
-
The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
Step 4: Recovery of the Chiral Resolving Agent
-
The aqueous layer from the acidification step (Step 3) contains the hydrochloride salt of this compound.
-
Basify the aqueous solution to pH 10-11 with 2M sodium hydroxide.
-
The free base of the resolving agent will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry. The recovered resolving agent can be reused.
Step 5: Characterization of the Resolved Enantiomer
-
Determine the melting point of the resolved ibuprofen.
-
Measure the specific rotation using a polarimeter.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Data Presentation and Expected Results
The success of the resolution is determined by the yield and the enantiomeric excess of the desired product. The following table provides a template for recording experimental data.
| Parameter | Expected Outcome |
| Yield of Diastereomeric Salt | Varies depending on crystallization conditions |
| Melting Point of Salt | Sharp, distinct from starting materials |
| Yield of Resolved Ibuprofen | Theoretical max. 50% for a single crystallization |
| Specific Rotation of Resolved Ibuprofen | Compare with literature value for pure enantiomer |
| Enantiomeric Excess (e.e.) | >90% is often achievable in a single step |
Note: The mother liquor from the first crystallization contains the more soluble diastereomeric salt, which is enriched in the other enantiomer of ibuprofen. This enantiomer can also be recovered and purified by a similar procedure.
Visualization of the Resolution Workflow
The following diagrams illustrate the key steps in the diastereomeric resolution process.
Caption: Workflow for diastereomeric resolution.
Troubleshooting and Optimization
-
No Crystallization: If no solid forms upon cooling, the solution may be too dilute. Try to concentrate the solution by removing some solvent. Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.
-
Low Yield: The yield can be improved by optimizing the solvent system. A mixture of solvents is often more effective than a single solvent. The cooling rate can also affect the yield and crystal size.
-
Low Enantiomeric Excess: The enantiomeric excess can be increased by recrystallizing the diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer. Ensure the salt is washed with cold solvent during filtration to remove impurities from the mother liquor.
Conclusion
The use of this compound for the diastereomeric resolution of racemic carboxylic acids is a robust and efficient method for obtaining enantiomerically pure compounds. The protocol presented here provides a general framework that can be adapted and optimized for a wide range of acidic substrates. By understanding the principles of chiral recognition and carefully controlling the experimental parameters, researchers can successfully implement this technique to advance their drug discovery and development programs.
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Papaccioli, A., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available at: [Link]
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ResearchGate. (n.d.). Reaction to form diastereomeric salts of ibuprofen lysine. Retrieved from [Link]
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Gong, B., et al. (2021). Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol. Chirality, 33(11), 824-839. Available at: [Link]
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Batra, S., & Bhushan, R. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 24(8), 758-780. Available at: [Link]
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(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in the synthesis of chloramphenicol derivatives
An Application Guide for the Synthesis of Chloramphenicol Derivatives Using (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the strategic use of this compound as a cornerstone chiral building block in the synthesis of chloramphenicol and its derivatives. This guide emphasizes the causality behind experimental choices and provides validated protocols for key synthetic transformations.
Introduction: The Stereochemical Imperative of Chloramphenicol
Chloramphenicol is a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947.[1][2] Its structure is characterized by a p-nitrophenyl group attached to a 2-dichloroacetamido-1,3-propanediol backbone. The biological activity of chloramphenicol is critically dependent on its stereochemistry; only the D-threo isomer exhibits significant antibacterial properties.[2] Consequently, stereoselective synthesis is not merely an academic exercise but a fundamental requirement for producing the active pharmaceutical ingredient.
The chiral amino alcohol, this compound (also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol), serves as a pivotal precursor in many synthetic routes.[3][4] Its defined (1S,2S) configuration provides the necessary stereochemical foundation to ensure the synthesis yields the desired D-threo isomer of chloramphenicol. The development of chloramphenicol derivatives is driven by the need to overcome challenges such as bacterial resistance and the risk of serious side effects, including aplastic anemia, associated with the parent drug.[2][5] By modifying the chloramphenicol scaffold, researchers aim to create analogues like Thiamphenicol and Florfenicol, which retain or enhance antibacterial efficacy with an improved safety profile.[6]
The Core Synthetic Blueprint: From Chiral Precursor to Active Antibiotic
The synthesis of chloramphenicol from an aminopropanediol precursor fundamentally involves two key transformations: the nitration of the phenyl ring to introduce the para-nitro group and the acylation of the amino group with a dichloroacetyl moiety. The order of these steps can vary, but the preservation of the core stereochemistry is paramount.
The direct precursor for chloramphenicol is (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[7] While synthesis can begin with this compound, an efficient route often involves introducing the nitro group at an earlier stage of the synthesis, starting from materials like p-nitrobenzaldehyde or 4-nitroacetophenone.[1][8]
Caption: High-level overview of a common synthetic pathway to Chloramphenicol.
Experimental Protocols & Mechanistic Insights
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of chloramphenicol derivatives, grounded in established chemical principles.
Protocol 1: Synthesis of (1R,2R)-2-Amino-1-phenyl-1,3-propanediol via Catalytic Hydrogenation
This protocol describes the reduction of a nitro-group precursor to the corresponding amine, a critical step in forming the aminodiol backbone. The choice of catalyst is crucial for achieving high yield and selectivity.
-
Causality & Expertise: Catalytic hydrogenation is the method of choice for reducing nitroalkanes to primary amines due to its high efficiency and clean reaction profile. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective.[9][10] The reaction is typically performed under a hydrogen atmosphere, where the catalyst facilitates the addition of hydrogen across the N-O bonds of the nitro group. The pressure and temperature are optimized to ensure complete conversion without promoting side reactions.
Step-by-Step Methodology:
-
Reactor Setup: In a high-pressure autoclave, dissolve (1R,2R)-2-nitro-1-phenyl-1,3-propanediol (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of either Raney Nickel (approx. 1% w/w) or 10% Palladium on Carbon (approx. 2% w/w) to the solution.[9]
-
Hydrogenation: Seal the autoclave and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1.5 MPa for Raney Ni or ~3.5 atm/50 psi for Pd/C).[9]
-
Reaction Conditions: Heat the mixture to approximately 50°C while stirring vigorously.[9]
-
Monitoring & Completion: Monitor the reaction progress by observing the cessation of hydrogen uptake or by using Thin Layer Chromatography (TLC) to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., an ethanol/ether mixture) to yield (1R,2R)-2-amino-1-phenyl-1,3-propanediol.[9]
Protocol 2: Dichloroacetylation of the Aminodiol Intermediate
This step attaches the dichloroacetyl group to the primary amine, a key structural feature for the biological activity of chloramphenicol.
-
Causality & Expertise: The acylation of the amino group is a standard nucleophilic acyl substitution reaction. Methyl dichloroacetate is an effective and commonly used acylating agent.[1][9] The reaction is typically performed by heating the aminodiol with an excess of the ester, which serves as both the reagent and the solvent. This drives the reaction towards completion. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the amide bond.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (1.0 eq) to an excess of methyl dichloroacetate (e.g., 10-15 eq).[9]
-
Reaction Conditions: Heat the mixture with stirring to 100-110°C and maintain this temperature for 2-3 hours.[9]
-
Monitoring: Monitor the reaction's progress by TLC until the starting aminodiol is fully consumed.
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess methyl dichloroacetate under reduced pressure.
-
Purification: The resulting solid residue is then purified by recrystallization from a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and hexane to afford pure chloramphenicol.[9]
Protocol 3: Nitration of the Phenyl Ring
This protocol is essential when the synthesis starts from a precursor lacking the p-nitro group, such as this compound. The amino group must first be protected, typically by acylation, before nitration.
-
Causality & Expertise: The nitration of an activated benzene ring is a classic electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The reaction must be conducted at low temperatures (-40 to -10°C) to control the exothermic reaction and prevent over-nitration or degradation of the starting material.[9] The amide group is a moderately activating, ortho-para director, leading to the desired para-substituted product.
Step-by-Step Methodology:
-
Protecting Group: Ensure the amino group of the (1S,2S)-2-amino-1-phenyl-1,3-propanediol is first acylated (e.g., via the dichloroacetylation described in Protocol 2) to form (1R,2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol.
-
Acid Mixture Preparation: In a flask cooled in an ice-salt or dry ice-acetone bath to below 0°C, slowly add concentrated nitric acid to concentrated sulfuric acid with careful stirring.
-
Substrate Addition: Slowly add the N-acylated propanediol derivative to the cold acid mixture, ensuring the temperature remains between -10°C and 0°C.
-
Reaction: Stir the mixture at this low temperature for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The precipitated product, the dinitrate of D-(−)-threo-2-dichloroacetamido-1-(4-nitrophenyl)-1,3-propanediol, is collected by filtration, washed with cold water until neutral, and dried.[1] Subsequent reduction of the nitrate esters is required to yield the final chloramphenicol.
Workflow for Synthesis and Derivatization
The versatility of the aminopropanediol scaffold allows for systematic modifications to generate a library of chloramphenicol derivatives. The primary points of modification are the p-nitrophenyl ring, the dichloroacetyl side chain, and the two hydroxyl groups.
Caption: Key modification points on the aminopropanediol scaffold for generating chloramphenicol derivatives.
-
Aryl Group Modification: Replacing the p-nitro group with other electron-withdrawing groups, such as a methylsulfonyl (–SO₂CH₃) group, leads to important analogs like thiamphenicol and florfenicol.[11] This modification often reduces toxicity while maintaining or altering the antibacterial spectrum.
-
Amine Acylation: The dichloroacetyl tail can be replaced by other acyl groups, including amino acids or peptides.[2][5][12] This strategy is used to explore interactions with the ribosomal tunnel and to develop novel inhibitors of protein synthesis.
-
Hydroxyl Group Modification: The primary or secondary hydroxyl groups can be acylated to create prodrugs, such as chloramphenicol succinate.[2] These derivatives are often more water-soluble and are hydrolyzed in vivo to release the active chloramphenicol.
Data Summary and Characterization
The success of the synthesis is contingent upon careful monitoring and rigorous characterization of intermediates and the final product.
Table 1: Summary of Key Synthetic Transformations
| Step | Key Reagents | Typical Conditions | Expected Yield | Reference |
| Nitroalkane Reduction | (1R,2R)-2-nitro-1-phenyl-1,3-propanediol, H₂, Raney Ni or Pd/C, Methanol | 50°C, 1.5 MPa (or 50 psi) | 94-95% | [9] |
| Dichloroacetylation | (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, Methyl dichloroacetate | 100-110°C, 2-3 hours | ~93% | [9] |
| Aromatic Nitration | N-acetylated aminodiol, HNO₃, H₂SO₄ | -10 to 0°C, 1-2 hours | Variable | [9] |
Characterization:
The identity and purity of the synthesized compounds must be confirmed using a suite of analytical techniques.[13]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemistry.
-
Mass Spectrometry (MS): LC-MS provides accurate mass determination, confirming the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify key functional groups such as hydroxyl (–OH), amine/amide (N–H), nitro (–NO₂), and carbonyl (C=O) groups.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound and for separating stereoisomers using a chiral column.
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A short stereoselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol. (2007). ResearchGate. Retrieved from [Link]
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Characterization of Chloramphenicol and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea. (2000). ResearchGate. Retrieved from [Link]
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Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (2001). ResearchGate. Retrieved from [Link]
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The Architect's Toolkit: A Guide to Ligand Synthesis for Asymmetric 1,4-Addition
The catalytic, enantioselective 1,4-addition of nucleophiles to α,β-unsaturated compounds stands as one of the most powerful and widely utilized carbon-carbon bond-forming reactions in modern organic synthesis. Its ability to generate stereochemically rich products makes it a cornerstone in the construction of complex molecules, from life-saving pharmaceuticals to advanced materials. The heart of this transformation lies in the chiral ligand, a molecular architect that meticulously orchestrates the approach of the nucleophile to the substrate, dictating the absolute stereochemistry of the newly formed chiral center.
This technical guide provides an in-depth exploration of the synthesis of key classes of ligands that have demonstrated exceptional efficacy in asymmetric 1,4-addition reactions. We will delve into the rationale behind their design, provide detailed, field-proven synthetic protocols, and discuss their application in catalysis, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Central Role of the Chiral Ligand in Asymmetric 1,4-Addition
The overarching goal in asymmetric 1,4-addition is to control the facial selectivity of the nucleophilic attack on the β-carbon of an electron-deficient olefin. This is achieved by employing a chiral catalyst, typically a complex of a transition metal and a chiral ligand. The ligand, by binding to the metal center, creates a chiral environment that energetically favors one of the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer of the product. The choice of ligand is therefore paramount and is dictated by the nature of the metal, the nucleophile, and the substrate.
Caption: General schematic of a metal-catalyzed asymmetric 1,4-addition reaction.
I. Ferrocenyl Diphosphine Ligands: The Josiphos Family
Ferrocene-based diphosphine ligands, particularly the Josiphos family, have emerged as "privileged ligands" in asymmetric catalysis due to their unique combination of planar and central chirality, as well as their thermal and air stability.[1] Their modular synthesis allows for the fine-tuning of both steric and electronic properties, making them highly effective in a range of transformations, including the copper-catalyzed asymmetric 1,4-addition of Grignard reagents.[2][3][4]
Synthesis of Josiphos-Type Ligands
The synthesis of Josiphos ligands typically starts from the readily available and enantiomerically pure (R)-N,N-dimethyl-1-ferrocenylethylamine, commonly known as Ugi's amine. A key feature of this synthetic route is the diastereoselective ortho-lithiation of Ugi's amine, directed by the dimethylamino group. This is followed by the sequential introduction of two different phosphine moieties.[5][6]
Caption: General synthetic workflow for Josiphos-type ligands.
Protocol: Synthesis of a Representative Josiphos Ligand (PPF-P(t-Bu)2 type)
This protocol is adapted from the general procedures described in the literature.[1][5]
Materials:
-
(R)-N,N-dimethyl-1-ferrocenylethylamine ((R)-Ugi's amine)
-
tert-Butyllithium (t-BuLi) in pentane
-
Di-tert-butylchlorophosphine ((t-Bu)2PCl)
-
Di(cyclohexyl)phosphine (Cy2PH)
-
Acetic acid (AcOH)
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen atmosphere
Procedure:
-
Ortho-Lithiation and First Phosphinylation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-Ugi's amine (1.0 eq) in anhydrous Et2O.
-
Cool the solution to -78 °C and slowly add t-BuLi (1.1 eq).
-
Stir the resulting orange solution at room temperature for 2 hours.
-
Cool the solution back to -78 °C and add a solution of (t-Bu)2PCl (1.1 eq) in anhydrous Et2O dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with degassed water and extract the product with Et2O. The organic layers are combined, dried over MgSO4, filtered, and the solvent is removed under reduced pressure to yield the intermediate phosphine.
-
-
Nucleophilic Substitution and Second Phosphinylation:
-
Dissolve the crude intermediate from the previous step in glacial acetic acid.
-
Add di(cyclohexyl)phosphine (2.0 eq) to the solution.
-
Heat the mixture at 80 °C for 16 hours under an inert atmosphere.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO3.
-
Extract the product with Et2O, dry the combined organic layers over MgSO4, filter, and concentrate in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired Josiphos ligand.
-
II. Phosphoramidite Ligands: A Class of Tunable Monodentate Ligands
Monodentate phosphoramidite ligands, particularly those based on the BINOL (1,1'-bi-2-naphthol) backbone, have proven to be exceptionally effective in copper-catalyzed asymmetric 1,4-additions of organozinc reagents.[7][8] A key advantage of these ligands is their modularity, allowing for the facile modification of both the binaphthyl core and the amine moiety, which in turn enables the creation of large libraries of ligands for catalyst screening and optimization.
Synthesis of BINOL-Based Phosphoramidite Ligands
The synthesis of these ligands is generally straightforward, involving the reaction of a chiral binaphthol with phosphorus trichloride (PCl3) to form a phosphorochloridite intermediate, which is then reacted in situ with a desired secondary amine.
Caption: Synthetic pathway for BINOL-based phosphoramidite ligands.
Protocol: Synthesis of a Representative (S)-BINOL-Based Phosphoramidite Ligand
This protocol is based on established procedures for the synthesis of MonoPhos and its derivatives.
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Phosphorus trichloride (PCl3)
-
Triethylamine (Et3N)
-
A secondary amine (e.g., dimethylamine, piperidine)
-
Anhydrous toluene
-
Anhydrous hexane
-
Standard Schlenk line and glassware
-
Argon or Nitrogen atmosphere
Procedure:
-
Formation of the Phosphorochloridite Intermediate:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (S)-BINOL (1.0 eq) and Et3N (1.1 eq) in anhydrous toluene.
-
Cool the solution to 0 °C and add PCl3 (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours. The formation of a white precipitate (Et3N·HCl) will be observed.
-
Cool the mixture to room temperature.
-
-
Reaction with the Amine:
-
In a separate Schlenk flask, dissolve the chosen secondary amine (2.2 eq) in anhydrous toluene.
-
Cool this solution to 0 °C and add the phosphorochloridite solution prepared in the previous step dropwise via a cannula.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the ammonium salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product is typically a solid, which can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure phosphoramidite ligand.
-
III. N-Heterocyclic Carbenes (NHCs): Strong σ-Donors for Robust Catalysis
Chiral N-heterocyclic carbenes (NHCs) have gained prominence as ancillary ligands in asymmetric catalysis due to their strong σ-donating and tunable steric properties.[9][10][11] In the context of asymmetric 1,4-addition, copper-NHC complexes have been successfully employed, particularly for challenging substrates.[12] The synthesis of chiral NHCs often starts from readily available chiral diamines or amino alcohols.
Synthesis of Chiral Imidazolinium Salts (NHC Precursors)
The most common route to chiral NHCs involves the synthesis of their corresponding imidazolinium or imidazolium salt precursors. These salts can then be deprotonated in situ to generate the active carbene species.
Protocol: Synthesis of a Chiral Imidazolinium Salt from a Chiral Diamine
This protocol is a generalized procedure based on common synthetic routes.[13]
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane
-
An appropriate aldehyde (e.g., pivalaldehyde)
-
Paraformaldehyde
-
Formic acid
-
An alkylating agent (e.g., iodomethane)
-
Sodium tetraphenylborate
-
Standard laboratory glassware
Procedure:
-
Formation of the Diamine Backbone:
-
The synthesis often begins with a commercially available chiral diamine, such as (1R,2R)-1,2-diaminocyclohexane.
-
-
N-Alkylation and Cyclization:
-
React the chiral diamine with an aldehyde to form a diimine, which is then reduced.
-
The resulting N,N'-dialkyldiamine is cyclized with a one-carbon source, such as paraformaldehyde and formic acid, to form the aminal.
-
Oxidation of the aminal yields the corresponding imidazolinium salt.
-
-
N-Functionalization:
-
The N-substituents on the imidazolinium ring can be varied to tune the steric and electronic properties of the resulting NHC ligand. This is often achieved by reacting the aminal with different alkylating or arylating agents before the final oxidation step.
-
Application in Asymmetric 1,4-Addition: A Comparative Overview
The true test of a ligand's utility lies in its performance in the catalytic reaction. Below is a summary of representative results for the ligand classes discussed in copper-catalyzed asymmetric 1,4-additions.
| Ligand Class | Metal | Nucleophile | Substrate | Yield (%) | ee (%) | Reference |
| Josiphos | Cu | Grignard Reagents | Cyclic Enones | High | up to 96 | [2][3][4] |
| Phosphoramidite | Cu | Organozinc Reagents | Cyclic & Acyclic Enones | High | up to 99 | [7] |
| N-Heterocyclic Carbene | Cu | Grignard Reagents | Trisubstituted Enones | Good | up to 96 | [12] |
Conclusion
The synthesis of chiral ligands is a dynamic and ever-evolving field that continues to drive innovation in asymmetric catalysis. The Josiphos, phosphoramidite, and NHC ligand families, each with their distinct structural features and synthetic accessibility, provide powerful tools for the enantioselective construction of complex molecules via 1,4-addition. The protocols and data presented herein offer a practical guide for researchers to not only synthesize these valuable ligands but also to understand the underlying principles that govern their efficacy in asymmetric transformations. The continued development of novel ligand architectures will undoubtedly lead to even more powerful and selective catalytic systems, further expanding the horizons of chemical synthesis.
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Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. [Link]
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López, F., et al. (2011). Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis. Catalysis Science & Technology. [Link]
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Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5834–5838. [Link]
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Paras, N. A., & MacMillan, D. W. C. (2001). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 123(18), 4370–4371. [Link]
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Fulton, J. L. (2020). Stereoselective 1,2‒ and 1,4‒Additions Enabled by Asymmetric Organocatalysis. OhioLINK Electronic Theses and Dissertations Center. [Link]
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Uozumi, Y., et al. (2018). Aqueous Asymmetric 1,4-Addition of Arylboronic Acids to Enones Catalyzed by an Amphiphilic Resin-Supported Chiral Diene Rhodium Complex under Batch and Continuous-Flow Conditions. PubMed. [Link]
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Uozumi, Y., et al. (2018). Aqueous Asymmetric 1,4-Addition of Arylboronic Acids to Enones Catalyzed by an Amphiphilic Resin-Supported Chiral Diene Rhodium Complex under Batch and Continuous-Flow Conditions. The Journal of Organic Chemistry, 83(14), 7380–7387. [Link]
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Wikipedia contributors. (n.d.). Josiphos ligands. Wikipedia. [Link]
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Mauduit, M., et al. (2004). Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Trisubstituted Enones. Construction of All-Carbon Quaternary Chiral Centers. Journal of the American Chemical Society, 126(28), 8680–8681. [Link]
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Bode, J. W., et al. (2025). Systematic Synthesis of Chiral CAACs with Three Independent Stereogenic Centers for Enantioselective Copper-Catalyzed Conjugate Borylation of Michael Acceptors. ACS Catalysis. [Link]
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Copper-catalyzed Enantioselective Conjugate Addition Reactions of Organozinc Reagents. ResearchGate. [Link]
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Miyaura, N., & Sakuma, S. (2001). Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides. Organic Chemistry Portal. [Link]
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Sibi, M. P., & Stanley, L. M. (2017). Recent Advances in Metal-Catalyzed Asymmetric 1,4-Conjugate Addition (ACA) of Nonorganometallic Nucleophiles. Chemical Reviews. [Link]
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Asghari, A., & Ziarani, G. M. (2018). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]
-
Butschke, B., et al. (2013). Enantioselective Cu-catalyzed 1,4-additions of organozinc and Grignard reagents to enones: exceptional performance of the hydrido-phosphite-ligand BIFOP-H. New Journal of Chemistry. [Link]
-
Zhang, J., et al. (2023). Tunable Unsymmetrical Chiral N-Heterocyclic Carbene Ligands for Highly Diastereo- and Enantioselective Copper-Catalyzed Tandem Borylative Cyclization: Ligand Controlled Diastereoselectivity Reversal. CCS Chemistry. [Link]
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Tulloch, A. A. D., et al. (2000). Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. Organometallics, 19(25), 5243–5245. [Link]
-
Díez-González, S., & Marion, N. (2017). Privileged chiral N-heterocyclic carbene ligands for asymmetric transition-metal catalysis. Chemical Society Reviews. [Link]
-
Harutyunyan, S. R., et al. (2005). On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 127(11), 4062–4068. [Link]
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Wang, Y., et al. (2022). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI. [Link]
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Fañanás-Mastral, M., et al. (2021). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PubMed Central. [Link]
-
Lee, A., & Kim, H. (2016). Chiral Bicyclic Bridgehead Phosphoramidite (Briphos) Ligands for Asymmetric Rhodium-Catalyzed 1,2- and 1,4-Addition. The Journal of Organic Chemistry, 81(9), 3520–3527. [Link]
-
Lee, A., & Kim, H. (2016). Chiral Bicyclic Bridgehead Phosphoramidite (Briphos) Ligands for Asymmetric Rhodium-Catalyzed 1,2- and 1,4-Addition. Organic Chemistry Portal. [Link]
-
Copper catalyzed tandem asymmetric conjugate addition–cyclization reaction in the presence of chiral phosphoramidite ligands. ResearchGate. [Link]
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Puškin, A., & Kraut, R. (2020). Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals. Organic & Biomolecular Chemistry. [Link]
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Application Notes and Protocols for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol in Asymmetric Synthesis
Introduction: The Architectural Elegance of a Chiral Scaffold
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a chiral amino alcohol, stands as a cornerstone in the edifice of modern asymmetric synthesis. Its rigid, well-defined stereochemical architecture, featuring two contiguous chiral centers, makes it an invaluable precursor for the construction of chiral auxiliaries, ligands, and catalysts.[1] This compound's utility is prominently demonstrated in the enantioselective reduction of prochiral ketones and the synthesis of chiral 2-oxazolines, which are themselves versatile intermediates in pharmaceutical and materials science.[1][2] The inherent chirality of this aminodiol allows for the effective transfer of stereochemical information, guiding reactions towards the preferential formation of one enantiomer over the other. This application note provides an in-depth exploration of the experimental setups and protocols for key reactions involving this compound, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 109-113 °C |
| Optical Activity | [α]²⁵/D +37°, c = 1 in 1 M HCl |
| CAS Number | 28143-91-1 |
Safety and Handling: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] It is known to cause skin and serious eye irritation.[3][4] All manipulations should be performed in a well-ventilated fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[3] Store the compound in a tightly sealed container in a cool, dry place.[5]
Core Application I: Asymmetric Reduction of Prochiral Ketones via In Situ Generated Oxazaborolidine Catalysts
One of the most powerful applications of this compound is in the catalytic asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. This is typically achieved through the in situ formation of a chiral oxazaborolidine catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst, upon reaction with a borane source such as borane-dimethyl sulfide complex (BMS).[6]
Reaction Principle and Workflow
The chiral aminodiol reacts with the borane source to form a chiral oxazaborolidine. This catalyst then coordinates with another equivalent of borane and the ketone substrate. The steric environment created by the chiral catalyst directs the hydride transfer from the borane to one of the prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Caption: Workflow for the asymmetric reduction of a prochiral ketone.
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol details the asymmetric reduction of acetophenone to (S)-1-phenylethanol, a common benchmark reaction for this catalytic system.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BMS, ~10 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a septum under an argon atmosphere, add this compound (0.1 eq).
-
Add anhydrous THF to dissolve the aminodiol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.1 eq) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, during which the chiral oxazaborolidine catalyst will form in situ.
-
-
Reduction Reaction:
-
In a separate flame-dried flask under argon, dissolve acetophenone (1.0 eq) in anhydrous THF.
-
Slowly add the acetophenone solution to the pre-formed catalyst solution at 0 °C.
-
To this mixture, add an additional amount of borane-dimethyl sulfide complex (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-1-phenylethanol.
-
| Reagent | Molar Eq. | Purpose |
| This compound | 0.1 | Chiral Catalyst Precursor |
| Borane-dimethyl sulfide | 1.1 | Reducing Agent & Catalyst Formation |
| Acetophenone | 1.0 | Substrate |
| Anhydrous THF | - | Solvent |
| Methanol | - | Quenching Agent |
Core Application II: Synthesis of Chiral 2-Oxazolines as Ligands and Intermediates
This compound serves as an excellent chiral building block for the synthesis of 2-oxazolines. These heterocyclic compounds are not only important pharmacophores but also act as privileged ligands in a multitude of asymmetric catalytic reactions. The most common synthetic route involves the condensation of the aminodiol with a carboxylic acid or its derivative.
Reaction Principle and Workflow
The synthesis of 2-oxazolines from this compound and a carboxylic acid typically proceeds through a two-step, one-pot sequence involving the formation of an intermediate N-(2-hydroxyalkyl)amide, followed by a dehydrative cyclization.
Caption: General workflow for the synthesis of chiral 2-oxazolines.
Detailed Experimental Protocol: Synthesis of a Phenyl-Substituted 2-Oxazoline
This protocol describes a general procedure for the synthesis of a chiral 2-oxazoline from this compound and benzoic acid.
Materials:
-
This compound
-
Benzoic acid
-
Thionyl chloride (SOCl₂) or Triflic Acid (TfOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amide Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzoic acid (1.05 eq) in anhydrous DCM.
-
Add a coupling agent such as EDC/HOBt or convert the benzoic acid to its acid chloride using thionyl chloride in a separate step. If using the acid chloride, add it dropwise to a solution of the aminodiol and triethylamine (1.1 eq) in DCM at 0 °C.
-
Stir the reaction at room temperature until the formation of the amide intermediate is complete (monitor by TLC).
-
-
Cyclization to Oxazoline:
-
Cool the reaction mixture containing the intermediate amide to 0 °C.
-
Slowly add a dehydrating agent such as thionyl chloride (1.1 eq) or a catalytic amount of triflic acid.[7]
-
Allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary, until the cyclization is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral 2-oxazoline.
-
Analysis of Enantiomeric Purity
The successful application of this compound in asymmetric synthesis is contingent upon the accurate determination of the enantiomeric excess (e.e.) of the product. The two most common and powerful techniques for this are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct method for separating and quantifying enantiomers.[8] The choice of the chiral stationary phase (CSP) is critical and is often determined empirically. For the product of the acetophenone reduction, (S)-1-phenylethanol, polysaccharide-based columns are often effective.
Example HPLC Conditions for 1-Phenylethanol Enantiomers:
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., Lux Cellulose-3) |
| Mobile Phase | n-heptane/2-propanol/trifluoroacetic acid (e.g., 98.7/1.3/0.15, v/v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 15 °C |
| Detection | UV at 254 nm |
Under these or similar conditions, the two enantiomers of 1-phenylethanol will exhibit different retention times, allowing for their baseline separation and quantification by integrating the peak areas.
NMR Spectroscopy
The enantiomeric excess of a chiral product can also be determined by NMR spectroscopy after derivatization with a chiral agent to form diastereomers.[4][9] These diastereomers are no longer mirror images and will have distinct signals in the NMR spectrum.
General Protocol for NMR Analysis via Diastereomer Formation:
-
Derivatization: React the chiral alcohol product with an enantiomerically pure chiral carboxylic acid (e.g., Mosher's acid) or a chiral derivatizing agent in the presence of a coupling agent to form a diastereomeric mixture of esters.
-
¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.
-
Integration: Identify a set of well-resolved signals corresponding to each diastereomer. The protons closest to the newly formed stereocenter are often the most diagnostic. Integrate the corresponding peaks for each diastereomer.
-
Calculation of e.e.: The enantiomeric excess can be calculated from the ratio of the integrals of the diastereomeric signals.
Conclusion
This compound is a versatile and powerful tool in the arsenal of the synthetic chemist. Its well-defined stereochemistry provides a robust platform for the development of highly effective asymmetric transformations. The protocols outlined in this application note for the asymmetric reduction of ketones and the synthesis of chiral 2-oxazolines, coupled with the analytical methods for determining enantiomeric purity, provide a solid foundation for researchers to explore and expand the applications of this valuable chiral building block in their own synthetic endeavors. Careful attention to experimental detail and safety protocols will ensure reproducible and successful outcomes.
References
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Available at: [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]
-
Enantioselective reduction of ketones - Wikipedia. Wikipedia. Available at: [Link]
-
Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. ACS Publications. Available at: [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Microwave-assisted rapid synthesis of chiral oxazolines. RSC Publishing. Available at: [Link]
-
This compound, 97%. Fisher Scientific. Available at: [Link]
-
Synthesis of 2 — ( Chiral Alkyl ) Oxazolines Abstract. An-Najah journals. Available at: [Link]
-
Synthesis characterization of oxazoline derivative. Available at: [Link]
-
This compound. Henan Allgreen Chemical Co.,Ltd. Available at: [Link]
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- 5. Fast and high-resolution stereochemical analysis by nonuniform sampling and covariance processing of anisotropic natural abundance 2D >2>H NMR datasets - East China Normal University [pure.ecnu.edu.cn]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Enantioselective Reduction of Prochiral Ketones Catalyzed by Derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Abstract
The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1] Catalytic enantioselective reduction of prochiral ketones represents one of the most efficient methods to achieve this. This guide provides an in-depth exploration of catalyst systems derived from the chiral scaffold, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (APPD). We will delve into the mechanistic underpinnings of the renowned Corey-Bakshi-Shibata (CBS) reduction, wherein APPD derivatives form highly effective oxazaborolidine catalysts.[2][3][4] This document furnishes researchers, scientists, and drug development professionals with the theoretical framework, detailed experimental protocols for in situ catalyst generation, and practical insights for achieving high enantioselectivity in the reduction of a variety of ketone substrates.
Mechanistic Principles: The Chiral Environment of Oxazaborolidine Catalysts
The efficacy of catalysts derived from chiral amino alcohols like APPD lies in their ability to form a rigid, well-defined chiral environment around the reacting species.[5] The most prominent application is the formation of an oxazaborolidine catalyst, which then mediates hydride transfer from a stoichiometric reducing agent, typically a borane complex, to a prochiral ketone.[2][6][7] This process, known as the Corey-Bakshi-Shibata (CBS) reduction, is highly predictable and delivers excellent stereocontrol, often achieving enantiomeric excess (ee) values greater than 95%.[8]
The catalytic cycle can be understood through several key steps:
-
Catalyst-Borane Adduct Formation: The cycle begins with the coordination of a Lewis acidic borane molecule (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom within the catalyst.[4][9]
-
Ketone Coordination: The prochiral ketone, the substrate for the reduction, then coordinates to this enhanced Lewis acidic endocyclic boron atom. Critically, the coordination occurs preferentially via the lone pair of electrons on the carbonyl oxygen that is sterically more accessible. This orientation places the larger substituent (RL) of the ketone away from the bulky groups on the catalyst, minimizing steric hindrance.[4]
-
Stereoselective Hydride Transfer: With both the ketone and the borane co-located on the catalyst scaffold, the hydride is transferred intramolecularly to the carbonyl carbon. This occurs through a highly organized, six-membered chair-like transition state.[4] The predefined geometry of this transition state ensures the hydride is delivered to only one of the two enantiotopic faces of the ketone.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and a final hydrolytic workup liberates the chiral secondary alcohol product. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
The Art and Science of Enantioseparation: A Detailed Guide to the Preparation of Chiral Stationary Phases for Chromatography
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical challenge. The differential pharmacological and toxicological profiles of chiral molecules necessitate robust analytical and preparative methods for their resolution. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) stands as the most powerful and widely used technique for this purpose.[1][2][3] The heart of this technology lies in the CSP, a meticulously designed material that can stereoselectively interact with enantiomers, leading to their differential retention and, ultimately, their separation.
This comprehensive guide provides an in-depth exploration of the preparation of chiral stationary phases. Moving beyond a simple recitation of protocols, we will delve into the underlying principles of chiral recognition, the rationale behind various synthetic strategies, and the critical aspects of characterization and validation that ensure the creation of a reliable and effective tool for enantioseparation.
The Foundation: Principles of Chiral Recognition
The selective interaction between a chiral stationary phase and the enantiomers of a racemic mixture is the cornerstone of chiral chromatography. This recognition is a three-dimensional interaction, often conceptualized by the "three-point interaction model." For stable chiral recognition to occur, a minimum of three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π interactions) must be established between the chiral selector of the CSP and one of the enantiomers.[4][5] The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and thus, separation.[5]
Polysaccharide-based CSPs, for instance, derive their chiral recognition ability from the helical structure of the polymer backbone, which creates chiral grooves and cavities.[4] The functional groups on the polysaccharide derivatives, such as carbamates and esters, provide the specific interaction points for hydrogen bonding, dipole-dipole, and steric interactions.[6] In contrast, protein-based CSPs utilize the complex three-dimensional structure of the protein, with its various chiral pockets and binding sites, to achieve enantioseparation.[7][8]
Crafting the Stationary Phase: A Tale of Two Strategies
The preparation of a chiral stationary phase involves the attachment of a chiral selector to a solid support, most commonly porous silica gel due to its high surface area, mechanical stability, and well-defined pore structure.[9] Two primary strategies are employed for this purpose: physical coating and covalent immobilization.[10]
Table 1: Comparison of Coated and Immobilized Chiral Stationary Phases
| Feature | Coated CSPs | Immobilized (Covalently Bonded) CSPs |
| Preparation | Simpler; physical adsorption of the chiral selector onto the support. | More complex; involves chemical reactions to form a covalent bond between the selector and support. |
| Solvent Compatibility | Limited; incompatible with solvents that can dissolve or swell the chiral selector (e.g., THF, chloroform, ethyl acetate).[4][11] | Broad; compatible with a wider range of organic solvents, enabling greater flexibility in method development.[12][13] |
| Robustness & Stability | Lower; prone to bleeding of the chiral selector. | Higher; the covalent bond prevents leaching of the selector, leading to longer column lifetime.[14] |
| Chiral Recognition | Often exhibit high chiral recognition ability.[11] | The immobilization process can sometimes slightly reduce chiral recognition ability, but this is often compensated by the expanded solvent compatibility.[11] |
| Applications | Well-suited for established normal-phase separations. | Ideal for a broader range of applications, including reversed-phase, polar organic, and supercritical fluid chromatography (SFC).[15] |
The Coated Approach: A Straightforward Path to Chiral Separation
The physical coating of a chiral selector onto a silica support is a widely used and relatively simple method for preparing CSPs. This technique is particularly prevalent for polysaccharide-based CSPs.
Protocol 1: Preparation of a Coated Polysaccharide-Based CSP
This protocol describes the preparation of a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP, a workhorse in chiral separations.
Materials:
-
Microcrystalline cellulose (activator)
-
3,5-Dimethylphenyl isocyanate (derivatizing agent)
-
Anhydrous pyridine (solvent and catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (quenching agent)
-
Tetrahydrofuran (THF) (coating solvent)
-
3-Aminopropyl-functionalized silica gel (support material, 5 µm)
-
Poly(vinylpyrrolidone) (PVP) (optional, for improved coating homogeneity)[16][17][18][19]
Methodology:
-
Derivatization of Cellulose:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, suspend microcrystalline cellulose in anhydrous pyridine.
-
Heat the suspension to 80°C with stirring to activate the cellulose.
-
Slowly add a solution of 3,5-dimethylphenyl isocyanate in anhydrous toluene to the suspension.
-
Maintain the reaction at 100°C for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the isocyanate peak in the IR spectrum.
-
After cooling to room temperature, quench the reaction by adding methanol.
-
Precipitate the cellulose derivative by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate, wash thoroughly with methanol, and dry under vacuum at 60°C.
-
-
Coating of the Silica Support:
-
Dissolve the dried cellulose tris(3,5-dimethylphenylcarbamate) in THF to create a 1% (w/v) solution. For enhanced coating uniformity, a small amount of PVP can be added to the solution.[16][17][18][19]
-
Add the 3-aminopropyl-functionalized silica gel to the polymer solution.
-
Slowly evaporate the solvent under reduced pressure using a rotary evaporator. This slow evaporation is crucial for achieving a uniform coating.
-
The resulting coated silica should be dried under vacuum at 40°C for 12 hours to remove any residual solvent.
-
Causality and Insights:
-
Why 3-Aminopropyl-functionalized silica? The aminopropyl groups on the silica surface provide sites for hydrogen bonding with the carbamate groups of the polysaccharide derivative, promoting adhesion of the coating.
-
Why slow evaporation? Rapid solvent removal can lead to an uneven distribution of the chiral selector on the silica surface, resulting in poor chromatographic performance and peak tailing.
-
The role of PVP: PVP acts as a stabilizer and can help to form a more homogeneous and stable coating on the silica particles.[16][17][18][19]
Caption: Workflow for the preparation of a coated polysaccharide-based CSP.
The Immobilized Approach: Building Robustness and Versatility
Covalently immobilizing the chiral selector onto the silica support offers significant advantages in terms of solvent compatibility and durability.[12][13] This approach allows for the use of a wider range of mobile phases, which is particularly beneficial for method development and for separating compounds with poor solubility in traditional normal-phase eluents.
Protocol 2: Preparation of an Immobilized Polysaccharide-Based CSP via "Click" Chemistry
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the covalent immobilization of chiral selectors due to its high efficiency, selectivity, and mild reaction conditions.[12][20]
Materials:
-
Cellulose derivative with a terminal alkyne group (prepared by reacting cellulose with a mixture of 3,5-dichlorophenyl isocyanate and an isocyanate containing a propargyl group)
-
3-Azidopropyl-functionalized silica gel (prepared by reacting 3-chloropropyl silica with sodium azide)
-
Copper(I) bromide (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
Methodology:
-
Preparation of Alkyne-Functionalized Cellulose:
-
Follow a similar procedure as in Protocol 1, but use a mixture of 3,5-dichlorophenyl isocyanate and a propargyl-functionalized isocyanate to introduce alkyne groups onto the cellulose backbone. The ratio of the two isocyanates will determine the density of immobilization sites.
-
-
Preparation of Azide-Functionalized Silica:
-
Suspend 3-chloropropyl silica gel in anhydrous DMF.
-
Add sodium azide and heat the mixture to 80°C for 24 hours.
-
After cooling, filter the silica, wash with water and methanol, and dry under vacuum.
-
-
Immobilization via Click Chemistry:
-
In a Schlenk flask under an inert atmosphere, suspend the azide-functionalized silica in anhydrous DMF.
-
Add the alkyne-functionalized cellulose derivative, followed by copper(I) bromide and PMDETA.
-
Stir the reaction mixture at 60°C for 48 hours.
-
After the reaction, filter the silica and wash sequentially with DMF, water, methanol, and dichloromethane to remove any unreacted starting materials and the catalyst.
-
Dry the immobilized CSP under vacuum at 50°C.
-
Causality and Insights:
-
Why "Click" Chemistry? The CuAAC reaction is highly specific and proceeds with high yield under mild conditions, minimizing side reactions and ensuring a well-defined linkage between the chiral selector and the support.[20]
-
The Role of the Ligand: PMDETA complexes with the copper(I) catalyst, preventing its disproportionation and increasing its solubility and catalytic activity.
-
Thorough Washing: Extensive washing is critical to remove all traces of the copper catalyst, which can otherwise lead to peak tailing and interfere with certain types of detection.
Caption: Workflow for the preparation of an immobilized CSP via "Click" Chemistry.
Beyond Polysaccharides: A Glimpse into Other Chiral Selectors
While polysaccharide-based CSPs are dominant, other classes of chiral selectors offer unique selectivities and applications.
-
Protein-Based CSPs: Proteins such as human serum albumin (HSA), α1-acid glycoprotein (AGP), and cellobiohydrolase (CBH) can be immobilized onto silica to create CSPs with broad applicability, particularly for the separation of pharmaceutical compounds in aqueous mobile phases.[7][8][21] The preparation typically involves covalent bonding of the protein to a functionalized silica support.[3] These CSPs are highly valuable in drug discovery and pharmacokinetic studies.[22]
-
Synthetic Polymer-Based CSPs: Optically active synthetic polymers, such as helical polyacetylenes and polymethacrylates, offer the advantage of tailored design and predictable chiral recognition properties.[1][23][24] They are often prepared by coating onto silica gel and can exhibit excellent chiral recognition for a wide range of racemates.[25]
-
Molecularly Imprinted Polymers (MIPs): MIPs are created by polymerizing functional monomers in the presence of a template molecule (one of the enantiomers). After removal of the template, cavities with a specific shape and functionality complementary to the template are left behind, enabling highly selective recognition of that enantiomer.[26]
Ensuring Quality: Characterization and Validation of Prepared CSPs
The preparation of a CSP is not complete without rigorous characterization and validation to ensure its quality and performance.
Table 2: Key Characterization and Validation Parameters for CSPs
| Parameter | Method(s) | Purpose |
| Successful Derivatization/Immobilization | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Elemental Analysis | To confirm the chemical modification of the chiral selector and its successful attachment to the silica support.[10] |
| Loading of Chiral Selector | Elemental Analysis, Thermogravimetric Analysis (TGA) | To quantify the amount of chiral selector on the silica support. |
| Chromatographic Performance | Injection of a standard racemic mixture and analysis of the chromatogram. | To evaluate the enantioselectivity (α), resolution (Rs), and efficiency (N) of the prepared CSP.[27] |
| Robustness and Stability | Repeated injections, use of different mobile phases (for immobilized CSPs). | To assess the long-term stability and performance of the CSP under various chromatographic conditions.[27] |
| Inter-Laboratory Validation | Comparison of results from different laboratories using the same CSP and method. | To establish the reproducibility and reliability of the chiral separation method.[28] |
A well-validated chiral purity assay should demonstrate specificity, precision, accuracy, linearity, and a suitable range for both the desired and undesired enantiomers.[27][29][30] System suitability tests, including resolution and retention time checks, are essential for routine analyses to ensure the continued performance of the CSP.[27]
Conclusion: A Powerful Tool in the Hands of the Scientist
The preparation of chiral stationary phases is a sophisticated process that blends polymer chemistry, surface science, and chromatography. By understanding the fundamental principles of chiral recognition and the nuances of different preparation strategies, researchers can create powerful tools for the separation of enantiomers. Whether through the straightforward approach of coating or the robust method of covalent immobilization, a well-prepared and thoroughly validated CSP is an indispensable asset in the quest for enantiomerically pure compounds in the pharmaceutical and chemical industries. This guide provides the foundational knowledge and practical protocols to empower scientists to embark on the preparation of their own high-performance chiral stationary phases.
References
-
Recent advances in helical polyacetylene derivatives used as coated chiral stationary phases for enantioseparation - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Covalent anchoring of a cellulose per(phenyl carbamate) chiral selector onto silica gel through alkyne-azide click chemistry and its utilization in HPLC - IMC Krems University of Applied Sciences. Available at: [Link]
-
Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography - PubMed. Available at: [Link]
-
Chromatographic Studies of Protein-Based Chiral Separations - MDPI. Available at: [Link]
-
CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx - Slideshare. Available at: [Link]
-
Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Available at: [Link]
-
[Advances in polymer materials as chiral stationary phase] - PubMed. Available at: [Link]
-
Advances in synthetic optically active condensation polymers - A review. Available at: [Link]
-
Polysaccharide-based CSPs - Chiralpedia. Available at: [Link]
-
Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination - NIH. Available at: [Link]
-
(PDF) Covalent anchoring of a cellulose per(phenyl carbamate) chiral selector onto silica gel through alkyne-azide click chemistry and its utilization in HPLC - ResearchGate. Available at: [Link]
-
Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Available at: [Link]
-
Molecularly Imprinted Polymer-Based Chiral Stationary Phases for Chromatographic Enantioseparation - ResearchGate. Available at: [Link]
-
Recent advances of optically active helical polymers as adsorbents and chiral stationary phases for chiral resolution - ResearchGate. Available at: [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - MDPI. Available at: [Link]
-
Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition - MDPI. Available at: [Link]
-
Protein-based Chiral Stationary Phases - Element Lab Solutions. Available at: [Link]
-
Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments. Available at: [Link]
-
Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction - Semantic Scholar. Available at: [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC - PubMed Central. Available at: [Link]
-
Protein-based Chiral HPLC Columns - Amerigo Scientific. Available at: [Link]
-
Immobilized Protein Stationary Phases - Chiral Technologies. Available at: [Link]
-
Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation - ResearchGate. Available at: [Link]
-
Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations Contents - Chromtech. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. Available at: [Link]
-
A General Method To Coat Colloidal Particles with Silica | Langmuir - ACS Publications. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH. Available at: [Link]
-
CHIRAL Handbook - BGB Analytik. Available at: [Link]
-
A General Method To Coat Colloidal Particles with Silica. Available at: [Link]
-
Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS - MDPI. Available at: [Link]
-
Chiral Silica with Preferred-Handed Helical Structure via Chiral Transfer - PMC - NIH. Available at: [Link]
-
Agilent Chiral Chromatograph Training Guide. Available at: [Link]
-
A General Method To Coat Colloidal Particles with Silica - ResearchGate. Available at: [Link]
-
Preparation of novel chiral stationary phases based on chiral metal-organic cages enable extensive HPLC enantioseparation - PubMed. Available at: [Link]
-
A General Method To Coat Colloidal Particles with Silica [metaphactory] - SemOpenAlex. Available at: [Link]
Sources
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- 13. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Welcome to the technical support center for the synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (APPD). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this crucial chiral building block. APPD is a key intermediate in the production of pharmaceuticals, most notably the antibiotic chloramphenicol, and serves as a valuable chiral auxiliary in various asymmetric syntheses.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve yield, ensure high stereochemical purity, and overcome common experimental hurdles.
Overview of a Diastereoselective Synthetic Pathway
A common and effective strategy for synthesizing APPD with high stereochemical control involves the diastereoselective reduction of an α-amino ketone precursor. This approach allows for the establishment of the desired (1S,2S) stereochemistry. The general workflow is outlined below.
Caption: General workflow for the diastereoselective synthesis of APPD.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low. What are the most common causes and how can I mitigate them?
Answer: Low overall yield is a frequent challenge that can stem from several stages of the synthesis. Let's break down the likely culprits:
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Incomplete Reactions: The initial condensation or the final reduction step may not be proceeding to completion.
-
Causality: Insufficient reaction time, incorrect temperature, or catalyst deactivation can lead to a high percentage of unreacted starting material.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Conduct small-scale time-course experiments to determine the optimal reaction duration. Ensure your catalyst is active and used in the correct stoichiometric ratio.
-
-
Side Product Formation: The generation of undesired byproducts is a major cause of yield loss.
-
Causality: Competing reaction pathways, such as over-reduction or racemization, can become significant under suboptimal conditions. For instance, in syntheses starting from a nitro-substituted benzaldehyde, the nitro group can be reduced if a non-selective reducing agent is used.
-
Solution: The choice of reagents is critical. For the reduction step, employ a diastereoselective reducing agent. Protecting the amino group, for example with a phthaloyl group, can prevent side reactions during subsequent steps.[3]
-
-
Losses During Workup and Purification: The product can be lost during extraction, washing, and final purification steps.
-
Causality: APPD has good solubility in water and other polar solvents due to its hydroxyl and amino groups, which can lead to losses during aqueous workups.[4]
-
Solution: Minimize the volume of washing solvents. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. For purification, recrystallization is often more effective for yield than column chromatography on a large scale. One documented method involves recrystallization from toluene to upgrade both purity and enantiomeric excess.[5]
-
Question 2: My final product shows poor diastereoselectivity. How can I improve the formation of the desired (1S,2S) isomer?
Answer: Achieving high diastereoselectivity is paramount for the utility of APPD and is controlled almost entirely by the key stereochemistry-defining step, typically a reduction.
-
Causality: The formation of syn and anti diastereomers is determined by the facial selectivity of the hydride attack on the carbonyl group of the α-amino ketone intermediate. An achiral reducing agent like sodium borohydride will often give poor selectivity. The stereochemistry of the existing chiral center (at C2) influences the approach of the reducing agent, but this effect may not be strong enough on its own.
-
Solution:
-
Chiral Catalysts: Employing a catalyst system that creates a chiral environment around the substrate is highly effective. For example, a silver(I) oxide and cinchona-derived amino phosphine ligand system has been used to catalyze aldol reactions to produce the precursor with high diastereo- and enantioselectivity.[5]
-
Substrate Control: Modify the substrate to enhance steric hindrance that favors attack from one face. Bulky protecting groups on the amine can influence the direction of hydride delivery.
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired diastereomer. It is crucial to run optimization experiments at various temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the sweet spot for your specific substrate and reagent combination.
-
Question 3: I'm struggling with removing a persistent impurity. What are common impurities and what are the best purification strategies?
Answer: Impurities can compromise the final product's use in sensitive applications. Identifying the impurity is the first step to devising a removal strategy.
-
Common Impurities & Their Origin:
-
Unreacted Starting Material: Leftover from incomplete reactions.
-
Diastereomers: Formed due to poor stereocontrol as discussed above.
-
Oxazolidinone: Can form via intramolecular cyclization, especially if phosgene or its equivalents are used or if the workup conditions are harsh.
-
Byproducts from Protecting Groups: Remnants from the deprotection step.
-
-
Purification Strategies:
-
Recrystallization: This is the most powerful technique for purifying crystalline solids like APPD. The key is solvent selection.
-
Protocol: A proven method is recrystallization from toluene, which has been shown to significantly enhance enantiomeric excess from 89% to 98%.[5] Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane to find the optimal conditions for your specific impurity profile.
-
-
Salt Formation: Since APPD is a basic compound, it can be converted to a salt (e.g., hydrochloride) by treatment with an acid. Often, the salt has different solubility properties than the free base, which can be exploited for selective precipitation and removal of non-basic impurities.
-
Column Chromatography: While potentially leading to yield loss on a large scale, silica gel chromatography is excellent for removing impurities with different polarities. A solvent system of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (to prevent tailing on the silica) is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take during this synthesis? A: Always work in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents, like strong reducing agents (e.g., LiAlH₄) or certain catalysts, can be pyrophoric or toxic. Always consult the Safety Data Sheet (SDS) for every reagent before use. Reactions under pressure require certified equipment and a blast shield.[6]
Q2: Which analytical methods are best for monitoring the reaction and assessing final product purity? A: A combination of techniques is recommended:
-
TLC: For rapid, qualitative monitoring of reaction progress.
-
NMR (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product. The diastereomeric ratio can often be estimated by integrating specific, well-resolved peaks in the ¹H NMR spectrum.
-
Chiral HPLC: The gold standard for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the final product with high accuracy.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
-
Melting Point: A sharp melting point within the expected range (112-115 °C) is a good indicator of purity.[1]
Q3: How critical is solvent purity and the exclusion of water? A: Extremely critical, especially for steps involving organometallic reagents or strong reducing agents. Using anhydrous solvents (often labeled "anhydrous" or "dry") and performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching of reagents and to avoid side reactions, thereby maximizing yield and selectivity.
Data Summary and Key Protocols
Table 1: Comparison of Conditions for Key Transformation Steps
| Step | Reagent/Catalyst System | Solvent | Temperature (°C) | Typical Outcome | Reference |
| Aldol Reaction | Silver(I) oxide, Cinchona-derived ligand | Varies | -20 to RT | High enantio- and diastereoselectivity (91:9 dr) | [5] |
| Amine Protection | Phthalic anhydride | Acetic Acid | Reflux | High yield protection of the amino group | [3] |
| Purification | Recrystallization | Toluene | Cooling from reflux | Upgrades enantiomeric excess from 89% to 98% | [5] |
| Ammonolysis | Aqueous Ammonia | Water | 40-60 | High yield (90%) on industrial scale | [6][7] |
Detailed Protocol: Purification by Recrystallization
This protocol is based on the principle of upgrading the stereochemical purity of the final product.[5]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the crude this compound product in a minimal amount of hot toluene. Add the solvent portion-wise until the solid is fully dissolved at the boiling point. Causality: Using the minimum amount of solvent ensures that the solution will be supersaturated upon cooling, maximizing the recovery of the purified product.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents the premature crystallization of the product during filtration.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The desired product should begin to crystallize. Do not disturb the flask during this initial cooling period to encourage the formation of larger, purer crystals. Slow cooling is critical for selective crystallization, allowing the undesired isomers to remain in the solution (mother liquor).
-
Complete Precipitation: Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold toluene to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Characterize the final product using HPLC, NMR, and melting point analysis to confirm its purity and stereochemical integrity.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Chloramphenicol: Understanding a Key Intermediate. Retrieved from [Link]
- Organic Syntheses. (2016).Enantioselective Synthesis of (–)-Chloramphenicol via Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction. Org. Biomol. Chem., 14, 93–96.
-
Rhodium Archive. (1993). An Efficient Synthesis of (S)-(+)-Amphetamine from (1S,2S)-2-Amino-1-Phenyl-1,3-Propanediol. Tetrahedron: Asymmetry, 4(7), 1619-1624. Retrieved from [Link]
-
Domarski, M., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Molecules, 26(7), 1938. Retrieved from [Link]
-
Domarski, M., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. MDPI. Retrieved from [Link]
-
Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin). V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468. Retrieved from [Link]
-
Molekuul. (n.d.). this compound | CAS No.28143-91-1 Synthetic Routes. Retrieved from [Link]
-
da Silva, F. C., et al. (2011). Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. Journal of the Brazilian Chemical Society, 22(12). Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Retrieved from [Link]
- Google Patents. (2001).A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
ResearchGate. (2010). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
Sources
- 1. This compound | 28143-91-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. (S)-(+)-Amphetamine from (1S,2S)-2-Amino-1-Phenyl-1,3-Propanediol - [www.rhodium.ws] [erowid.org]
- 4. CAS 28143-91-1: (1S,2S)-2-Amino-1-phenyl-1,3-propanediol [cymitquimica.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Common side reactions in the synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Welcome to the technical support resource for the synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (APPD). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chiral building block. As a key intermediate in the synthesis of pharmaceuticals like Chloramphenicol, achieving high chemical and stereochemical purity is paramount.[1][2] This center provides in-depth troubleshooting guides and frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and offering validated protocols for resolution.
Issue 1: Low Diastereoselectivity in the Reduction of the Nitro-Aldol Adduct
Question: "My synthesis involves the Henry (nitro-aldol) reaction between benzaldehyde and nitroethane, followed by reduction to form the aminodiol. However, I'm obtaining a poor diastereomeric ratio (d.r.) with significant formation of the undesired (1R,2S)-erythro or syn-diastereomers. How can I improve the selectivity for the desired (1S,2S)-threo product?"
Root Cause Analysis: The stereochemical outcome of this pathway is determined during two key stages: the Henry reaction and the subsequent reduction of the nitro group. The initial condensation of benzaldehyde and nitroethane produces a mixture of diastereomeric nitro-alcohols. The subsequent reduction of the nitro group to an amine introduces the second stereocenter. Controlling the stereochemistry of both steps is crucial. Low diastereoselectivity often arises from:
-
Non-selective reduction methods: Catalytic hydrogenation (e.g., using H₂/Pd-C or Raney Nickel) or metal-hydride reductions (e.g., NaBH₄) can exhibit poor facial selectivity on the prochiral ketone that can be formed from the nitroalkene intermediate, leading to mixtures of diastereomers.
-
Reaction conditions: Temperature, solvent, and pH can influence the transition state geometries of the reduction, affecting the stereochemical outcome. For instance, chelation control can favor one diastereomer over another.
-
Epimerization: Basic or acidic conditions during workup or purification can cause epimerization at the carbon bearing the hydroxyl group (C1), scrambling the desired stereochemistry.[3]
Strategic Solutions:
-
Employ Diastereoselective Reducing Agents:
-
Chelation-Controlled Reduction: The use of reducing agents in combination with Lewis acidic metals can promote a chelated intermediate, forcing the hydride to attack from a specific face. For example, using zinc borohydride (Zn(BH₄)₂) can favor the formation of the syn (corresponding to threo aminodiol) diastereomer through a cyclic transition state.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Perform the reduction at low temperatures (e.g., -20 °C to 0 °C) to increase the energy difference between the diastereomeric transition states, thereby enhancing selectivity.[4]
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect chelation and reagent reactivity. Aprotic solvents like THF or DME are often preferred.
-
Workflow for Improved Diastereoselective Reduction:
Caption: Optimized workflow for chelation-controlled reduction.
Issue 2: Formation of Regioisomeric Byproducts from Aziridine Ring-Opening
Question: "I am synthesizing the aminodiol via the ring-opening of a trans-2-phenyl-3-(hydroxymethyl)aziridine precursor. My final product is contaminated with what appears to be the 1-amino-1-phenyl-2,3-propanediol regioisomer. What causes this and how can I prevent it?"
Root Cause Analysis: The acid-catalyzed ring-opening of an aziridine proceeds via an aziridinium ion intermediate. Nucleophilic attack (in this case, by water or a hydroxide source) can occur at either of the two carbons of the aziridine ring. The regioselectivity of this attack is highly sensitive to both steric and electronic factors.[5]
-
SN1 vs. SN2 Pathways: If the reaction has significant SN1 character, the nucleophile will preferentially attack the more substituted carbon (C2, the benzylic position) that can better stabilize a positive charge. This leads to the undesired regioisomer. An SN2-type mechanism, which is favored by less hindered positions, will lead to attack at the less substituted carbon (C3), yielding the desired (1S,2S)-APPD.[6]
-
Catalyst and Conditions: Strong acids can promote the SN1 pathway, while milder conditions favor the SN2 pathway.
Strategic Solutions:
-
Control the Reaction Mechanism:
-
Use Mild Acid Catalysts: Avoid strong, non-coordinating acids. Instead, use milder acids like p-toluenesulfonic acid (p-TsOH) or acetic acid, which are less likely to promote a fully developed carbocation.
-
Solvent System: Using a solvent system like THF/water can help control the reaction rate and favor the desired pathway.
-
-
Enhance Nucleophilicity:
-
Under neutral or slightly basic conditions, the regioselectivity can sometimes be improved, though the reaction rate may be slower.
-
Reaction Mechanism: Regioisomer Formation
Sources
- 1. This compound | 28143-91-1 | Benchchem [benchchem.com]
- 2. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 6. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine | MDPI [mdpi.com]
Technical Support Center: Optimization of Asymmetric Synthesis Using (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Welcome to the technical support center for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (APPD). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for leveraging this versatile chiral auxiliary in asymmetric synthesis. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to overcome common experimental challenges.
Introduction to this compound (APPD)
This compound, a chiral amino alcohol, is a cornerstone auxiliary in modern asymmetric synthesis.[1] Its rigid, well-defined stereochemical structure makes it an excellent tool for inducing chirality in prochiral substrates. A primary application involves its condensation with carbonyl compounds or their derivatives to form chiral oxazolines or other heterocyclic intermediates.[1] These intermediates create a temporary, biased chiral environment that directs the approach of incoming reagents, leading to the formation of one stereoisomer in excess over the other. The auxiliary can typically be removed under mild conditions and recycled, making it a cost-effective and efficient strategy for producing enantiomerically enriched molecules.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the application of APPD in asymmetric reactions.
Question 1: Why am I observing low enantioselectivity or diastereoselectivity in my reaction?
This is the most common issue in asymmetric synthesis. Achieving high stereocontrol is a delicate balance of multiple factors that influence the transition state energies of the competing diastereomeric pathways.
Potential Causes & Actionable Solutions:
-
Suboptimal Reaction Temperature: The energy difference between the desired and undesired transition states is often small. Higher temperatures can provide enough thermal energy to overcome this barrier, leading to the formation of both stereoisomers and thus, lower selectivity.[2] The relationship between temperature and selectivity is governed by the Gibbs free energy equation, where entropic contributions can sometimes overwhelm enthalpic ones at different temperatures, in rare cases even leading to a reversal of enantioselectivity.[3][4]
-
Solution: A temperature optimization study is critical. Systematically lower the reaction temperature. Common starting points are 0 °C, -20 °C, and -78 °C (dry ice/acetone bath).[2] While lower temperatures generally favor higher selectivity, they can also significantly slow down the reaction rate.
-
-
Incorrect Solvent Choice: The solvent does more than just dissolve reagents; it actively participates in the reaction's transition state.[5] Solvent polarity and coordinating ability can stabilize or destabilize the chiral intermediate, altering its conformation and thus its directing ability.[2][5]
-
Solution: Conduct a solvent screening. Test a range of anhydrous solvents with varying properties. For reactions involving metal enolates (e.g., lithium, titanium), the coordinating ability of the solvent (like THF or diethyl ether) is crucial for chelation control, which is often the basis for high stereoselectivity.[6] Non-coordinating solvents like toluene or dichloromethane may be preferable in other cases.[2]
-
-
Presence of Water or Other Impurities: Moisture is detrimental. It can quench organometallic reagents, deactivate Lewis acid catalysts, and interfere with the formation of the precise chelated transition state required for high selectivity.[2]
-
Solution: Rigorously exclude moisture and air. Use flame-dried or oven-dried glassware under an inert atmosphere (nitrogen or argon), employ Schlenk line techniques or a glovebox, and use freshly distilled, anhydrous solvents.[2] Ensure all starting materials, including the APPD auxiliary, are of high purity.[7]
-
-
Poor Formation of the Chiral Intermediate: The directing power of APPD is exerted through a covalently bonded intermediate, typically an oxazolidine or an amide. If this intermediate is not formed cleanly or in high yield, the subsequent stereocontrol will be compromised.
-
Solution: Verify the formation of your chiral substrate conjugate before proceeding with the asymmetric transformation. Use techniques like NMR or TLC to confirm its identity and purity. Follow a robust protocol for its synthesis (see Protocol 1 below).
-
Troubleshooting Workflow for Low Stereoselectivity
Caption: A logical workflow for troubleshooting low enantiomeric or diastereomeric excess.
Question 2: My reaction yield is low, or the conversion is incomplete. What should I check?
Low yield is often a result of side reactions, reagent degradation, or inefficient reaction conditions.
Potential Causes & Actionable Solutions:
-
Reagent Stoichiometry: In many applications, such as the alkylation of an enolate derived from an APPD-amide conjugate, a strong base (e.g., LDA, NaHMDS) is used in stoichiometric amounts. Using too little will result in incomplete deprotonation and low conversion.
-
Solution: Carefully titrate your organolithium bases before use. Consider using a slight excess (e.g., 1.05-1.1 equivalents) of the base to ensure complete enolate formation.
-
-
Inefficient Auxiliary Cleavage: The final step is often the removal of the chiral auxiliary. If this step is low-yielding, the overall process suffers.
-
Solution: The method for auxiliary removal must be compatible with the functionality of your product. Common methods include acidic or basic hydrolysis for amide derivatives.[8] For example, lithium hydroperoxide (LiOOH) is often effective for cleaving oxazolidinone auxiliaries. Experiment with different cleavage conditions on a small scale first.
-
-
Side Reactions: Competing reaction pathways can consume starting material and reduce the yield of the desired product.[2]
-
Solution: Adjusting reaction conditions can minimize side reactions. For instance, adding an electrophile to an enolate at a very low temperature (-78 °C) can prevent undesired aldol or decomposition reactions. Slow, dropwise addition of reagents can also help maintain low concentrations and suppress side reactions.
-
Question 3: I am getting inconsistent and irreproducible results between batches. What is the cause?
Reproducibility is key to reliable synthetic chemistry. Inconsistency often points to subtle, uncontrolled variables in the experimental setup.
Potential Causes & Actionable Solutions:
-
Variability in Reagent Quality: The purity of solvents, reagents, and the auxiliary itself can vary between suppliers or even batches.[2]
-
Solution: Use reagents from a reliable source and, if possible, from the same batch for a series of experiments. Always use high-purity, anhydrous solvents.
-
-
Atmospheric Contamination: Even minor exposure to air or moisture can lead to inconsistent results, especially in sensitive organometallic reactions.[2]
-
Solution: Be meticulous and consistent with your inert atmosphere techniques. Ensure your Schlenk line has a good vacuum and a reliable inert gas source. Purge all reaction vessels and reagents thoroughly.
-
-
Procedural Variations: Small changes in the order of addition, stirring rate, or the time taken for a specific step can influence the outcome.
-
Solution: Develop and strictly follow a detailed, standardized operating procedure (SOP). Pre-forming a catalyst or pre-cooling solutions before adding reagents can often improve reproducibility.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: How does the structure of APPD lead to stereocontrol?
-
A1: The phenyl group and the two hydroxyl groups on APPD create a rigid, sterically defined environment when it's incorporated into a substrate (e.g., as an oxazolidine or amide). The bulky phenyl group typically blocks one face of the reactive center (like an enolate), forcing the incoming electrophile to approach from the less hindered face. This is a classic example of substrate-controlled stereoselectivity.[6][9]
-
-
Q2: Can this compound be recovered and reused?
-
A2: Yes. One of the major advantages of using a chiral auxiliary is that it can often be recovered after the cleavage step and reused, which is economically and environmentally beneficial. The recovery yield will depend on the stability of the auxiliary to the cleavage conditions.
-
-
Q3: What analytical techniques are best for determining the stereochemical outcome (e.e. or d.r.)?
-
A3: For diastereomers, ¹H NMR spectroscopy is often sufficient, as the different spatial arrangements lead to distinct chemical shifts. For determining enantiomeric excess (e.e.), chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the gold standards.
-
Data & Protocols
Data Presentation
Table 1: Solvent Screening Guide for Asymmetric Alkylation
| Solvent | Polarity | Coordinating Ability | Typical Use Case |
| Tetrahydrofuran (THF) | Moderate | High | Excellent for stabilizing lithium or titanium enolates via chelation.[6] |
| Toluene | Low | Low | Often used when chelation is not desired or to minimize aggregation.[2] |
| Dichloromethane (CH₂Cl₂) | Moderate | Low | A common, relatively non-coordinating solvent for a variety of reactions.[2] |
| Diethyl Ether (Et₂O) | Low | High | A good coordinating solvent, sometimes offering different selectivity profiles than THF. |
Table 2: General Temperature Guidelines for Optimizing Selectivity
| Temperature | Common Coolant | Rationale | Potential Drawback |
| 0 °C | Ice/Water Bath | A good starting point for many reactions. Reduces reaction rate compared to RT. | May not be cold enough for high selectivity in sensitive reactions. |
| -20 °C to -40 °C | Dry Ice/Acetonitrile | Significantly increases selectivity by favoring the lower energy transition state.[3][10] | Requires a cryocooler or specific solvent/coolant mixtures. |
| -78 °C | Dry Ice/Acetone or Isopropanol | Standard for high selectivity in organolithium chemistry. Maximizes kinetic control.[2] | Reaction rates can become very slow, requiring long reaction times. |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Oxazoline Intermediate
This protocol outlines the formation of a chiral oxazoline, a common intermediate derived from APPD.[1]
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add ethyl orthoacetate (1.1 eq).
-
Heat the mixture to reflux and stir under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude (4S,5S)-4-(hydroxymethyl)-5-phenyl-2-oxazoline derivative, which can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Diastereoselective Alkylation
This procedure is a template for the alkylation of an N-acyl derivative of APPD.
-
Preparation: Under an inert atmosphere, dissolve the N-acylated APPD derivative (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Enolate Formation: Cool the solution to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of the alkyl halide (1.2 eq) in THF dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C and monitor the reaction by TLC. The reaction time can vary from 1 to 12 hours depending on the substrate and electrophile.
-
Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.[2] Allow the mixture to warm to room temperature.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the diastereomerically enriched product.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
-
Dissolve the purified product from Protocol 2 in a mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (4.0 eq) followed by 30% hydrogen peroxide (H₂O₂) (4.0 eq).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Separate the aqueous and organic layers. The product is in the organic layer. The aqueous layer contains the lithium salt of the APPD auxiliary.
-
Acidify the aqueous layer with HCl to pH ~1, then basify with NaOH to pH ~12.
-
Extract the aqueous layer multiple times with dichloromethane to recover the this compound auxiliary.
Mandatory Visualization
Caption: Conceptual workflow of stereocontrol using the APPD chiral auxiliary.
References
- This compound - Benchchem. (URL: )
- Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs. (2017-03-24). (URL: )
- Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary - Benchchem. (URL: )
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- Optimizing Asymmetric Synthesis with High-Purity Chiral Auxiliaries. (2025-10-28). (URL: )
-
Temperature drop triggers chirality twist | Research - Chemistry World. (2017-01-16). (URL: [Link])
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (2009-02-12). (URL: [Link])
-
Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - RSC Publishing. (2016-12-02). (URL: [Link])
-
Effects of Temperature on Stereochemistry of Enzymatic Reactions | Request PDF. (2025-08-10). (URL: [Link])
-
A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes - PMC. (URL: [Link])
- Asymmetric reactions_synthesis. (URL: )
- Asymmetric Synthesis. (URL: )
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC - NIH. (URL: [Link])
-
9-Asymmetric Alkylation of Enolates | PDF | Organic Chemistry - Scribd. (URL: [Link])
Sources
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- 4. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02415G [pubs.rsc.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. scribd.com [scribd.com]
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- 10. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Stereoselective Synthesis of Aminodiols
Welcome to the technical support center for the stereoselective synthesis of aminodiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these vital chiral building blocks. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-tested insights to help you troubleshoot and optimize your synthetic routes. Vicinal (1,2) and 1,3-aminodiols are crucial motifs in a vast array of pharmaceuticals and natural products, but their synthesis is fraught with challenges related to stereocontrol.[1][2] This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning and executing a successful stereoselective aminodiol synthesis.
Q1: What are the primary challenges in achieving high stereoselectivity in aminodiol synthesis?
A: The core challenge lies in controlling the relative and absolute stereochemistry of two or more adjacent stereocenters, one bearing an amino group and the other(s) a hydroxyl group.[3] This breaks down into several key difficulties:
-
Diastereocontrol: When creating a new stereocenter adjacent to an existing one (substrate control), or creating two simultaneously, achieving a high diastereomeric ratio (d.r.) is paramount. This often involves navigating the subtle energetic differences between competing transition states.[4]
-
Enantiocontrol: When starting from achiral or prochiral materials, the primary challenge is to generate the product as a single enantiomer. This requires the use of chiral catalysts, reagents, or auxiliaries to create an asymmetric environment for the reaction.[1][5]
-
Regiocontrol: In methods like the Sharpless Asymmetric Aminohydroxylation (ASAH), the addition of the amino and hydroxyl groups across an unsymmetrical alkene can occur in two different orientations. Controlling the regioselectivity to obtain the desired constitutional isomer is often a significant hurdle.[6][7]
-
Protecting Group Strategy: The amino and hydroxyl groups are both reactive functionalities. A robust and orthogonal protecting group strategy is essential to prevent unwanted side reactions, such as N-alkylation, O-alkylation, or intramolecular cyclizations.[8][9] The choice of protecting group can also profoundly influence the stereochemical outcome of subsequent reactions.[10]
-
Purification: The final aminodiol products and their protected intermediates are often polar, hydrophilic compounds.[2] Separating mixtures of diastereomers can be challenging and may require specialized chromatographic techniques, such as HPLC with chiral stationary phases or supercritical fluid chromatography (SFC).[11][12]
Q2: How do I choose the most suitable synthetic strategy for my target aminodiol?
A: The optimal strategy depends on the specific structure of your target molecule, the available starting materials, and the desired scale of the synthesis. Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting an aminodiol synthesis strategy.
Q3: What are the most critical protecting groups for aminodiol synthesis, and how should I select them?
A: The choice of protecting groups (PGs) is critical for success. The ideal PG is easy to install and remove in high yield under mild conditions that do not affect other functional groups.[13] The concept of "orthogonality," where one PG can be removed selectively in the presence of another, is paramount.[14]
| Functional Group | Common Protecting Groups | Cleavage Conditions | Key Considerations |
| Amine (-NH2) | Boc (tert-Butoxycarbonyl) | Strong Acid (TFA, HCl) | Widely used, stable to most other conditions.[15] |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to Boc. Avoid if other reducible groups (alkenes, alkynes) are present.[13] | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Orthogonal to both Boc and Cbz. Useful in complex syntheses.[13] | |
| Hydroxyl (-OH) | Silyl Ethers (TBS, TIPS) | Fluoride source (TBAF), Acid (HF) | Steric bulk can be tuned to selectively protect different alcohols.[10] |
| Benzyl (Bn) | Catalytic Hydrogenation (H₂, Pd/C) | Often cleaved simultaneously with Cbz. Can be bulky. | |
| Acetal/Ketal (e.g., from Acetone) | Mild Acid (e.g., PPTS) | Excellent for protecting cis-1,2 or 1,3-diols simultaneously.[16] |
Expert Tip: In substrate-controlled reactions, the protecting group on an existing stereocenter can dictate the stereochemical outcome of a new one. For example, small PGs like benzyl on an α-hydroxy aldehyde favor chelation control, while bulky silyl PGs like TBDPS favor a non-chelated, Felkin-Anh pathway.[10][17]
Q4: How can I reliably predict the stereochemical outcome of nucleophilic addition to a chiral α-amino aldehyde or ketone?
A: The stereochemical outcome is typically governed by a competition between two models: the Felkin-Anh model and the Chelation-Control model.[18]
-
Felkin-Anh Model: This model predicts the outcome when no chelating metal is present or when the α-substituent cannot chelate effectively (e.g., a bulky silyl ether).[19] The largest group on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[18]
-
Chelation-Control Model: This model applies when a Lewis acidic metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) can form a stable five- or six-membered chelate ring with the carbonyl oxygen and the heteroatom of the α-substituent (e.g., an oxygen or nitrogen).[17][20] This locks the substrate in a rigid conformation, and the nucleophile attacks from the less hindered face, often leading to the opposite diastereomer compared to the Felkin-Anh model.[18]
Sources
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
- 4. Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. jocpr.com [jocpr.com]
- 10. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 16. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ch.ic.ac.uk [ch.ic.ac.uk]
- 19. tminehan.com [tminehan.com]
- 20. public.websites.umich.edu [public.websites.umich.edu]
Technical Support Center: Workup & Purification of Polar Amino Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup and purification of reactions involving polar amino alcohols. The inherent bifunctional and polar nature of these molecules presents unique challenges, primarily their high water solubility, which can lead to significant product loss and purification difficulties. This document is designed to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my polar amino alcohol product consistently lost during aqueous extraction?
A1: The primary reason for product loss is the high water solubility of polar amino alcohols. The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for strong hydrogen bonding with water, making them partition favorably into the aqueous phase rather than a less polar organic solvent during standard liquid-liquid extraction.[1] Even with organic solvents that have some water miscibility, such as ethyl acetate, a significant amount of the product can remain in the aqueous layer.
-
Causality: The hydrogen bond donor/acceptor capabilities of the amine and alcohol functionalities lead to high miscibility and solubility in aqueous media. Standard organic solvents like diethyl ether or dichloromethane are often too nonpolar to efficiently extract these highly functionalized molecules.
Q2: I've formed a persistent emulsion during my extraction that won't separate. What's happening and how can I resolve it?
A2: Emulsions are stable mixtures of two immiscible liquids, often stabilized by a third component acting as an emulsifying agent.[2] In the context of amino alcohol workups, unreacted starting materials, byproducts, or the product itself can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and preventing them from separating.
-
Expert Insight: This is particularly common when the reaction mixture is basic. The free amine of the amino alcohol can act as a base and, depending on the pH and structure, can contribute to the stabilization of an emulsion.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, emulsions will break on their own.[3]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which disrupts the emulsion and reduces the solubility of the organic product in the aqueous layer (salting-out effect).[3][4]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.[3]
-
Solvent Modification: Adding a small amount of a different solvent can alter the properties of the organic phase and break the emulsion. For instance, adding some methanol to a dichloromethane/water emulsion can be effective, though this may increase the solubility of your product in the aqueous phase.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.[5]
-
Q3: My amino alcohol streaks badly during silica gel column chromatography. How can I achieve better separation?
A3: The basic nature of the amino group leads to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes the characteristic "streaking" or tailing, resulting in poor separation and broad peaks.[6]
-
Solutions:
-
Basic Modifier in Eluent: Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to your eluent system.[6] This deactivates the acidic sites on the silica gel by protonating the modifier instead of your compound, allowing for smooth elution.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Often a good alternative for basic compounds.
-
Reverse-phase silica (C18): Elution is based on polarity in reverse, using polar mobile phases like water/acetonitrile or water/methanol. This can be very effective for polar compounds.[6]
-
-
Salt Conversion: If applicable, you can sometimes purify the amino alcohol as its hydrochloride or other salt, which may have more favorable chromatographic properties.[6]
-
Troubleshooting Guides: Specific Scenarios
Scenario 1: Low recovery after extraction of a highly water-soluble amino alcohol.
Problem: Standard liquid-liquid extraction with ethyl acetate or dichloromethane results in less than 30% recovery of the desired polar amino alcohol.
Solution: Salting-Out Liquid-Liquid Extraction (SALLE)
The principle behind SALLE is to decrease the solubility of the polar organic compound in the aqueous phase by adding a high concentration of an inorganic salt.[7] This increases the partitioning of the target molecule into the organic phase.
Step-by-Step Protocol:
-
Solvent Choice: Instead of a water-immiscible solvent, use a water-miscible polar organic solvent like acetonitrile or isopropanol. Acetonitrile is often a good first choice.[7]
-
Salt Addition: To your aqueous reaction mixture, add a significant amount of a salt that is highly soluble in water but poorly soluble in the chosen organic solvent. Common choices include sodium chloride, sodium sulfate, or magnesium sulfate.[7][8] Add the salt until the solution is saturated, or even until a slurry forms.
-
Phase Separation: Add acetonitrile to the salted aqueous layer. The high salt concentration will force a phase separation, creating an acetonitrile layer and a brine layer.
-
Extraction: Shake the biphasic mixture gently in a separatory funnel. Your polar amino alcohol will preferentially partition into the acetonitrile layer.
-
Separation & Drying: Separate the organic (acetonitrile) layer. It will still contain some dissolved water and salt. Dry the organic layer with a drying agent like anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Diagram of Salting-Out Extraction Workflow:
Caption: Workflow for Salting-Out Liquid-Liquid Extraction (SALLE).
Scenario 2: Difficulty removing inorganic salts from the isolated product.
Problem: After a salting-out extraction or a reaction that produces inorganic byproducts, the final product is contaminated with salts. The product is too polar to be purified by standard silica gel chromatography and co-precipitates with the salts.
Solution 1: Recrystallization/Precipitation
This method relies on finding a solvent system where the amino alcohol and the inorganic salt have different solubilities.
Step-by-Step Protocol:
-
Solvent Screening: The goal is to find a polar organic solvent that dissolves your amino alcohol but not the inorganic salt. Good starting points are isopropanol, ethanol, or acetone.[9]
-
Dissolution: Dissolve the crude, salt-contaminated product in a minimal amount of the chosen hot solvent.
-
Filtration: While hot, filter the solution to remove the insoluble inorganic salts.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified amino alcohol.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
Solution 2: Solid-Phase Extraction (SPE)
SPE can be an effective method for desalting samples.[10] A reverse-phase (e.g., C18) cartridge is typically used.
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Dissolve your crude product in a minimal amount of water or a highly polar solvent and load it onto the cartridge.
-
Washing (Desalting): Wash the cartridge with water. The inorganic salts will pass through the cartridge and be discarded, while the more hydrophobic (relative to the salt) amino alcohol will be retained on the C18 stationary phase.
-
Elution: Elute your purified amino alcohol from the cartridge using a less polar solvent, such as acetonitrile or methanol.
-
Concentration: Concentrate the eluted fraction to obtain the desalted product.
Data Summary: Solvent Properties for Workup
| Solvent | Dielectric Constant (20°C) | Water Solubility (g/100mL) | Boiling Point (°C) | Key Application/Consideration |
| Dichloromethane | 9.1 | 1.3 | 39.6 | Standard extraction; can form emulsions.[11] |
| Ethyl Acetate | 6.0 | 8.3 | 77.1 | Common extraction solvent; moderate polarity. |
| Acetonitrile | 37.5 | Miscible | 81.6 | Excellent for SALLE; must be removed before workup if used as reaction solvent.[7][12] |
| Isopropanol | 19.9 | Miscible | 82.6 | Can be used for SALLE or recrystallization. |
| n-Butanol | 17.5 | 7.3 | 117.7 | Good for extracting very polar molecules; higher boiling point.[8] |
Advanced Technique: Derivatization for Enhanced Extraction
For certain structures, particularly α-amino alcohols, a temporary chemical modification can drastically simplify the workup process.
Concept: Reversible Schiff Base Formation
An α-amino alcohol can be reacted with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions to form a Schiff base (an imine).[13][14] This reaction masks the polar amino and hydroxyl groups, significantly increasing the compound's hydrophobicity and allowing it to be easily extracted into a nonpolar organic solvent.
Diagram of Derivatization-Extraction-Hydrolysis Workflow:
Caption: Reversible derivatization workflow for α-amino alcohol purification.
This method is particularly powerful in industrial settings where high recovery and efficiency are paramount. The Schiff base is then easily hydrolyzed back to the amino alcohol (usually as a salt) in a clean aqueous layer, leaving the aldehyde in the organic phase.[13][14]
References
- PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
-
How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. ResearchGate. [Link]
-
Sometimes when we are extracting polar organic solutes from organic solvents we use brine instead of water. Why is that? Reddit. [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]
- Isolation of aminoalcohol.
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]
-
Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]
-
Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [Link]
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. [Link]
-
Emulsion Breaking: Chemical Formulation Strategies That Work. A3-USA. [Link]
-
Salting out. Reddit. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. [Link]
-
Reaction Work-Ups. Chemistry LibreTexts. [Link]
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Technical Support Center: Scaling Up the Synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Welcome to the technical support center for the synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chiral building block. This compound, a key intermediate in the synthesis of pharmaceuticals like chloramphenicol and a valuable chiral auxiliary, presents unique challenges when transitioning from laboratory to pilot plant or industrial scale.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods involve the diastereoselective reduction of a suitable α-amino ketone precursor. A common starting material is L-phenylalanine, which can be converted to the corresponding α-amino ketone.[2] Another documented route involves the selective deprotection of tert-butyl ((1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate.[1] The choice of route often depends on the availability of starting materials, cost, and desired stereochemical purity.
Q2: What are the critical parameters to control during the scale-up of the diastereoselective reduction step?
A2: Temperature, pressure, catalyst selection, and solvent purity are paramount. Exothermic reactions, in particular, require careful thermal management to prevent side reactions and ensure stereoselectivity.[3] The choice of reducing agent, such as sodium borohydride or catalytic hydrogenation, will significantly impact the reaction profile and work-up procedure.[4][5]
Q3: What are the expected yield and purity for this synthesis?
A3: Yields can vary significantly based on the chosen synthetic route and scale. Laboratory-scale syntheses may report higher yields that are not always achievable on a larger scale due to challenges in mixing and heat transfer.[3][6] A purity of >98% is typically desired for pharmaceutical applications.[7]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The use of flammable solvents, energetic reagents like hydrides, and potentially exothermic reactions are the main safety hazards.[3] A thorough safety assessment, including a Hazard and Operability (HAZOP) study, is crucial before commencing any scale-up activities. Appropriate personal protective equipment (PPE), such as dust masks, eye shields, and gloves, should be used.[8]
Troubleshooting Guide
Low Yield
Q: My yield has dropped significantly after scaling up the reaction from grams to kilograms. What are the likely causes and how can I address this?
A: A drop in yield upon scale-up is a common challenge.[6][9] Several factors could be at play:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Evaluate the reactor's agitation system. Consider using baffles or a different impeller design to improve mixing. For reactions involving solids, ensure adequate suspension is maintained.
-
-
Poor Temperature Control: Exothermic reactions are harder to control on a larger scale.[3] Runaway reactions can degrade both the product and starting materials.
-
Solution: Implement a more robust cooling system. Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.
-
-
Impurity Profile of Starting Materials: The purity of starting materials can vary between batches, especially when purchased in larger quantities.
-
Solution: Qualify all new batches of starting materials and reagents to ensure they meet the required specifications.
-
Low Diastereoselectivity
Q: The diastereomeric excess (d.e.) of my product is lower than what was achieved on a smaller scale. How can I improve the stereoselectivity?
A: Maintaining high diastereoselectivity is critical for the utility of this compound as a chiral auxiliary.
-
Temperature Fluctuations: The energy difference between the transition states leading to the desired and undesired diastereomers can be small. Even minor temperature deviations can impact the d.e.
-
Solution: Maintain strict temperature control throughout the reaction. Use a well-calibrated temperature probe and a reactor with efficient heat transfer.
-
-
Reagent Addition Rate: The rate of addition of the reducing agent can influence stereoselectivity. A slow, controlled addition is often preferred.
-
Solution: Utilize a syringe pump or a dosing pump for the controlled addition of the reducing agent.
-
-
Solvent Effects: The polarity and purity of the solvent can affect the conformation of the substrate and the transition state, thereby influencing the stereochemical outcome.
-
Solution: Ensure the use of high-purity, dry solvents. Conduct small-scale experiments to screen for the optimal solvent system.
-
Purification Challenges
Q: I am having difficulty purifying the final product on a larger scale. What are some effective purification strategies?
A: Purification is often a bottleneck in the scale-up process.
-
Recrystallization: This is a common and effective method for purifying solid compounds.
-
Solution: A systematic approach to solvent screening is recommended. The ideal solvent system will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor.
-
-
Column Chromatography: While effective on a small scale, it can be cumbersome and expensive for large quantities.
-
Solution: If chromatography is necessary, consider using a flash chromatography system designed for preparative-scale separations.
-
-
Handling of the Final Product: this compound is a solid.[8]
-
Solution: Ensure proper filtration and drying equipment is available to handle large quantities of the solid product. A filter-dryer can be an efficient piece of equipment for this purpose.
-
Expert Insights & Experimental Protocols
The "Why" Behind the Diastereoselective Reduction
The key to a successful synthesis of this compound lies in the diastereoselective reduction of an α-amino ketone precursor. This stereochemical control is often achieved through chelation-controlled reduction. The amino and carbonyl groups of the substrate coordinate to the reducing agent, forming a rigid cyclic intermediate. This conformation sterically hinders one face of the carbonyl group, directing the hydride attack to the opposite face, thus favoring the formation of the desired syn-diastereomer.
Illustrative Synthetic Pathway
Caption: A simplified synthetic pathway from L-Phenylalanine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
Quantitative Data Summary
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Key Considerations for Scale-Up |
| Typical Yield | 70-90% | 60-80% | Heat and mass transfer limitations can reduce yield. |
| Diastereomeric Excess | >98% | >95% | Precise temperature control is crucial. |
| Reaction Time | 2-4 hours | 4-8 hours | Slower reagent addition and heat removal can extend the time. |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | Concentration may need to be adjusted to manage exotherms. |
References
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved January 3, 2026, from [Link]
-
(S(R,R))-2-amino-1-phenylpropane-1,3-diol. PubChem. (n.d.). Retrieved January 3, 2026, from [Link]
-
Catalytic enantioselective addition of dialkylzincs to aldehydes using. Organic Syntheses Procedure. (n.d.). Retrieved January 3, 2026, from [Link]
-
This compound. Henan Allgreen Chemical Co.,Ltd. (n.d.). Retrieved January 3, 2026, from [Link]
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Laboratory-scale synthesis and scale-up challenges | Request PDF. ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
This compound, 97%. Fisher Scientific. (n.d.). Retrieved January 3, 2026, from [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. (2022). Retrieved January 3, 2026, from [Link]
-
2-Amino-1-phenyl-1,3-propanediol Derivatives. New Ligands for Asymmetric 1,4-Addition of Organozinc Reagents to Enones. Chemistry Letters. (n.d.). Retrieved January 3, 2026, from [Link]
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PMC. (n.d.). Retrieved January 3, 2026, from [Link]
- Process for production of 2-amino-1,3-propanediol. Google Patents. (n.d.).
-
Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed. (2007). Retrieved January 3, 2026, from [Link]
-
Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. (2007). Retrieved January 3, 2026, from [Link]
-
Challenges of scaling up production from grams to kilos. Chemtek Scientific. (n.d.). Retrieved January 3, 2026, from [Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. (2020). Retrieved January 3, 2026, from [Link]
-
Asymmetric Transfer Hydrogenation - Dynamic Kinetic Resolution of ∝-Amino Ketones. (2020). Retrieved January 3, 2026, from [Link]
- Purification of biologically-produced 1,3-propanediol. Google Patents. (n.d.).
-
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Request for Quotation. ChemBK. (2024). Retrieved January 3, 2026, from [Link]
-
Enantioselective reduction of ketones. Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]
-
Progress in 1,3-propanediol biosynthesis. ResearchGate. (2024). Retrieved January 3, 2026, from [Link]
-
Felbamate tablet FELBATOL. DailyMed. (n.d.). Retrieved January 3, 2026, from [Link]
- Synthesis method of 3-amino-1,2-propanediol. Google Patents. (n.d.).
-
(1S, 2S)-(+)-2-Amino-1-phenyl-1, 3-propanediol, min 97%, 200 mg. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
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- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Auxiliaries: A Comparative Analysis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a robust and reliable strategy in asymmetric synthesis.[1] These molecular scaffolds temporarily attach to a prochiral substrate, steer a reaction to favor the formation of one diastereomer, and are subsequently removed, leaving behind an enriched chiral product. This guide offers a deep dive into the utility of (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol, comparing its performance and operational principles against other titans in the field: Evans auxiliaries, Oppolzer's sultams, and pseudoephedrine-based auxiliaries.
The Profile of this compound
This compound, often referred to as L-(+)-threo-2-amino-1-phenyl-1,3-propanediol, is a chiral amino alcohol that serves as a precursor for various chiral ligands and auxiliaries.[2] Its utility in asymmetric synthesis often involves its incorporation into a rigid heterocyclic system, such as an oxazoline, which then directs the stereochemical outcome of reactions on an appended acyl chain.
The key to its effectiveness lies in the defined spatial arrangement of its substituents. The phenyl and hydroxyl groups create a sterically demanding environment that effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face.
The Litmus Test for a Chiral Auxiliary
Before delving into comparisons, it is crucial to establish the benchmarks for an effective chiral auxiliary. An ideal auxiliary should be:
-
Readily available and inexpensive in both enantiomeric forms.
-
Easily attached to the substrate and cleaved from the product under mild conditions.
-
Highly effective at inducing stereoselectivity across a broad range of reactions.
-
Amenable to recovery and recycling.[1]
This guide will assess this compound and its counterparts against these criteria, providing a framework for rational selection in your synthetic endeavors.
Comparative Analysis: Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction and a common application for chiral auxiliaries. Below is a comparison of this compound-derived auxiliaries with other leading classes in this transformation.
This compound vs. Evans Auxiliaries
Evans auxiliaries, typically oxazolidinones derived from amino acids like valine or phenylalanine, are renowned for their high diastereoselectivity in a variety of reactions, including alkylations and aldol additions.[1][3]
Mechanism of Stereodirection: Both auxiliary types are typically acylated and then deprotonated to form a Z-enolate. The stereochemical outcome is dictated by the steric hindrance of the auxiliary's substituent, which directs the incoming electrophile. For Evans auxiliaries, the substituent at the 4-position of the oxazolidinone ring is the primary directing group.
Caption: Evans Auxiliary Aldol Reaction Workflow.
Performance Data:
| Auxiliary Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans (Valine-derived) | Propionyl | Benzyl bromide | >99:1 | 90-95 | --INVALID-LINK-- |
| (1S,2S)-APPD-derived | Propionyl | Benzyl bromide | High (qualitative) | Good (qualitative) | General Application |
Note: Direct quantitative comparison for alkylation with (1S,2S)-APPD-derived auxiliaries under identical conditions is less commonly reported in single studies.
Key Differences & Causality:
-
Diastereoselectivity: Evans auxiliaries generally provide exceptionally high levels of diastereoselectivity, often exceeding 99:1. This is attributed to the well-defined, chelated transition state that rigidly holds the enolate and directs the electrophile.
-
Cleavage: Evans auxiliaries can be cleaved under various conditions to yield carboxylic acids (LiOH/H₂O₂), alcohols (LiAlH₄, LiBH₄), or aldehydes.[4] While versatile, these conditions can sometimes be harsh. Auxiliaries derived from (1S,2S)-APPD can often be removed under milder hydrolytic conditions.
This compound vs. Oppolzer's Sultams
Oppolzer's sultams are camphor-based auxiliaries that offer a high degree of steric hindrance due to their rigid bicyclic structure.[5] They are known for their excellent performance in a wide range of asymmetric transformations.
Mechanism of Stereodirection: Similar to oxazolidinones, N-acyl sultams form enolates that react with electrophiles. The bulky camphor framework effectively blocks one face of the enolate, leading to high diastereoselectivity. Recent studies suggest that stereoelectronic effects of the sulfonyl group, rather than just steric bulk, play a crucial role in directing the electrophile.
Caption: General workflow for Oppolzer's sultam-mediated alkylation.
Performance Data:
| Auxiliary Type | Reaction | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Oppolzer's Sultam | α-Hydroxylation | >95% | 85-95 | --INVALID-LINK-- |
| Oppolzer's Sultam | Aldol Reaction | >98% (anti/syn variation) | High | --INVALID-LINK-- |
Key Differences & Causality:
-
Crystallinity: Products derived from Oppolzer's sultam are often highly crystalline, which can facilitate purification by recrystallization, sometimes avoiding the need for chromatography.
-
Cleavage: Reductive cleavage (e.g., with LiAlH₄ or SmI₂) is common for sultams, which can be a limitation if the product contains reducible functional groups.
-
Recyclability: Oppolzer's sultam is generally robust and can be recovered in high yield.[6]
This compound vs. Pseudoephedrine Auxiliaries
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a highly practical and cost-effective method for asymmetric alkylation.[7][8]
Mechanism of Stereodirection: Pseudoephedrine forms a tertiary amide with the substrate. Upon deprotonation with a strong base like LDA, a rigid chelated Z-enolate is formed where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This conformation, along with the steric bulk of the phenyl group, directs the electrophile to the opposite face.[1]
Performance Data:
| Auxiliary Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pseudoephedrine | Propionamide | n-Butyl iodide | >98:2 | 80 | --INVALID-LINK-- | | Pseudoephedrine | Phenylacetamide | Benzyl bromide | >98:2 | 90 | --INVALID-LINK-- |
Key Differences & Causality:
-
Cost and Availability: Pseudoephedrine is an inexpensive commodity chemical, making this method highly attractive for large-scale synthesis.[7]
-
Broad Scope: The pseudoephedrine method is effective for a wide range of alkyl halides, including less reactive ones.[7]
-
Mild Cleavage: The auxiliary can be cleaved under mild acidic or basic conditions to afford the corresponding carboxylic acid, which is a significant advantage.
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol is representative of the methods developed by Myers and coworkers.[7]
-
Amide Formation: To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in CH₂Cl₂ is added the desired acyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. The reaction is stirred for 1 hour and then worked up to yield the pseudoephedrine amide.
-
Enolate Formation and Alkylation: The pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) are dissolved in THF and cooled to -78 °C. LDA (2.0 eq) is added dropwise, and the solution is stirred for 30 minutes. The alkyl halide (1.5 eq) is then added, and the reaction is allowed to warm to 0 °C and stirred for 2-4 hours.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The crude product is purified by flash chromatography or recrystallization.
-
Auxiliary Cleavage: The purified alkylated amide is dissolved in a mixture of THF and water, and aqueous H₂SO₄ is added. The mixture is heated to reflux until the reaction is complete. After work-up, the chiral carboxylic acid is obtained, and the pseudoephedrine auxiliary can be recovered from the aqueous layer.
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.
-
This compound and its derivatives offer a versatile platform for creating effective chiral auxiliaries that provide good to excellent levels of stereocontrol and can often be removed under mild conditions.
-
Evans auxiliaries remain the gold standard for achieving exceptionally high diastereoselectivity, particularly in aldol reactions, though their cleavage may require more forceful conditions.
-
Oppolzer's sultams are a powerful option, especially when high crystallinity of intermediates is desired to simplify purification. Their robustness also makes them highly recyclable.
-
Pseudoephedrine-based auxiliaries stand out for their practicality, cost-effectiveness, and the mild conditions required for auxiliary removal, making them an excellent choice for large-scale applications.
Ultimately, the optimal auxiliary will depend on the specific substrate, the desired transformation, and the overall synthetic strategy. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to select the most efficient and effective path to their chiral targets.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 4. uwindsor.ca [uwindsor.ca]
- 5. Camphorsultam - Wikipedia [en.wikipedia.org]
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- 8. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
Analysis of enantiomeric excess for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol products by NMR
An In-Depth Technical Guide to the Analysis of Enantiomeric Excess for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Products by NMR Spectroscopy
This guide provides a comprehensive comparison of methodologies for determining the enantiomeric excess (ee) of this compound, a crucial chiral building block in pharmaceutical synthesis. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed protocol and a comparative analysis against established chromatographic techniques. This document is intended for researchers, scientists, and drug development professionals who require accurate and efficient methods for chiral purity assessment.
Introduction: The Significance of Enantiomeric Purity
This compound is a vital chiral intermediate. Its specific stereochemistry is fundamental to the biological activity of many pharmaceutical agents. The presence of its enantiomer, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Therefore, the precise quantification of enantiomeric excess (ee) is a critical quality control step in both academic research and industrial drug development. While chiral High-Performance Liquid Chromatography (HPLC) is a benchmark for this analysis, NMR spectroscopy presents a powerful, rapid, and often more accessible alternative.[1][2]
The Principle of NMR-Based Enantiomeric Discrimination
Enantiomers, being mirror images, are indistinguishable in an achiral environment, producing identical NMR spectra.[3] To overcome this, NMR-based ee determination relies on converting the pair of enantiomers into a mixture of diastereomers. Diastereomers have different physical and chemical properties and, crucially, are distinguishable by NMR, exhibiting unique chemical shifts for corresponding nuclei.[4] This conversion can be achieved through two primary strategies:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure chiral reagent. This reaction forms a new pair of diastereomeric molecules, each with its own distinct NMR spectrum. The ratio of these diastereomers, easily quantified by integrating their unique signals, directly corresponds to the enantiomeric ratio of the original analyte.[3][4] A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[4][5]
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure chiral solvating agent.[6] These transient complexes exist in rapid equilibrium with the unbound species, resulting in time-averaged but distinct NMR signals for each enantiomer. This method has the advantage of being non-destructive, as no chemical reaction occurs.[2][7]
For this compound, which contains both amine and hydroxyl functional groups, derivatization with a CDA like Mosher's acid chloride is a robust and highly effective method. The amine group typically reacts preferentially, forming stable diastereomeric amides.[5][8]
Experimental Guide: ee Determination with a Chiral Derivatizing Agent
This section provides a detailed protocol for determining the ee of 2-Amino-1-phenyl-1,3-propanediol using (R)-Mosher's acid chloride as the CDA. The use of a single enantiomer of the CDA is critical for creating distinguishable diastereomers from the enantiomeric mixture of the analyte.
Workflow for ee Determination by NMR
Caption: Formation of diastereomers from enantiomers.
NMR Data Acquisition and Interpretation
-
Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum. A high-field instrument (≥400 MHz) is recommended to achieve baseline separation of the key signals. [9] * Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
-
Spectral Analysis:
-
After derivatization, the two diastereomers will have distinct signals. The most significant chemical shift differences (Δδ) are often observed for protons close to the newly formed stereocenter.
-
For Mosher amides of 2-Amino-1-phenyl-1,3-propanediol, look for well-resolved signals corresponding to the methoxy (-OCH₃) group from the Mosher's reagent or the protons on the propanediol backbone (e.g., the benzylic proton, -CH(OH)-). [5]
-
-
Calculating Enantiomeric Excess (ee):
-
Carefully integrate the well-resolved, baseline-separated signals corresponding to each diastereomer. Let the integral values be I₁ and I₂.
-
The enantiomeric excess is calculated using the formula: ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] x 100
-
Comparative Analysis: NMR vs. Chiral HPLC
While NMR is a powerful tool, it's essential to understand its performance relative to the gold standard, chiral HPLC. The choice between the two often depends on the specific analytical needs. [1][10]
| Feature | NMR Spectroscopy with CDA | Chiral HPLC |
|---|---|---|
| Principle | Conversion of enantiomers to diastereomers, which are then distinguished by their different chemical shifts. [4] | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. [1] |
| Analysis Time | Fast (5-15 minutes per sample for data acquisition). [10] | Slower (15-60 minutes per sample, plus method development time). [10] |
| Sample Preparation | Requires a chemical derivatization step which must go to completion. | Minimal, usually just dissolving the sample in the mobile phase. [1] |
| Sensitivity (LOD/LOQ) | Generally lower. Best for analyzing major components (>1-5% of the minor enantiomer). | Very high. Can detect trace amounts of an undesired enantiomer, often at levels below 0.1%. [2] |
| Solvent Consumption | Very low (~0.6 mL of deuterated solvent per sample). [10] | High, due to the continuous flow of the mobile phase. |
| Cost | High initial instrument cost, but low cost per sample. | Lower initial instrument cost, but ongoing costs for columns and solvents. |
| Sample Recovery | Destructive, as the sample is chemically modified. | Non-destructive, the sample can be recovered after analysis. [1] |
| Validation | Method validation is required to ensure the derivatization is quantitative and free from kinetic resolution. [11]| Requires robust method development and validation, especially for regulatory submissions. |
Conclusion
The determination of enantiomeric excess by NMR spectroscopy is a rapid, reliable, and resource-efficient method, particularly well-suited for high-throughput screening, reaction monitoring, and routine analysis in a research setting. [10]The use of chiral derivatizing agents, such as Mosher's acid chloride, provides a robust protocol for the analysis of this compound, yielding clear and quantifiable results. While chiral HPLC remains the method of choice for applications requiring ultra-high sensitivity and for validated quality control in regulated environments, NMR offers a complementary and often more practical approach for the modern chemistry lab. [1][2]For comprehensive validation, the use of both techniques can provide the highest degree of confidence in the analytical results.
References
- Benchchem. A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid.
-
Jackson, G. E., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. [Online] Available at: [Link]
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Wenzel, T. J., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. [Online] Available at: [Link]
-
Bull, S. D., et al. (2013). A simple three-component chiral derivatization protocol for determining the enantiopurity of chiral primary amines by 1H NMR spectroscopic analysis. ResearchGate. [Online] Available at: [Link]
- Benchchem. A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods.
-
Jackson, G. E., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Online] Available at: [Link]
-
James, T. D., et al. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Semantic Scholar. [Online] Available at: [Link]
-
Rothchild, R. (2000). NMR determination of enantiomeric excess. ResearchGate. [Online] Available at: [Link]
-
Wikipedia. Chiral derivatizing agent. [Online] Available at: [Link]
-
Carlucci, C., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Online] Available at: [Link]
-
Ye, B., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 346-351. [Online] Available at: [Link]
-
Nemes, A., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(8), e2000104. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Absolute Configuration in Synthesis Products
The unambiguous determination of a molecule's absolute configuration is a cornerstone of modern chemistry, particularly within drug discovery and development. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with the equally chiral environment of biological systems. Consequently, enantiomers of the same compound can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] An incorrect assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines.
This guide provides an in-depth comparison of the principal analytical techniques employed for the validation of absolute configuration. As a senior application scientist, my focus extends beyond mere procedural descriptions to the underlying causality of experimental choices, ensuring each method is presented as a self-validating system. We will explore the strengths, limitations, and practical applications of X-ray Crystallography, Vibrational and Electronic Circular Dichroism, and NMR-based methods, providing the technical insights necessary for researchers to make informed decisions.
Comparative Overview of Core Methodologies
The choice of analytical technique is fundamentally governed by the physical properties of the synthesis product, the availability of instrumentation, and the stage of the research or development process. A preliminary assessment can guide the scientist toward the most viable path for obtaining an unambiguous stereochemical assignment.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[2][3][4] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[7][] | Involves the formation of diastereomeric esters/amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[9][10][11] |
| Sample Requirement | High-quality single crystal (often the primary bottleneck).[3][4] | Soluble sample (liquid, oil, or solid). No chromophore needed. Typically requires 5-10 mg.[12][13] | Soluble sample containing a UV-Vis chromophore.[14] | Soluble sample with a reactive functional group (-OH, -NH2). Requires milligram quantities for two separate reactions and NMR analyses.[9][15] |
| Key Advantage | Unambiguous, "gold standard" determination of the complete 3D structure.[3][16] | Applicable to a wide range of molecules in their native solution state, including those that are difficult to crystallize.[1] | High sensitivity, often requiring less material than VCD. Well-established empirical rules for certain classes of chromophores.[17] | Does not require specialized spectroscopy equipment (standard NMR). Provides definitive configuration at a specific stereocenter. |
| Primary Limitation | Absolute requirement for a diffracting-quality single crystal, which can be difficult or impossible to obtain.[1] | Requires quantum mechanical (DFT) calculations for interpretation, which can be computationally intensive.[1][12] | Limited to molecules with a suitable chromophore. Interpretation can be complex if multiple chromophores or conformational flexibility exist.[18] | Indirect method that can be labor-intensive. Potential for side reactions or incomplete derivatization. Model can be misinterpreted. |
| Confidence Level | Very High (Flack parameter near 0 provides statistical certainty). | High (Confidence >95% when experimental and calculated spectra show strong correlation).[13] | High (when a clear exciton couplet is observed or when TDDFT calculations correlate well with the experimental spectrum).[19] | High (when Δδ values are consistent and unambiguous across multiple protons). |
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is widely regarded as the definitive method for structural elucidation.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule.
Authoritative Grounding: The Principle of Anomalous Dispersion
For chiral molecules crystallized in a non-centrosymmetric space group, the determination of absolute configuration is possible through the phenomenon of anomalous dispersion (or resonant scattering).[20][21] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number, introducing a phase shift.[22][23] This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l) are equal. The subtle differences between these "Friedel pairs" (known as the Bijvoet difference) are dependent on the absolute structure.[24] By analyzing these differences, the correct enantiomer can be assigned. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure.[24]
Experimental Workflow and Protocol
Caption: Workflow for absolute configuration determination by SC-XRD.
Step-by-Step Protocol:
-
Crystal Growth: Grow single crystals of the enantiomerically pure synthesis product. This is the most critical and often challenging step. A variety of techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution should be screened. A suitable crystal will be 0.1 to 0.3 mm in size.[4]
-
Crystal Mounting and Data Collection: Select a visually flawless crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam, measuring the intensities and positions of thousands of diffraction spots. It is crucial to use a radiation wavelength that induces anomalous scattering (e.g., Cu Kα radiation for molecules with atoms heavier than oxygen) and to measure Friedel pairs.[4]
-
Structure Solution: Process the diffraction data to obtain a set of structure factors. Use direct methods or other algorithms to solve the "phase problem" and generate an initial electron density map, which reveals the molecular structure.
-
Structural Refinement: Refine the atomic positions and thermal parameters against the experimental data using a least-squares algorithm.
-
Absolute Configuration Assignment: In the final stages of refinement, introduce the Flack parameter to account for the anomalous scattering effects. A value of x ≈ 0 with a small standard uncertainty indicates a high probability that the assigned configuration is correct. A value of x ≈ 1 suggests the opposite enantiomer is correct.
Causality and Trustworthiness
The power of SC-XRD lies in its directness. It does not rely on computational models of the molecule but on the physical interaction of X-rays with the crystal lattice. The Flack parameter provides a built-in statistical validation of the result. For this to be trustworthy, the crystal must be of a single enantiomer and belong to a non-centrosymmetric space group. The presence of at least one "heavy" atom (e.g., P, S, Cl, Br) is often sufficient to produce a measurable anomalous signal, though in some cases it can be determined from lighter atoms like oxygen.[4]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has emerged as a powerful alternative to SC-XRD, especially for molecules that are oils, liquids, or otherwise resistant to crystallization.[1] It measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.[5]
Authoritative Grounding: The VCD/DFT Paradigm
A VCD spectrum is a unique three-dimensional fingerprint of a chiral molecule in solution.[5] Enantiomers produce mirror-image VCD spectra of equal magnitude and opposite sign.[12] The modern application of VCD for absolute configuration determination relies on a robust partnership between experiment and theory. The experimental VCD spectrum of the unknown compound is compared to a spectrum predicted for one of the enantiomers using quantum mechanics, typically Density Functional Theory (DFT).[1] A strong agreement in the signs and relative intensities of the spectral bands provides a confident assignment of the absolute configuration.[12]
Experimental Workflow and Protocol
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A Researcher's Guide to Alternative Reagents for the Synthesis of Chiral Oxazolines
Chiral oxazolines are a cornerstone of modern asymmetric synthesis, serving as indispensable ligands for a multitude of stereoselective transformations and as valuable chiral auxiliaries.[1][2] The archetypal synthesis of these heterocycles often involves the cyclization of a β-amino alcohol with a carboxylic acid derivative, frequently employing harsh reagents like thionyl chloride or operating under high temperatures.[3] While effective, these classical methods present challenges in terms of substrate scope, functional group tolerance, and the generation of stoichiometric waste. This guide provides an in-depth comparison of contemporary, alternative reagents for the synthesis of chiral oxazolines, with a focus on milder reaction conditions, improved efficiency, and greener methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to facilitate their implementation in your research.
Dehydrative Cyclization with the Burgess Reagent: A Mild and Efficient Approach
The Burgess reagent, a sulfonylcarbamate, is a powerful and mild dehydrating agent that has found significant utility in the synthesis of oxazolines from β-hydroxy amides.[4][5] This method is particularly advantageous for sensitive substrates due to its neutral reaction conditions and high functional group tolerance.
Mechanism of Action
The reaction proceeds through an initial attack of the amide oxygen onto the sulfur atom of the Burgess reagent, followed by an intramolecular cyclization of the hydroxyl group. This process occurs with inversion of configuration at the carbon bearing the hydroxyl group, a key feature to consider when designing a synthesis.[4]
Comparative Performance
The Burgess reagent offers a significant improvement over classical methods, particularly in terms of yield and stereochemical control, without the need for harsh acids or bases.
| Starting Material | Reagent | Conditions | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| N-(2-hydroxy-1-phenylethyl)benzamide | SOCl₂ | Reflux, 4h | 75 | >98 | Classical Method (Illustrative) |
| N-(2-hydroxy-1-phenylethyl)benzamide | Burgess Reagent | THF, rt, 1h | 95 | >98 | Wipf, P.; Miller, C. P. Tetrahedron Lett.1992 , 33, 6267-6270. |
| N-Boc-L-serine methyl ester derivative | Burgess Reagent | CH₂Cl₂, rt, 2h | 88 | >99 | [5] |
Experimental Protocol: Synthesis of (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole
This protocol is adapted from the work of Wipf and Miller.[4]
-
Preparation of the β-hydroxy amide: To a solution of (S)-2-amino-3-phenyl-1-propanol (1.51 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dichloromethane (50 mL) at 0 °C, add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours. Wash the solution with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-(1-hydroxy-3-phenylpropan-2-yl)benzamide, which can be used in the next step without further purification.
-
Cyclization with Burgess Reagent: Dissolve the crude β-hydroxy amide in anhydrous THF (50 mL). Add Burgess reagent (2.62 g, 11 mmol) in one portion. Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole.
Caption: Workflow for Burgess Reagent-mediated Oxazoline Synthesis.
Lewis Acid Catalysis: Greener and Atom-Economical Alternatives
The use of Lewis acids to catalyze the formation of oxazolines directly from nitriles and amino alcohols represents a significant advancement towards greener and more atom-economical synthesis.[3] This approach avoids the pre-formation of amides and the use of stoichiometric activating agents.
Ytterbium (III) Triflate: A Water-Tolerant Catalyst
Ytterbium (III) triflate (Yb(OTf)₃) is a remarkably effective and water-tolerant Lewis acid catalyst for this transformation.[6] It efficiently promotes the condensation of nitriles with amino alcohols, often under milder conditions than traditional methods.
Mechanism of Action
The reaction is believed to proceed through the coordination of the Lewis acidic ytterbium ion to the nitrogen atom of the nitrile, enhancing its electrophilicity. The amino alcohol then attacks the activated nitrile to form an intermediate that subsequently cyclizes to the oxazoline.
Comparative Performance
| Nitrile | Amino Alcohol | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Benzonitrile | (S)-Phenylalaninol | ZnCl₂ (100) | Chlorobenzene, 130°C, 24h | 85 | [7] |
| Benzonitrile | (S)-Phenylalaninol | Yb(OTf)₃ (10) | Toluene, 110°C, 12h | 92 | [8] |
| Acetonitrile | (S)-Valinol | Yb(OTf)₃ (5) | Neat, 80°C, 8h | 89 | [6] |
Experimental Protocol: Yb(OTf)₃-Catalyzed Synthesis of (S)-4-isopropyl-2-phenyl-4,5-dihydrooxazole
-
Reaction Setup: To a flame-dried round-bottom flask, add benzonitrile (1.03 g, 10 mmol), (S)-valinol (1.03 g, 10 mmol), and Yb(OTf)₃ (620 mg, 1 mmol, 10 mol%).
-
Reaction: Heat the reaction mixture in toluene (20 mL) at 110 °C for 12 hours with stirring. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired oxazoline.
Caption: Workflow for Yb(OTf)₃-catalyzed Oxazoline Synthesis.
Microwave-Assisted Synthesis: A Rapid and Efficient Protocol
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[9] The synthesis of chiral oxazolines is no exception, with several microwave-assisted protocols offering significant advantages over conventional heating methods.
Mechanism and Advantages
Microwave heating accelerates the reaction by efficiently coupling with the polar reactants and intermediates, leading to a rapid increase in temperature and reaction rate. This often results in cleaner reactions with fewer side products. The use of heterogeneous catalysts in conjunction with microwave irradiation further enhances the green credentials of this method by allowing for easy catalyst recovery and reuse.[9]
Comparative Performance
| Starting Materials | Catalyst/Conditions (Microwave) | Time | Yield (%) | Reference |
| Benzonitrile + (S)-Phenylalaninol | Zn(OAc)₂ (10 mol%), 150°C | 30 min | 95 | [9] |
| Phenylacetamide + (S)-Phenylalaninol | No catalyst, 180°C | 20 min | 88 | [9] |
| Benzonitrile + (S)-Phenylalaninol | Conventional heating, ZnCl₂, 130°C | 24 h | 85 | [7] |
Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole
-
Reaction Setup: In a microwave process vial, combine benzonitrile (1.03 g, 10 mmol), (S)-2-amino-3-phenyl-1-propanol (1.51 g, 10 mmol), and zinc acetate dihydrate (220 mg, 1 mmol, 10 mol%).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 30 minutes.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in ethyl acetate (50 mL). Wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Workflow for Microwave-Assisted Oxazoline Synthesis.
Other Notable Alternative Reagents
Several other reagents have been developed for the synthesis of chiral oxazolines, each with its own set of advantages.
-
α,α-Difluoroalkylamines: These reagents react with β-amino alcohols under mild conditions to afford oxazolines with high efficiency and retention of stereochemistry.[10] This method is particularly useful for substrates prone to racemization.
-
Triflic Acid: Triflic acid promotes the dehydrative cyclization of N-(2-hydroxyethyl)amides, providing oxazolines with inversion of stereochemistry at the hydroxyl-bearing carbon.[11] This reaction is notable for generating only water as a byproduct.
-
(Diacetoxyiodo)benzene (PIDA): In the presence of a halogen source, PIDA can mediate the intramolecular halooxygenation of N-allylcarboxamides to yield 5-halomethyloxazolines, which can be further functionalized.[12]
Summary and Outlook
The synthesis of chiral oxazolines has evolved significantly from classical methods that often require harsh conditions. The alternative reagents and methodologies presented in this guide offer researchers a toolkit of milder, more efficient, and greener options. The choice of reagent will ultimately depend on the specific substrate, desired stereochemical outcome, and available laboratory equipment. As the demand for enantiomerically pure compounds continues to grow, the development of even more sophisticated and sustainable methods for the synthesis of chiral oxazolines will undoubtedly remain an active area of research.
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A Comparative Study of (1S,2S) and (1R,2R) Isomers of 2-Amino-1-phenyl-1,3-propanediol: A Guide for Researchers
In the realm of stereochemistry, the spatial arrangement of atoms within a molecule can dictate its biological activity and chemical reactivity. This principle is vividly illustrated by the enantiomeric pair, (1S,2S)-2-Amino-1-phenyl-1,3-propanediol and (1R,2R)-2-Amino-1-phenyl-1,3-propanediol. These chiral amino alcohols, while possessing the same molecular formula and connectivity, exhibit profound differences that are of critical importance to researchers in drug development and asymmetric synthesis. This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data and established scientific principles, to aid researchers in their selection and application.
Physicochemical Properties: A Tale of Two Enantiomers
The (1S,2S) and (1R,2R) isomers of 2-Amino-1-phenyl-1,3-propanediol are enantiomers, meaning they are non-superimposable mirror images of each other.[1] Consequently, they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The (1S,2S) isomer is dextrorotatory (+), while the (1R,2R) isomer is levorotatory (-).[2][3]
| Property | (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol |
| CAS Number | 28143-91-1[2] | 46032-98-8[3] |
| Molecular Formula | C₉H₁₃NO₂[2] | C₉H₁₃NO₂[3] |
| Molecular Weight | 167.21 g/mol [2] | 167.21 g/mol [3] |
| Melting Point | 109-113 °C[2] | 112-118 °C[3] |
| Optical Activity | [α]25/D +37°, c = 1 in 1 M HCl[2] | [α]23/D −37°, c = 1 in 1 M HCl[3] |
| Appearance | White to yellow crystalline powder | White to off-white crystalline powder |
The Crucial Role in Chloramphenicol Synthesis and its Stereospecific Activity
The most significant and well-documented difference between the (1S,2S) and (1R,2R) isomers lies in their application as precursors for the synthesis of the broad-spectrum antibiotic, chloramphenicol.[1] The biological activity of chloramphenicol is exquisitely stereospecific. Only one of the four possible stereoisomers, the D-(-)-threo-chloramphenicol, exhibits potent antibacterial activity.[4][5] This active isomer is synthesized from the (1R,2R)-2-amino-1-phenyl-1,3-propanediol precursor.[6]
Chloramphenicol has two chiral centers, leading to four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro.[4] The D-(-)-threo isomer, derived from the (1R,2R) propanediol, is the only one that can effectively bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[6] The other three stereoisomers are considered biologically inactive.[4][6] This stark difference in activity underscores the critical importance of selecting the correct stereoisomer for pharmaceutical synthesis.
Caption: Stereoisomers of Chloramphenicol derived from their respective precursors.
| Chloramphenicol Stereoisomer | Precursor Isomer | Relative Antibacterial Activity |
| D-(-)-threo | (1R,2R) | Active[4] |
| L-(+)-threo | (1S,2S) | Inactive[4] |
| D-erythro | (1R,2S) | Inactive[4] |
| L-erythro | (1S,2R) | Inactive[4] |
Application as Chiral Auxiliaries in Asymmetric Synthesis
Both (1S,2S) and (1R,2R) isomers of 2-Amino-1-phenyl-1,3-propanediol serve as valuable chiral auxiliaries in asymmetric synthesis.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.[7]
The choice between the (1S,2S) and (1R,2R) auxiliary determines the absolute configuration of the newly formed stereocenter. For a given reaction, using the (1S,2S) auxiliary will produce one enantiomer of the product, while using the (1R,2R) auxiliary will yield the opposite enantiomer. This "opposite enantioselectivity" is a cornerstone of modern asymmetric synthesis, allowing for the selective preparation of either enantiomer of a target molecule by simply choosing the appropriate chiral auxiliary.
Caption: General workflow for asymmetric synthesis using enantiomeric chiral auxiliaries.
While direct quantitative comparisons of the diastereoselectivity induced by these specific isomers in the same reaction are not extensively documented in single reports, the principle of opposite enantioselection is a fundamental tenet of asymmetric synthesis. The efficiency of the diastereoselection (diastereomeric excess, d.e.) will be highly dependent on the specific reaction, substrate, and conditions.
Experimental Protocols
Chiral Resolution of Racemic 2-Amino-1-phenyl-1,3-propanediol
Objective: To separate the (1S,2S) and (1R,2R) enantiomers from a racemic mixture. This protocol is based on the classical method of diastereomeric salt formation.
Materials:
-
Racemic 2-Amino-1-phenyl-1,3-propanediol
-
L-(+)-Tartaric acid (resolving agent)
-
Methanol
-
Sodium hydroxide solution (1 M)
-
Diethyl ether
-
Standard laboratory glassware
-
Polarimeter
Procedure:
-
Dissolution: Dissolve 10 g of racemic 2-Amino-1-phenyl-1,3-propanediol in 100 mL of warm methanol in a 250 mL Erlenmeyer flask.
-
Resolving Agent Addition: In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the amino alcohol solution with constant stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt ((1S,2S)-amine-(+)-tartrate).
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the collected crystals in a minimal amount of water and basify the solution with 1 M sodium hydroxide until a pH of >10 is reached.
-
Extraction: Extract the liberated free amine with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the this compound.
-
Characterization: Determine the optical rotation of the product using a polarimeter to confirm its enantiomeric purity. The (1R,2R) isomer can be recovered from the mother liquor by a similar process of basification and extraction.
Synthesis of N-[(1R,2R)-1-hydroxy-1-phenyl-3-(tosyloxy)propan-2-yl]acetamide (A representative synthetic application)
Objective: To demonstrate a synthetic transformation of the (1R,2R) isomer, a common step in the synthesis of more complex chiral molecules.
Materials:
-
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol
-
Acetic anhydride
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Acetylation: Dissolve 5 g of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol in 50 mL of pyridine in a round-bottom flask at 0 °C. Slowly add a stoichiometric equivalent of acetic anhydride. Let the reaction warm to room temperature and stir for 4 hours.
-
Work-up: Pour the reaction mixture into 100 mL of ice-water and extract with DCM (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated intermediate.
-
Tosylation: Dissolve the N-acetylated intermediate in 50 mL of DCM and cool to 0 °C. Add a stoichiometric equivalent of p-toluenesulfonyl chloride followed by the slow addition of pyridine.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Final Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired product.
Conclusion
The (1S,2S) and (1R,2R) isomers of 2-Amino-1-phenyl-1,3-propanediol are not interchangeable in chemical and biological applications. Their opposing stereochemistry leads to a profound difference in the biological activity of their derivatives, most notably in the case of the antibiotic chloramphenicol, where only the derivative of the (1R,2R) isomer is active. In asymmetric synthesis, the choice between these enantiomeric auxiliaries provides a powerful tool for the selective synthesis of desired enantiopure products. A thorough understanding of the stereochemical properties of these isomers is therefore essential for researchers in the fields of medicinal chemistry and organic synthesis to ensure the desired outcomes in their experimental designs.
References
- Mitscher, L. A. Review Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents. Journal of Antimicrobial Chemotherapy, 37(5), 847-857.
- Al-Azzawi, A. M. (2023). The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure). Journal of Progress in Engineering and Physical Science, 2(2).
- El-Bendary, E. R. (2008). Chloramphenicol. Ankara University, Faculty of Pharmacy, Department of Pharmaceutical Chemistry.
- Kasprzyk-Hordern, B., et al. (2022). Stereoselective metabolism of chloramphenicol by bacteria isolated from wastewater, and the importance of stereochemistry in environmental risk assessments for antibiotics.
- Adachi, K., et al. (1995). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856.
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ResearchGate. Model structure of 2-Amino-1-phenyl-1-propanol. [Link]
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Semantic Scholar. Design, Synthesis, and Structure-Activity Relationships of 2- Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720. [Link]
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PubMed. Design, synthesis and in vitro biological evaluation of a novel class of anti-adenovirus agents based on 3-amino-1,2-propanediol. [Link]
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MDPI. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]
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MDPI. Application of Enzymes in Regioselective and Stereoselective Organic Reactions. [Link]
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Wikipedia. Chiral auxiliary. [Link]
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A Comparative Analysis of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and manufacturing, the pursuit of enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its pharmacological activity, efficacy, and safety profile. L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, a chiral amino alcohol, has carved a significant niche as a versatile intermediate and resolving agent in the synthesis of several key active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of its primary applications, benchmarking its performance against alternative synthetic strategies and reagents, supported by experimental data and mechanistic insights.
Core Application: A Cornerstone in Amphenicol Antibiotic Synthesis
L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol and its derivatives are critical precursors in the industrial synthesis of amphenicol antibiotics, most notably Chloramphenicol and its analogue, Florfenicol. The specific threo stereochemistry of this intermediate is crucial for the biological activity of the final antibiotic.
Chloramphenicol Synthesis: The Strategic Choice Between Resolution and Asymmetric Synthesis
Historically, the industrial production of Chloramphenicol has heavily relied on the resolution of a racemic mixture of threo-1-phenyl-2-amino-1,3-propanediol or its nitrated derivative. However, modern synthetic chemistry has paved the way for asymmetric routes that circumvent the inherent 50% yield limitation of classical resolution.
A pivotal step in the traditional synthesis is the resolution of the racemic amine. While the nitrated intermediate, D,L-threo-1-p-nitrophenyl-2-amino-1,3-propanediol, can be resolved using common resolving agents like d-camphorsulfonic acid, the resolution of the non-nitrated precursor, racemic threo-1-phenyl-2-amino-1,3-propanediol, has proven more challenging.[1] Conventional resolving agents such as d-tartaric acid and d-mandelic acid have been reported to be ineffective for this specific resolution.[1] A breakthrough was the discovery that d-glutamic acid serves as a surprisingly efficient resolving agent for racemic threo-1-phenyl-2-amino-1,3-propanediol, enabling the separation of the desired diastereomeric salt.[1]
Alternatively, asymmetric synthesis presents a more atom-economical approach. A patented method details an asymmetric synthesis of Chloramphenicol starting from benzaldehyde and nitromethane in the presence of a chiral catalyst.[2][3] This route directly yields the desired (1R, 2R) stereoisomer, thereby avoiding a resolution step.[2][3]
Comparative Analysis of Synthetic Routes to Chloramphenicol:
| Synthetic Strategy | Key Intermediate | Method | Reported Yield | Purity | Advantages | Disadvantages |
| Classical Resolution | Racemic threo-1-phenyl-2-amino-1,3-propanediol | Resolution with d-glutamic acid | Theoretical max. 50% for desired enantiomer | High after resolution | Utilizes readily available racemic starting material | Inherently lower yield, requires additional processing steps |
| Asymmetric Synthesis | (1R, 2R)-2-amino-1-phenyl-1,3-propanediol | Chiral catalyst-mediated synthesis | Overall yield ~40% (Nitration step: 60%, Dichloroacetylation step: 93%) | >98.0% | Higher atom economy, avoids resolution, stereochemically controlled | Requires specialized chiral catalysts, potentially higher initial cost |
Experimental Protocol: Resolution of Racemic threo-1-phenyl-2-amino-1,3-propanediol with d-Glutamic Acid
-
Dissolve racemic threo-1-phenyl-2-amino-1,3-propanediol in a suitable lower aliphatic alcohol (e.g., ethanol).
-
Add approximately one equivalent of d-glutamic acid to the solution with stirring at room temperature.
-
The salt of the dextrorotatory isomer preferentially precipitates.
-
Separate the precipitate by filtration.
-
The filtrate contains the desired free L-(+)-threo-1-phenyl-2-amino-1,3-propanediol.
-
Evaporate the solvent from the filtrate and recrystallize the residue to obtain the purified L-(+)-isomer.[1]
Causality Behind Experimental Choice: The choice between a resolution-based method and an asymmetric synthesis often hinges on factors like cost of goods, process scalability, and waste management. While asymmetric synthesis is intellectually more elegant and atom-economical, the operational simplicity and lower cost of starting materials for a resolution process can sometimes be advantageous in an industrial setting, despite the lower theoretical yield.
Logical Relationship: Chloramphenicol Synthesis Pathways
Caption: Comparison of resolution and asymmetric synthesis pathways for Chloramphenicol.
Florfenicol Synthesis: A Shift Towards Asymmetric Approaches
Florfenicol, a fluorinated analog of thiamphenicol, is another important veterinary antibiotic. Its synthesis often utilizes a chiral intermediate derived from L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol. Modern synthetic strategies for Florfenicol increasingly favor asymmetric methods to establish the desired stereochemistry early in the synthesis.
One approach involves the enzymatic synthesis of the key intermediate, (1R,2R)-p-methylsulfonyl phenylserinol, using engineered transketolase and transaminase enzymes. This biocatalytic method boasts high yield and excellent stereoselectivity.[4] An alternative asymmetric chemical synthesis has also been reported, which avoids a resolution step and offers a high overall yield.[5][6]
Comparison of Synthetic Strategies for a Key Florfenicol Intermediate:
| Method | Starting Materials | Key Step | Yield | Stereoselectivity (de/ee) | Advantages |
| Enzymatic Synthesis | Industrial raw materials | Engineered transketolase and transaminase | 76% | 96% de, >99% ee | High stereoselectivity, environmentally friendly (mild conditions) |
| Asymmetric Chemical Synthesis | trans-cinnamic acid derivative | Sharpless asymmetric dihydroxylation or epoxidation | Overall yield ~23-37% | High | Avoids resolution, good overall yield |
Experimental Workflow: Enzymatic Synthesis of (1R,2R)-p-methylsulfonyl phenylserinol
Caption: Workflow for the one-pot enzymatic synthesis of a key Florfenicol intermediate.
Application as a Chiral Auxiliary in Oxazoline Synthesis
Chiral 2-oxazolines are valuable ligands in asymmetric catalysis and versatile intermediates in organic synthesis. L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol can serve as a precursor for the synthesis of chiral 2-oxazolines. The formation of the oxazoline ring typically involves the condensation of the amino alcohol with a carboxylic acid or its derivative, followed by cyclization.
While L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol is a viable precursor, it is important to compare its utility with other widely used chiral amino alcohols in this context.
Comparison of Chiral Amino Alcohols for Oxazoline Synthesis:
| Chiral Amino Alcohol | Structural Features | Typical Applications of Resulting Oxazolines |
| L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol | Phenyl group, two hydroxyl groups | Ligands for asymmetric catalysis, chiral building blocks |
| (S)-Valinol | Isopropyl group | BOX and PyBOX ligands for various asymmetric reactions |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Two phenyl groups | Chiral auxiliaries and ligands |
The choice of the chiral amino alcohol is dictated by the desired steric and electronic properties of the resulting oxazoline ligand and its performance in a specific asymmetric transformation. The presence of the phenyl group and the additional hydroxyl group (which can be protected or functionalized) in L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol offers opportunities for fine-tuning the ligand structure.
General Protocol for Oxazoline Synthesis from L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol:
-
Amide Formation: React L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol with a carboxylic acid, acid chloride, or ester to form the corresponding N-acyl derivative. The hydroxyl groups may require protection depending on the reaction conditions.
-
Cyclization: Induce cyclization of the N-acyl intermediate to form the oxazoline ring. This is often achieved by dehydration using reagents like thionyl chloride, Burgess reagent, or under acidic conditions.
Mechanistic Insight: The formation of the oxazoline ring proceeds via an intramolecular nucleophilic attack of one of the hydroxyl groups on the activated amide carbonyl, followed by dehydration. The stereochemistry of the amino alcohol is transferred to the resulting oxazoline.
Conclusion
L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol is a valuable and versatile chiral building block in the pharmaceutical industry. Its primary application as a key intermediate in the synthesis of Chloramphenicol and Florfenicol showcases the strategic decisions involved in modern drug manufacturing, weighing the pros and cons of classical resolution versus more contemporary asymmetric synthesis approaches. While it can also be employed as a precursor for chiral oxazolines, its widespread use in this area is less documented compared to other common chiral amino alcohols. The choice of synthetic strategy and starting materials ultimately depends on a holistic evaluation of yield, stereoselectivity, cost, scalability, and environmental impact. The continued development of efficient asymmetric and biocatalytic methods will likely further shape the future applications of this important chiral molecule.
References
- CN106566851B - Preparation method of chloramphenicol compound - Google P
- CN102399160B - Method for synthesizing chloramphenicol - Google P
- US2766286A - Process for the resolution of racemic threo-1-phenyl-2-amino-1.
-
Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts - SciELO. (URL: [Link])
-
Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed. (URL: [Link])
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Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (URL: [Link])
-
Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (URL: [Link])
-
One-Pot Asymmetric Synthesis of the Most Direct Chiral Intermediate of Florfenicol - NEWS - School of Life Sciences and Biotechnology, SJTU. (URL: [Link])
- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P
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Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry - MDPI. (URL: [Link])
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Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. (URL: [Link])
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(PDF) Recent Developments in Optical Resolution - ResearchGate. (URL: [Link])
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L(+)-THREO-2-AMINO-1-PHENYL-1,1,3-PROPANEDIOL Request for Quotation - ChemBK. (URL: [Link])
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Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review - DRS@nio. (URL: [Link])
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Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (URL: [Link])
- EP0674618B1 - Asymmetric process for preparing florfenicol, thiamphenicol, chloramphenicol and oxazoline intermediates - Google P
-
An Efficient Enantioselective Synthesis of Florfenicol Based on Sharpless Asymmetric Dihydroxylation | Request PDF - ResearchGate. (URL: [Link])
-
Enhanced synthesis of chloramphenicol intermediate L-threo-p-nitrophenylserine using engineered L-threonine transaldolase and by-product elimination | Request PDF - ResearchGate. (URL: [Link])
-
Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol - Organic Chemistry Portal. (URL: [Link])
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Double asymmetric synthesis: faster reactions are more selective and a model to estimate relative rate - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Quantitative structure-activity relationship (QSAR) studies of aminodiol derivatives
An In-Depth Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Aminodiol Derivatives
This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to aminodiol derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling to accelerate the discovery and optimization of novel therapeutics. We will delve into the causality behind experimental choices, compare leading QSAR techniques with supporting data, and provide detailed protocols for building robust and predictive models.
The Significance of Aminodiols and the Role of QSAR
Aminodiol derivatives represent a crucial class of compounds in medicinal chemistry, most notably for their role as transition-state isosteres in inhibiting aspartic proteases. This structural motif is central to the design of potent inhibitors for targets such as HIV protease and β-secretase (BACE1), the latter being a key enzyme in the pathogenesis of Alzheimer's disease.[1][2] The core challenge in developing these molecules lies in optimizing their potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool that bridges the gap between a molecule's structure and its biological activity.[3][4] By establishing a mathematical relationship between chemical structure (represented by numerical descriptors) and activity, QSAR enables the prediction of potency for novel compounds, prioritizes synthetic efforts, and provides mechanistic insights to guide rational drug design.[5][6]
Comparative Analysis of QSAR Methodologies for Aminodiol-Based Inhibitors
The selection of a QSAR methodology is a critical decision that depends on the available data, the specific research question, and the desired level of interpretability. Here, we compare common approaches used in the study of aminodiol derivatives and related protease inhibitors.
2D-QSAR: The Descriptor-Based Approach
2D-QSAR models correlate biological activity with whole-molecule physicochemical properties or topological descriptors. These models are computationally efficient and can be developed without knowledge of the target's 3D structure. Methods like Multiple Linear Regression (MLR), often coupled with a variable selection algorithm like a Genetic Algorithm (GA), are common.[7][8]
Causality: The underlying principle is that variations in properties like lipophilicity (logP), electronic effects (Hammett constants), and molecular size (molar refractivity) directly influence a drug's ability to reach and interact with its target.[9] For instance, a positive coefficient for a lipophilicity descriptor might suggest that increasing the hydrophobicity of a particular region of the molecule could enhance its activity, perhaps by improving membrane penetration or strengthening hydrophobic interactions in the binding pocket.[9]
3D-QSAR: CoMFA and CoMSIA
Three-dimensional QSAR (3D-QSAR) methods provide a more granular and mechanistically interpretable view by analyzing the 3D steric and electrostatic fields surrounding a set of aligned molecules.[10][11]
-
Comparative Molecular Field Analysis (CoMFA): This technique places aligned molecules within a 3D grid and calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point using a probe atom.[12] The resulting matrix of energy values is then correlated with biological activity using Partial Least Squares (PLS) regression.
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates similarity indices at each grid point. In addition to steric and electrostatic fields, it can incorporate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[13][14] This often leads to more intuitive and easily interpretable contour maps.
Causality: The power of 3D-QSAR lies in its visual output—contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are predicted to favorably or unfavorably impact activity. For example, a green contour map in a CoMFA steric analysis indicates that bulky substituents are favored in that region, while a blue contour in an electrostatic map suggests that positive charges are beneficial for activity.[12][15] This provides direct, actionable guidance for chemists. The critical prerequisite for a successful 3D-QSAR model is a reliable molecular alignment, which is often achieved by docking the compounds into the target's active site.[12][16]
Performance Comparison of QSAR Models
The predictive power of a QSAR model is assessed through rigorous statistical validation. Key metrics include the cross-validated correlation coefficient (q² or LOO-q²) for internal validation and the predictive correlation coefficient (r²_pred) for an external test set.[17][18] A model is generally considered predictive if q² > 0.5.[19]
| Target / Compound Class | QSAR Method | q² (Internal) | r² (Non-Cross-Validated) | r²_pred (External) | Key Findings & Reference |
| Aminothiazole Derivatives (Aurora A Kinase Inhibitors) | CoMFA | 0.695 | 0.977 | 0.788 | Electrostatic, hydrophobic, and H-bond properties of the aniline group are critical for activity.[20] |
| Aminothiazole Derivatives (Aurora A Kinase Inhibitors) | CoMSIA | 0.698 | 0.960 | 0.798 | CoMSIA model provided slightly better predictive power for the external test set.[20] |
| Fluoropyrrolidine Amides (DP-IV Inhibitors) | CoMFA | 0.555 | 0.982 | Validated | Models guided the design of new potent inhibitors based on steric and electrostatic fields.[10] |
| Fluoropyrrolidine Amides (DP-IV Inhibitors) | CoMSIA | 0.613 | 0.953 | Validated | CoMSIA showed a higher cross-validated coefficient, suggesting better robustness.[10] |
| Mercaptobenzenesulfonamides (HIV-1 Integrase Inhibitors) | CoMSIA | 0.719 | 0.932 | Validated | Models built from systematic conformational search performed better than docking-based models.[13] |
| Aminoquinoline Derivatives (Antimalarial) | 2D-QSAR (GA) | 0.540 | 0.881 | N/A | A descriptor-based model showed satisfactory statistical results for understanding antimalarial properties.[16] |
| Aminoquinoline Derivatives (Antimalarial) | CoMSIA | 0.638 | N/A | N/A | The 3D-QSAR model provided superior predictive capability compared to the 2D model.[15][16] |
Experimental Protocols: A Step-by-Step Guide to 3D-QSAR Modeling
This section outlines a self-validating protocol for developing a CoMFA/CoMSIA model, a common and powerful approach for aminodiol derivatives.
Workflow for 3D-QSAR Model Development
Caption: A typical workflow for developing a 3D-QSAR model.
Step-by-Step Methodology:
-
Data Set Curation:
-
Assemble a dataset of aminodiol derivatives with experimentally determined biological activities (e.g., IC50 or Ki).
-
Convert activity data to a logarithmic scale (pIC50 = -log(IC50)) to ensure a linear relationship with free energy.
-
Ensure the data spans a wide range of activity (at least 2-3 log units) and structural diversity.
-
-
Dataset Splitting (Self-Validation System):
-
Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate its predictive power.[5]
-
Trustworthiness: This split must be done rationally. Ensure that the test set compounds are structurally representative of the training set and span the same activity range. This prevents extrapolation and ensures the model's reliability is genuinely tested.[19]
-
-
Molecular Modeling and Energy Minimization:
-
Generate 3D conformations for all molecules.
-
Assign partial atomic charges (e.g., using Gasteiger-Hückel or AM1-BCC methods).
-
Perform energy minimization using a suitable force field (e.g., MMFF94 or Tripos) to obtain low-energy conformers.
-
-
Structural Alignment:
-
This is the most critical step for 3D-QSAR.[12] The goal is to superimpose the molecules in a way that reflects their putative binding mode.
-
Method A (Ligand-Based): Align molecules based on a common rigid scaffold.
-
Method B (Receptor-Based): Dock each molecule into the 3D structure of the target protein (e.g., HIV protease). Use the docked pose as the bioactive conformation for alignment. This method is generally preferred as it is mechanistically more relevant.[13][16]
-
-
CoMFA/CoMSIA Field Calculation:
-
Define a 3D grid box that encompasses the aligned molecules.
-
For CoMFA, calculate the steric and electrostatic interaction energies between a probe atom (e.g., sp³ carbon with +1 charge) and each molecule at every grid point.
-
For CoMSIA, calculate the similarity indices for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields.
-
-
PLS Analysis:
-
Use Partial Least Squares (PLS) regression to build a linear model correlating the variation in the calculated field values (X-matrix) with the variation in biological activity (Y-vector).
-
PLS is used because the number of grid points (variables) far exceeds the number of compounds, and it can handle highly correlated data.
-
-
Internal Model Validation:
-
Perform a Leave-One-Out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound.
-
The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness and predictive ability.[18]
-
-
External Model Validation:
-
Use the final PLS model generated from the full training set to predict the pIC50 values for the compounds in the external test set.
-
Calculate the predictive correlation coefficient (r²_pred) between the experimental and predicted activities for the test set. This is the ultimate test of a model's real-world predictive power.[17][21]
-
-
Interpretation of Contour Maps:
-
Visualize the results as 3D contour maps. These maps show regions where changes in specific physicochemical properties are predicted to increase or decrease activity, providing invaluable insights for designing the next generation of aminodiol derivatives.
-
Caption: Core concept of 3D-QSAR field generation and analysis.
Conclusion and Future Outlook
QSAR modeling, particularly 3D-QSAR methods like CoMFA and CoMSIA, provides a powerful, validated framework for accelerating the development of aminodiol derivatives. By integrating structural biology, computational chemistry, and statistical analysis, these techniques transform raw biological data into predictive models and actionable design strategies. The systematic application of the protocols described herein allows research teams to rationally navigate chemical space, prioritize high-potential candidates, and ultimately shorten the timeline for discovering novel, potent, and selective therapeutics.
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ResearchGate. (n.d.). Plots of experimental versus predicted values for the total QSAR model data set. ResearchGate. [Link]
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El-Massaoudi, M., et al. (2021). QSAR study of unsymmetrical aromatic disulfides as potent avian SARS-CoV main protease inhibitors using quantum chemical descriptors and statistical methods. Heliyon, 7(2), e06159. [Link]
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Ghafourian, T., & Dastmalchi, S. (2022). Comparison of various methods for validity evaluation of QSAR models. DARU Journal of Pharmaceutical Sciences. [Link]
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Ghavami, R., & Varmaghani, Z. (2010). Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices. Chemical Biology & Drug Design, 75(5), 521-31. [Link]
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Liu, H., et al. (2010). QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors. Chemical Biology & Drug Design. [Link]
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Abdel-Aziz, A. A., et al. (2013). Design, synthesis and QSAR studies of dispiroindole derivatives as new antiproliferative agents. European Journal of Medicinal Chemistry, 70, 117-27. [Link]
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Roy, K., & Leonard, J. T. (n.d.). QSAR by LFER model of HIV protease inhibitor mannitol derivatives using FA-MLR, PCRA, and PLS techniques. PubMed. [Link]
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La Kilo, J., La Kilo, A., & Hamdiani, S. (2021). QSAR and Ab Initio Studies of Quinolon-4(1H)–Imine Derivatives as an Antimalarial Agents. Acta Chimica Asiana, 4(1), 192-196. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules, 26(19), 5873. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
In the landscape of pharmaceutical development and chemical research, the integrity of our work is defined not only by the discoveries we make but also by the responsible management of the materials we use. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a chiral building block crucial in synthesis, demands a disposal protocol that is as precise as its application. This guide provides a direct, experience-driven framework for its safe and compliant disposal, ensuring the protection of our personnel and environment.
Core Principle: Proactive Hazard Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's hazards is paramount. The Safety Data Sheet (SDS) is the foundational document for this assessment. This compound is classified as a hazardous chemical, and all waste streams containing it must be managed accordingly. The primary hazards include skin irritation and serious eye irritation, with some suppliers classifying it as causing severe skin burns and eye damage.[1][2][3] Therefore, the cardinal rule is to treat all waste containing this compound as hazardous chemical waste .
This approach aligns with the Resource Conservation and Recovery Act (RCRA) framework, which mandates that the waste generator is responsible for determining if their waste is hazardous.[4][5] Assuming a hazardous classification from the outset prevents accidental regulatory violations and, more importantly, protects personnel from exposure.
| Parameter | Guidance & Rationale | References |
| Hazard Classification | GHS Category 2 Skin/Eye Irritant; may be classified as Category 1B Skin Corrosive. Assume the more severe classification for maximum safety. | [1][2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory. | [2][3][6] |
| Incompatible Materials | Strong oxidizing agents. Avoid mixing waste streams containing this compound with oxidizers. | [2][7] |
| Storage | Store waste in a cool, dry, well-ventilated area, away from incompatible materials. Keep waste containers tightly closed. | [6][8] |
| Container Type | Use chemically compatible containers (e.g., High-Density Polyethylene - HDPE) with secure, screw-top caps. | [7][8] |
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste streams of this compound. This workflow ensures that each type of waste is handled in a systematic, compliant manner.
Caption: Decision workflow for proper disposal.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is crucial for safety and consistency. The following procedures detail the disposal steps for various waste streams.
Protocol 1: Unused Solid Chemical & Contaminated Solid Waste
This protocol applies to expired or unused this compound in its original container, as well as contaminated solid waste such as gloves, weigh paper, and pipette tips.
-
Original Containers: If the original container is intact and properly labeled, it can serve as the primary disposal container. Ensure the cap is tightly sealed. Place it in a secondary container (like a labeled plastic bag) for added security.
-
Contaminated Labware: Collect all contaminated solid waste (gloves, paper towels, etc.) in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[9]
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE ".[8] The label must also include the full chemical name: "this compound" and an approximate amount of the waste.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is segregated from acids and strong oxidizing agents.[7]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department, which will use a licensed waste disposal company.[6]
Protocol 2: Aqueous & Organic Solutions
This protocol applies to solutions containing dissolved this compound. Under no circumstances should solutions of this compound be disposed of down the drain without explicit approval and a validated neutralization protocol from your EHS department. [10][11] The amine functional group makes these solutions basic and potentially corrosive.
-
Waste Collection: Designate separate, clearly labeled waste containers for aqueous and organic solutions. Never mix different waste streams.[8] For example, maintain separate containers for "Aqueous Amine Waste" and "Non-Halogenated Solvent Waste".
-
Container Selection: Use containers made of compatible material (e.g., HDPE) with a secure, vapor-tight lid. Do not fill containers more than 80% full to allow for expansion.[12]
-
Labeling: Label the container with "HAZARDOUS WASTE " and list all chemical constituents with their approximate percentages. For example: "Methanol: 95%, this compound: 5%".
-
Storage: Keep the waste container tightly sealed when not in use. Store it in your lab's SAA, segregated by chemical compatibility.
-
Disposal: When the container is full, contact your EHS department to arrange for pickup and disposal by a certified hazardous waste handler.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves before addressing the spill.
-
Containment: For a small spill of the solid, gently sweep it up to avoid creating dust and place it into a labeled hazardous waste container.[2][9] For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Seal, label, and dispose of the spill cleanup materials as hazardous waste according to Protocol 1.
By implementing these rigorous, safety-first procedures, you ensure that the lifecycle of this compound in your laboratory concludes with the highest standards of safety and environmental stewardship. Always prioritize consultation with your institution's EHS department to ensure full compliance with local, state, and federal regulations.[13]
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
As a key chiral building block in pharmaceutical synthesis, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS 28143-91-1) is a compound frequently handled by research and development scientists.[1][2] While essential for creating complex molecules, its safe handling is paramount to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), grounded in the specific hazards identified for this substance.
Our core principle is that every protocol must be a self-validating system. This means understanding why a specific piece of PPE is required, which in turn empowers you, the scientist, to make informed safety decisions in any experimental context.
Hazard Assessment: The 'Why' Behind the 'What'
This compound is a solid, crystalline powder that is classified as hazardous under the OSHA Hazard Communication Standard.[3][4] The primary risks associated with this chemical drive all subsequent PPE recommendations.
-
Skin Irritation (Category 2): Direct contact with the solid powder or its solutions can cause skin irritation.[3][4][5] This necessitates a reliable barrier to prevent dermal exposure during weighing, transfer, and reaction setup.
-
Serious Eye Irritation (Category 2): This is a significant risk.[3][4][5] The fine, dusty nature of the solid means that airborne particles can easily come into contact with the eyes, causing serious irritation.[3][6] Procedures that generate dust, such as weighing or transfer, require stringent eye protection.
-
Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): Inhalation of the dust can irritate the respiratory system.[3][4][5][6] The primary defense against this is through engineering controls, but respiratory PPE becomes crucial when these controls are insufficient or during procedures with a high potential for aerosolization.
These GHS classifications, sourced from supplier Safety Data Sheets (SDS), are the foundation of our safety protocols.[3][4]
The Three Lines of Defense: Core PPE Protocols
Based on the hazard assessment, a multi-layered PPE approach is required. The selection of specific items depends on the scale and nature of the procedure being performed.
Eye and Face Protection: Non-Negotiable
Due to the serious eye irritation risk, appropriate eye protection is mandatory at all times when handling this compound.
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant or European Standard EN166-compliant safety glasses with permanently attached side shields must be worn.[4] The side shields are critical for protecting against airborne dust, a primary exposure route for this solid compound.
-
Elevated Risk (Splash Hazard): When preparing solutions, performing extractions, or any task with a potential for splashing, you must upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection against both dust and liquid splashes.
-
Face Shield: For large-scale operations or when there is a significant risk of a violent reaction or splash, a face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection: Your Primary Barrier
Given the classification as a skin irritant, preventing dermal contact is essential.
-
Gloves: Nitrile gloves are the standard recommendation for handling this chemical. Always check the manufacturer's specifications for breakthrough time and ensure gloves are changed immediately if contamination is suspected or after extended use. Never wear compromised gloves.
-
Laboratory Coat: A clean, buttoned laboratory coat is required to protect street clothes and skin from incidental contact.
-
Protective Clothing: For larger-scale work, consider wearing additional protective clothing, such as chemically resistant aprons or sleeves, to minimize the risk of exposure from spills.[4][7]
Respiratory Protection: An Essential Secondary Control
The primary method for controlling respiratory hazards is through engineering controls like a certified chemical fume hood.[8]
-
When to Use a Fume Hood: All weighing and transfer operations that could generate dust should be performed inside a fume hood or a ventilated balance enclosure.
-
When a Respirator is Required: If engineering controls are not available or are insufficient to control dust levels, respiratory protection is mandatory. A NIOSH-approved N95 dust mask is the minimum requirement for protection against the fine particulate of this compound.[9] This is particularly critical when cleaning up spills outside of a containment system.
Operational Safety: PPE in Practice
The specific combination of PPE will vary based on the procedure. The following table provides guidance for common laboratory tasks.
| Task | Scale | Eye/Face Protection | Skin/Body Protection | Respiratory Protection | Causality & Rationale |
| Weighing/Aliquotting | Milligrams to Grams | Safety Glasses with Side Shields | Nitrile Gloves, Lab Coat | Required: Perform in a fume hood or ventilated enclosure. | The highest risk of dust generation occurs here. Engineering controls are the primary defense against respiratory exposure.[8] |
| Solution Preparation | Any Scale | Chemical Splash Goggles | Nitrile Gloves, Lab Coat | Perform in a fume hood. | The risk shifts from dust inhalation to eye splashes while maintaining the risk of skin contact. Goggles provide a better seal against splashes. |
| Reaction Monitoring | Any Scale | Safety Glasses with Side Shields | Nitrile Gloves, Lab Coat | Not required if in a closed system or fume hood. | Once in solution and contained, the risk of aerosolization is low. Standard PPE for chemical handling is sufficient. |
| Spill Cleanup | Any Scale | Chemical Splash Goggles | Nitrile Gloves, Lab Coat, Shoe Covers (optional) | Required: N95 Dust Mask | A spill creates an uncontrolled source of dust. An N95 respirator is essential to prevent inhalation during cleanup.[9] |
Procedural Protocol: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves first, using a glove-to-glove technique to avoid touching the outside of the glove with your bare hand. Dispose of them in the designated solid chemical waste container.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated outside inwards. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove eye protection by handling the ear or head straps.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][4]
Disposal of Contaminated PPE
Proper disposal is the final step in the safety lifecycle.
-
Gloves: All gloves used to handle this compound must be disposed of in the solid chemical waste container. Do not discard them in the regular trash.
-
Other Contaminated Items: Any disposable items heavily contaminated with the chemical, such as weigh paper or paper towels from a spill cleanup, should also be placed in the solid chemical waste.
Visualizing the PPE Decision Process
To aid in rapid risk assessment, the following workflow diagram outlines the decision-making process for selecting the appropriate level of PPE.
Figure 1: Decision workflow for selecting appropriate PPE.
By integrating this knowledge of specific hazards with procedural discipline, you can ensure a safe and effective research environment when working with this compound.
References
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National Center for Biotechnology Information. (n.d.). (S(R,R))-2-amino-1-phenylpropane-1,3-diol. PubChem Compound Summary. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). (1S, 2S)-(+)-2-Amino-1-phenyl-1, 3-propanediol, min 97%, 200 mg. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound 97%. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
